molecular formula C9H10N4O2 B582353 Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1260169-02-5

Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B582353
CAS No.: 1260169-02-5
M. Wt: 206.205
InChI Key: FKBUOZSNISVNHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a versatile and high-value chemical scaffold in medicinal chemistry, serving as a critical precursor for the development of novel protein kinase inhibitors (PKIs) with anticancer properties . The pyrazolo[1,5-a]pyrimidine (PP) core is a privileged structure in drug discovery, known for its rigid, planar configuration that enables effective targeting of ATP-binding sites in various kinases . Researchers utilize this specific compound to design and synthesize derivatives that act as potent, often dual-targeted, inhibitors of kinases such as CDK2, TRKA, CK2, and EGFR . These kinases are pivotal regulators of cell proliferation and survival, and their dysregulation is a hallmark of numerous cancers, including non-small cell lung cancer (NSCLC) and melanoma . The strategic substitution pattern of this compound—featuring reactive amino and ester functional groups at the 2- and 3-positions—allows for extensive structural diversification via palladium-catalyzed cross-coupling, amide formation, and other derivatization strategies to optimize binding affinity, selectivity, and pharmacokinetic profiles . Its application is fundamental in structure-activity relationship (SAR) studies aimed at overcoming challenges of drug resistance and off-target effects in targeted cancer therapy . This compound is intended for research purposes only in the development of next-generation anticancer agents.

Properties

IUPAC Name

ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-2-15-9(14)6-7(10)12-13-5-3-4-11-8(6)13/h3-5H,2H2,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBUOZSNISVNHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC=CN2N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735891
Record name Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260169-02-5
Record name Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document details the synthetic pathway and the analytical techniques employed to confirm its molecular structure, presenting available data in a clear and accessible format for researchers and professionals in drug development.

Compound Identity and Properties

This compound is identified by the following key parameters:

PropertyValue
Chemical Formula C₉H₁₀N₄O₂[1]
Molecular Weight 206.20 g/mol [1]
CAS Number 1260169-02-5[1]
Appearance Light yellow solid[2]

Synthesis of this compound

The synthesis of the title compound is achieved through a cyclocondensation reaction.[2]

Experimental Protocol: Synthesis

Reactants:

  • Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate (5.00 g, 29.38 mmol)[2]

  • 1,1,3,3-tetramethoxypropane (14.50 mL, 88.15 mmol)[2]

  • Dimethylformamide (DMF) (80 mL)[2]

  • Acetic acid (AcOH) (0.34 mL, 5.88 mmol) as a catalyst[2]

Procedure:

  • Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate and 1,1,3,3-tetramethoxypropane are dissolved in DMF.[2]

  • Acetic acid is added to the reaction mixture.[2]

  • The mixture is stirred at 100 °C for 14 hours.[2]

  • After the reaction is complete, the solvent is removed by vacuum concentration.[2]

  • The residue is partitioned between dichloromethane (DCM, 50 mL) and water (50 mL).[2]

  • The aqueous phase is extracted with DCM (3 x 100 mL).[2]

  • The combined organic phases are washed with brine (100 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under vacuum.[2]

  • The crude product is purified by silica gel column chromatography using a mixture of methanolic ammonia (7 M) and DCM (1:100 v/v) as the eluent.[2]

  • This process yields this compound as a light yellow solid (3.52 g, 58.1% yield).[2]

Synthesis_Pathway reactant1 Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate reagents DMF, AcOH (cat.) 100 °C, 14 h reactant1->reagents reactant2 1,1,3,3-tetramethoxypropane reactant2->reagents product This compound reagents->product Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis synthesis Chemical Synthesis purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir xray X-ray Crystallography (Optional, for solid-state) purification->xray structure Structure Confirmed nmr->structure ms->structure ir->structure xray->structure

References

Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate CAS 1260169-02-5 information

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1260169-02-5

Authored for: Researchers, scientists, and drug development professionals.

Abstract

Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This scaffold is of significant interest in medicinal chemistry due to its demonstrated potential in the development of targeted cancer therapies.[1] Derivatives of pyrazolo[1,5-a]pyrimidine have been identified as potent inhibitors of various protein kinases, playing a crucial role in cellular signaling pathways that are often dysregulated in cancer.[1][2][3] This document provides a comprehensive overview of the available technical information for this compound, including its chemical properties, synthesis, and known biological context, to support further research and drug discovery efforts.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of this compound. The data is compiled from various chemical databases and supplier information.

PropertyValueSource
Molecular Formula C₉H₁₀N₄O₂PubChem[4], Sigma-Aldrich
Molecular Weight 206.20 g/mol PubChem[4]
IUPAC Name This compoundPubChem[4], Sigma-Aldrich
CAS Number 1260169-02-5ChemicalBook[5], PubChem[4]
Appearance Light yellow solid[5] or White to Yellow SolidChemicalBook, Sigma-Aldrich
Purity 95% - 97%Various Suppliers
Melting Point Approximately 118-120 °CChemBK[6]
Solubility Soluble in most common organic solvents, such as ethanol, dichloromethane, and dimethyl sulfoxide.ChemBK[6]
InChI InChI=1S/C9H10N4O2/c1-2-15-9(14)6-7(10)12-13-5-3-4-11-8(6)13/h3-5H,2H2,1H3,(H2,10,12)PubChem[4], Sigma-Aldrich
InChIKey FKBUOZSNISVNHI-UHFFFAOYSA-NPubChem[4], Sigma-Aldrich
SMILES CCOC(=O)C1=C2N=CC=CN2N=C1NPubChem[4], J&K Scientific
Storage 2-8°C, Keep in dark place, inert atmosphereSigma-Aldrich, J&K Scientific

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of the compound.

TypeDataSource
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.60 (dd, J=4.40 Hz, 1.76 Hz, 1H), 8.46 (dd, J=6.76 Hz, 1.76 Hz, 1H), 6.86 (dd, J=6.72 Hz, 4.40 Hz, 1H), 4.50 (q, J=7.08 Hz, 2H), and 1.47 (t, J=7.08Hz, 3H)ChemicalBook[5]
Mass Spectrometry (ESI, cation) m/z: 207.1 [M+H]⁺ChemicalBook[5]

Synthesis

The synthesis of this compound has been reported via a cyclization reaction.

Experimental Protocol

Reaction: The synthesis involves the reaction of Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate with 1,1,3,3-tetramethoxypropane in the presence of an acid catalyst.[5]

Reagents and Materials:

  • Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate (5.00 g, 29.38 mmol)

  • 1,1,3,3-tetramethoxypropane (14.50 mL, 88.15 mmol)

  • Dimethylformamide (DMF, 80 mL)

  • Acetic acid (AcOH, 0.34 mL, 5.88 mmol)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

  • Methanol (MeOH)

  • Ammonia solution (7 M in MeOH)

Procedure:

  • To a solution of Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate (5.00 g, 29.38 mmol) in DMF (80 mL), add 1,1,3,3-tetramethoxypropane (14.50 mL, 88.15 mmol).

  • Add acetic acid (0.34 mL, 5.88 mmol) as a catalyst.

  • Stir the reaction mixture at 100 °C for 14 hours.[5]

  • After completion of the reaction, remove the solvent by vacuum concentration.

  • Partition the residue between DCM (50 mL) and water (50 mL).

  • Separate the organic phase and extract the aqueous phase with DCM (3 x 100 mL).

  • Combine the organic phases, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuum.

  • Purify the residue by silica gel column chromatography using an eluent of NH₃ solution in MeOH (7 M)/DCM (v/v) = 1/100.

  • The product, this compound, is obtained as a light yellow solid (3.52 g, 58.1% yield).[5]

Synthesis Workflow

Synthesis_Workflow Reactants Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate + 1,1,3,3-tetramethoxypropane + Acetic Acid (catalyst) in DMF Reaction_Conditions Stir at 100 °C for 14 hours Reactants->Reaction_Conditions Workup Solvent removal Partition (DCM/Water) Aqueous extraction (DCM) Brine wash, Dry, Concentrate Reaction_Conditions->Workup Purification Silica gel column chromatography (NH3 in MeOH/DCM) Workup->Purification Product This compound (Light yellow solid) Purification->Product

Caption: Synthetic workflow for this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively published, the pyrazolo[1,5-a]pyrimidine core is a well-established pharmacophore in medicinal chemistry, particularly in oncology.

Role as Protein Kinase Inhibitors

Pyrazolo[1,5-a]pyrimidines are recognized as a significant class of heterocyclic compounds with potent protein kinase inhibitor (PKI) activity, which is crucial for targeted cancer therapy.[1] These compounds often act as ATP-competitive or allosteric inhibitors of protein kinases.[1]

Key protein kinase targets for pyrazolo[1,5-a]pyrimidine derivatives include:

  • Tropomyosin receptor kinases (TrkA, TrkB, TrkC)[2][3]

  • Cyclin-dependent kinases (CDK1, CDK2)[1]

  • Epidermal growth factor receptor (EGFR)[1]

  • B-Raf and MEK kinases[1]

Marketed drugs for NTRK fusion cancers, such as Larotrectinib and Entrectinib, feature the pyrazolo[1,5-a]pyrimidine nucleus, highlighting the therapeutic importance of this scaffold.[2][3]

Potential Signaling Pathway Involvement

Given the known targets of the pyrazolo[1,5-a]pyrimidine scaffold, this compound could potentially modulate signaling pathways critical for cancer cell proliferation, survival, and differentiation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., TrkA, EGFR) Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine Derivative PyrazoloPyrimidine->Receptor Inhibition Cell_Cycle_Regulators Cell Cycle Regulators (e.g., CDK2) PyrazoloPyrimidine->Cell_Cycle_Regulators Inhibition Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Cell_Cycle_Regulators->Cell_Proliferation Transcription_Factors->Cell_Proliferation

References

Physical and chemical properties of Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document details its structural characteristics, spectroscopic data, synthesis protocols, and potential biological activities, presenting key data in a structured format for ease of reference and comparison.

Core Chemical and Physical Properties

This compound is a solid, appearing as a white to yellow crystalline powder.[1] Below is a summary of its key identifying and physical properties.

PropertyValueSource
CAS Number 1260169-02-5[2][3][4]
Molecular Formula C₉H₁₀N₄O₂[2][4]
Molecular Weight 206.20 g/mol [2]
IUPAC Name This compound[2]
Physical Form White to Yellow Solid[1]
Solubility Sparingly Soluble (0.74 g/L at 25 °C)[5]
Melting Point Not explicitly reported in the searched literature.
Boiling Point Not reported in the searched literature.
pKa Not reported in the searched literature.

Spectroscopic Data

The structural integrity of this compound is confirmed by the following spectroscopic data:

Spectrum TypeDataSource
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.60 (dd, J=4.40 Hz, 1.76 Hz, 1H), 8.46 (dd, J=6.76 Hz, 1.76 Hz, 1H), 6.86 (dd, J=6.72 Hz, 4.40 Hz, 1H), 4.50 (q, J=7.08 Hz, 2H), and 1.47 (t, J=7.08Hz, 3H)[3]
Mass Spectrometry (ESI, cation) m/z: 207.1 [M+H]⁺[3]
¹³C NMR Not explicitly reported in the searched literature.
FTIR Not explicitly reported in the searched literature.

Experimental Protocols

Synthesis of this compound[3]

A detailed method for the synthesis of the title compound is outlined below. This protocol describes the reaction setup, purification, and yield.

G Synthesis Workflow reagents Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate 1,1,3,3-tetramethoxypropane DMF, AcOH (catalyst) reaction Stir at 100 °C for 14 hours reagents->reaction workup Vacuum concentration Partition between DCM and water reaction->workup extraction Extract aqueous phase with DCM (3x) workup->extraction purification Combine organic phases, wash with brine, dry over Na2SO4 extraction->purification isolation Silica gel column chromatography purification->isolation product This compound (Light yellow solid, 58.1% yield) isolation->product

A flowchart illustrating the synthesis of the title compound.

Methodology:

  • Reaction Setup: In a suitable reaction vessel, Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate (5.00 g, 29.38 mmol) and 1,1,3,3-tetramethoxypropane (14.50 mL, 88.15 mmol) are dissolved in dimethylformamide (DMF, 80 mL). Acetic acid (AcOH, 0.34 mL, 5.88 mmol) is added as a catalyst.[3]

  • Reaction Conditions: The reaction mixture is stirred at 100 °C for 14 hours.[3]

  • Work-up: Upon completion, the solvent is removed by vacuum concentration. The resulting residue is partitioned between dichloromethane (DCM, 50 mL) and water (50 mL). The organic phase is separated.[3]

  • Extraction: The aqueous phase is further extracted with DCM (100 mL x 3).[3]

  • Purification: The organic phases are combined, washed with brine (100 mL), and dried over anhydrous Na₂SO₄. After filtration, the solvent is concentrated in vacuum. The residue is purified by silica gel column chromatography using an eluent of NH₃ solution in MeOH (7 M)/DCM (v/v) = 1/100.[3]

  • Product: The final product, this compound, is obtained as a light yellow solid (3.52 g, 58.1% yield).[3]

Biological Activity and Signaling Pathways

The pyrazolo[1,5-a]pyrimidine scaffold is a recognized pharmacophore present in numerous biologically active compounds.[6] Notably, derivatives of pyrazolo[1,5-a]pyrimidine-3-carboxylate have been identified as inhibitors of B-Raf kinase.[7][8] B-Raf is a key protein kinase in the MAPK/ERK signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers.

While specific inhibitory data for this compound is not detailed in the available literature, its structural similarity to known B-Raf inhibitors suggests it may also target this pathway. The hypothetical mechanism of action would involve the inhibition of B-Raf, thereby disrupting the downstream signaling cascade.

G Hypothesized Raf-MEK-ERK Signaling Pathway Inhibition Ras Ras-GTP BRaf B-Raf Ras->BRaf MEK MEK1/2 BRaf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Inhibitor Ethyl 2-aminopyrazolo[1,5-a] pyrimidine-3-carboxylate Inhibitor->BRaf

Potential inhibition of the Raf-MEK-ERK pathway.

This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics. Further experimental validation is required to fully elucidate the specific physical, chemical, and biological properties of this compound.

References

The Diverse Biological Landscape of Pyrazolo[1,5-a]pyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural versatility and wide range of biological activities.[1][2] This rigid, planar framework is amenable to chemical modifications at various positions, allowing for the fine-tuning of its pharmacological properties.[1] As a result, pyrazolo[1,5-a]pyrimidine derivatives have emerged as promising candidates for the development of novel therapeutics, exhibiting potent anticancer, anti-inflammatory, antimicrobial, and antiviral activities, among others.[1][2][3] This technical guide provides an in-depth overview of the core biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Anticancer Activity: Targeting Key Cellular Kinases

A predominant area of investigation for pyrazolo[1,5-a]pyrimidine derivatives is their potent anticancer activity, which largely stems from their ability to function as protein kinase inhibitors (PKIs).[1][4] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common feature in many cancers.[1] These derivatives have been shown to inhibit a variety of kinases, including Epidermal Growth Factor Receptor (EGFR), B-Raf, MEK, Cyclin-Dependent Kinases (CDK1, CDK2), Pim-1, and Tropomyosin receptor kinases (Trks), making them valuable scaffolds for targeted cancer therapy.[1][4][5][6][7] Many act as ATP-competitive inhibitors, binding to the kinase active site and preventing the phosphorylation of downstream substrates.[1][4]

Derivatives targeting EGFR have shown potential in treating non-small cell lung cancer (NSCLC), while those inhibiting B-Raf and MEK are relevant for melanoma.[1][4] Furthermore, several pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, such as Larotrectinib and Entrectinib, have reached the market for the treatment of solid tumors with NTRK gene fusions.[5]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected pyrazolo[1,5-a]pyrimidine derivatives against various human cancer cell lines.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
14a HCT116 (Colon)SRB Assay0.0020[8]
6n NCI-60 Panel (Various)GI% Assay43.9% (Mean Growth Inhibition)[6]
CPL302253 (54) (PI3Kδ inhibition)Enzymatic Assay0.0028[9]
LP-935509 (AAK1 inhibition)Kinase AssayPotent Inhibitor[10]
Signaling Pathway: MAPK/ERK Cascade

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. It is frequently hyperactivated in cancer. Pyrazolo[1,5-a]pyrimidine derivatives have been developed to inhibit key kinases in this pathway, such as B-Raf and MEK.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor RAS RAS Receptor->RAS BRaf B-Raf RAS->BRaf MEK MEK BRaf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitors Inhibitor->BRaf Inhibitor->MEK

MAPK/ERK signaling pathway with inhibition sites.
Experimental Protocol: In Vitro Cytotoxicity (SRB Assay)

The Sulforhodamine B (SRB) assay is a common method for determining cytotoxicity based on the measurement of cellular protein content.

SRB_Assay_Workflow start Start step1 1. Cell Seeding Seed cells in 96-well plates and allow to attach overnight. start->step1 step2 2. Compound Treatment Add serial dilutions of pyrazolo[1,5-a]pyrimidine derivatives. step1->step2 step3 3. Incubation Incubate for 48-72 hours. step2->step3 step4 4. Cell Fixation Fix cells with cold trichloroacetic acid (TCA). step3->step4 step5 5. Staining Stain fixed cells with Sulforhodamine B (SRB) solution. step4->step5 step6 6. Washing Wash with 1% acetic acid to remove unbound dye. step5->step6 step7 7. Solubilization Solubilize bound dye with 10 mM Tris base solution. step6->step7 step8 8. Measurement Read absorbance at ~510 nm using a plate reader. step7->step8 end End (Calculate IC50) step8->end

Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Application: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium. The medium from the cell plates is replaced with medium containing the various concentrations of the test compounds. A control group receives medium with DMSO only.

  • Incubation: The plates are incubated for a further 48 to 72 hours.

  • Fixation and Staining: Following incubation, cells are fixed in situ by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C. The supernatant is discarded, and the plates are washed five times with water and air-dried. Cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Measurement: Unbound dye is removed by washing five times with 1% (v/v) acetic acid, and the plates are air-dried. The bound stain is solubilized with 10 mM Tris base solution. The optical density (OD) is read on a microplate reader at a wavelength of approximately 510 nm.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control cells. The IC50 value, the concentration of compound required to inhibit cell growth by 50%, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[8]

Anti-inflammatory Activity

Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant anti-inflammatory properties.[11][12] Their mechanism of action can involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), or the modulation of leukocyte functions like superoxide production and myeloperoxidase release.[11][13] By inhibiting prostaglandin and/or leukotriene biosynthesis, these compounds can effectively reduce the inflammatory response.[11]

Quantitative Anti-inflammatory Activity Data

The following table presents data for selected derivatives, highlighting their COX inhibitory and in vivo anti-inflammatory effects.

Compound IDAssay TypeTarget/ModelActivity (IC50 or % Inhibition)Reference
7c Carrageenan-induced rat paw edemaIn vivoPotent activity[11]
2 Carrageenan-induced rat paw edemaIn vivo64.83% inhibition[12]
8 Carrageenan-induced rat paw edemaIn vivo63.95% inhibition[12]
4c COX-1 / COX-2 InhibitionIn vitroIC50: 9.835 µM / 4.597 µM[13]
5b COX-1 / COX-2 InhibitionIn vitroIC50: 4.909 µM / 3.289 µM[13]
Experimental Workflow: Carrageenan-Induced Paw Edema

This in vivo model is a standard for evaluating the acute anti-inflammatory activity of new compounds.

Edema_Assay_Workflow start Start step1 1. Animal Acclimatization Acclimatize Wistar rats for one week. start->step1 step2 2. Grouping & Fasting Divide rats into groups (Control, Standard, Test) and fast overnight before the experiment. step1->step2 step3 3. Initial Measurement Measure the initial paw volume (V0) of the right hind paw using a plethysmometer. step2->step3 step4 4. Drug Administration Administer test compound, standard drug (e.g., Diclofenac), or vehicle orally/intraperitoneally. step3->step4 step5 5. Inflammation Induction After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw. step4->step5 step6 6. Post-Induction Measurement Measure paw volume (Vt) at regular intervals (e.g., 1, 2, 3, 4 hours) after carrageenan injection. step5->step6 end End (Calculate % Inhibition) step6->end

Workflow for the carragean-induced rat paw edema assay.

Methodology:

  • Animals: Adult Wistar rats of either sex are used. They are housed under standard laboratory conditions and are fasted overnight before the experiment with free access to water.

  • Grouping: The animals are divided into at least three groups: a control group (receiving only the vehicle), a standard group (receiving a reference anti-inflammatory drug like diclofenac sodium), and one or more test groups (receiving the pyrazolo[1,5-a]pyrimidine derivatives at different doses).

  • Procedure:

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • The respective drugs (vehicle, standard, or test compound) are administered, typically orally or intraperitoneally.

    • One hour after drug administration, 0.1 mL of a 1% (w/v) sterile carrageenan suspension in saline is injected into the sub-plantar tissue of the right hind paw.

    • The paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The increase in paw volume (edema) is calculated as the difference between the final and initial paw volumes. The percentage inhibition of edema for the drug-treated groups is calculated using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] × 100

    • Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.[12]

Antimicrobial Activity

The pyrazolo[1,5-a]pyrimidine core is also a privileged scaffold for the development of antimicrobial agents, with derivatives showing activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.[14][15][16][17] Some compounds have exhibited potent activity, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[18]

Quantitative Antimicrobial Activity Data

The table below summarizes the Minimum Inhibitory Concentration (MIC) of various derivatives against selected microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
5a Bacillus subtilis< 3.125[17]
16d Escherichia coli6.25[17]
9a Gram-positive isolates0.125 - 0.50[18]
10a Gram-negative isolates0.062 - 0.50[18]
5 Pseudomonas aeruginosa0.49[15]
7 Candida albicans0.12[15]
Experimental Workflow: MIC Determination

The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration of an antimicrobial agent.

MIC_Workflow start Start step1 1. Prepare Compound Dilutions Perform two-fold serial dilutions of the test compound in broth in a 96-well plate. start->step1 step2 2. Prepare Inoculum Adjust microbial suspension to a standardized concentration (e.g., 0.5 McFarland). step1->step2 step3 3. Inoculation Add the standardized microbial inoculum to each well of the microtiter plate. step2->step3 step4 4. Incubation Incubate the plate at 37°C (for bacteria) or 28°C (for fungi) for 18-24 hours. step3->step4 step5 5. Visual Inspection Determine the MIC by visually inspecting for the lowest concentration that inhibits visible growth. step4->step5 step6 6. (Optional) Add Indicator Add a growth indicator like resazurin or INT to aid in determining the endpoint. step5->step6 end End (Record MIC Value) step5->end step6->end

Workflow for MIC determination by broth microdilution.

Methodology:

  • Preparation: A series of two-fold dilutions of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: The microbial strain to be tested is grown overnight, and the culture is then diluted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10^8 colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of about 5 × 10^5 CFU/mL in the wells.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18–24 hours for bacteria).

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by measuring the optical density with a plate reader.[18]

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold represents a highly versatile and privileged structure in medicinal chemistry. The extensive research into its derivatives has revealed a broad spectrum of potent biological activities, particularly in the realms of oncology, inflammation, and infectious diseases. The ability to readily functionalize the core structure allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties. Future research will likely focus on developing compounds with improved selectivity to minimize off-target effects, overcoming drug resistance mechanisms, and exploring novel therapeutic applications for this remarkable class of heterocyclic compounds.[1][4]

References

Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate comprehensive literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This bicyclic system, an isostere of purine, is a key building block in the development of novel therapeutic agents. This technical guide provides a comprehensive review of the existing literature on a specific derivative, this compound, focusing on its synthesis, chemical properties, and the biological potential of its structural class. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a solid compound at room temperature, typically appearing as a white to light yellow solid[1][2]. It is characterized by the chemical formula C₉H₁₀N₄O₂ and a molecular weight of approximately 206.20 g/mol [3][4]. Detailed identifiers and computed properties are summarized in the table below for easy reference.

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 1260169-02-5[1][3]
Molecular Formula C₉H₁₀N₄O₂[3][4]
Molecular Weight 206.20 g/mol [3]
Physical Form White to Yellow Solid[1]
Purity Typically available at 95-97% purity[1][4]
InChI Key FKBUOZSNISVNHI-UHFFFAOYSA-N[3]
SMILES CCOC(=O)C1=C2N=CC=CN2N=C1N[3]
Storage Conditions 2-8°C, keep in dark place, inert atmosphere[1]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a cyclocondensation reaction. A detailed experimental protocol has been reported involving the reaction of a diamino pyrazole precursor with a tetramethoxypropane derivative.

Experimental Protocol: Synthesis

A specific synthetic method has been detailed as follows[2]:

  • Reactants : Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate (5.00 g, 29.38 mmol) and 1,1,3,3-tetramethoxypropane (14.50 mL, 88.15 mmol) are combined in dimethylformamide (DMF, 80 mL).

  • Catalyst : Acetic acid (AcOH, 0.34 mL, 5.88 mmol) is added as a catalyst.

  • Reaction Conditions : The reaction mixture is stirred at 100 °C for 14 hours.

  • Work-up : After the reaction is complete, the solvent is removed by vacuum concentration. The resulting residue is partitioned between dichloromethane (DCM, 50 mL) and water (50 mL). The aqueous phase is further extracted with DCM (3 x 100 mL).

  • Purification : The combined organic phases are washed with brine (100 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under vacuum. The crude product is then purified by silica gel column chromatography using a mixture of methanolic ammonia (7 M) and DCM (1:100 v/v) as the eluent.

  • Yield : This process affords the final product, this compound, as a light yellow solid with a reported yield of 58.1% (3.52 g)[2].

G Synthesis Workflow of this compound cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_workup Work-up & Purification R1 Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate Reaction Cyclocondensation Reaction R1->Reaction R2 1,1,3,3-tetramethoxypropane R2->Reaction Solvent DMF Solvent->Reaction Catalyst AcOH Catalyst->Reaction Temp 100 °C, 14h Temp->Reaction Workup Solvent removal, DCM/Water extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound (58.1% Yield) Purification->Product

Synthesis of the target compound.

Spectroscopic Data

Characterization of the compound relies on standard spectroscopic methods. The reported data confirms the structure of the target molecule.

Data TypeValuesSource
¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.60 (dd, J=4.40 Hz, 1.76 Hz, 1H), 8.46 (dd, J=6.76 Hz, 1.76 Hz, 1H), 6.86 (dd, J=6.72 Hz, 4.40 Hz, 1H), 4.50 (q, J=7.08 Hz, 2H), 1.47 (t, J=7.08Hz, 3H).[2]
Mass Spec (ESI, cation) m/z: 207.1 [M+H]⁺[2]

Biological Activities and Potential Applications

While specific biological activity data for this compound is limited in the public domain, the pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of potent bioactive molecules. Derivatives of this core structure have been extensively explored and have demonstrated a broad spectrum of pharmacological activities. This suggests that the title compound is a valuable intermediate for creating diverse libraries of potential drug candidates[5][6].

Key therapeutic areas where this scaffold has shown promise include:

  • Anticancer Activity : Numerous derivatives have been synthesized and evaluated for their antitumor properties, showing activity against various cancer cell lines such as human colon tumor (HCT116) and breast cancer (MCF-7)[7][8][9].

  • Kinase Inhibition : The scaffold is particularly prominent in the design of protein kinase inhibitors. Specific targets include B-Raf, CDK2, TRKA, and PI3Kδ, which are critical in cancer-related signaling pathways[10][11][12][13].

  • Anti-inflammatory Effects : Compounds based on this core have been investigated as anti-inflammatory agents, showing potential in modulating inflammatory responses[14][15].

  • Antimicrobial Properties : The scaffold has been utilized to develop agents with antibacterial and antifungal activities[16][17][18].

  • Other Activities : Research has also pointed towards potential applications as anti-diabetic, anti-Alzheimer's, and anti-arthritic agents[9].

G Biological Activity Spectrum of the Pyrazolo[1,5-a]pyrimidine Scaffold cluster_activities Reported Biological Activities Core Pyrazolo[1,5-a]pyrimidine Scaffold A1 Anticancer / Antitumor Core->A1 A2 Protein Kinase Inhibition (B-Raf, CDK2, PI3Kδ) Core->A2 A3 Anti-inflammatory Core->A3 A4 Antimicrobial Core->A4 A5 Anti-diabetic Core->A5 A6 Anti-Alzheimer's Core->A6

The diverse bioactivities of the core scaffold.
Mechanism of Action: B-Raf Kinase Inhibition

One of the most significant applications for this class of compounds is the inhibition of B-Raf kinase. B-Raf is a key component of the Raf-MEK-ERK signaling pathway, which is frequently dysregulated in various cancers, particularly melanoma[13]. Inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold can block the activity of mutant B-Raf, thereby preventing downstream signaling that leads to uncontrolled cell proliferation and survival.

G Raf-MEK-ERK Signaling Pathway and Point of Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras BRaf B-Raf Ras->BRaf MEK MEK BRaf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine B-Raf Inhibitor Inhibitor->BRaf Inhibition

Targeting the B-Raf kinase in the MAPK pathway.

Conclusion

This compound is a chemically significant molecule whose value lies primarily in its role as a versatile synthetic intermediate. While direct biological data on this specific ester is not extensively published, the pyrazolo[1,5-a]pyrimidine core it possesses is a well-established pharmacophore. The demonstrated efficacy of its derivatives across oncology, inflammation, and infectious diseases highlights the immense potential of this scaffold. The synthetic accessibility and documented protocols for this compound make it an attractive starting point for the design and synthesis of new chemical entities in drug discovery programs. Further research into the direct biological activities of this compound and its simple derivatives is warranted.

References

The Ascendant Scaffold: A Technical Guide to the Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1][2] This bicyclic system, arising from the fusion of a pyrazole and a pyrimidine ring, serves as a foundational structure for numerous potent and selective modulators of various biological targets.[3] Its rigid, planar nature and the strategic placement of nitrogen atoms offer multiple points for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][3] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives, with a focus on their role as kinase inhibitors and other therapeutic agents.

Synthetic Strategies: Building the Core

The diverse biological activities of pyrazolo[1,5-a]pyrimidines have spurred the development of numerous synthetic routes to access this versatile scaffold. The most common approach involves the cyclocondensation of 3-aminopyrazole derivatives with various 1,3-bielectrophilic synthons.[2] These include β-dicarbonyl compounds, β-enaminones, β-haloenones, and β-ketonitriles.[2] Modern synthetic methodologies, such as microwave-assisted synthesis, have been employed to significantly reduce reaction times and improve yields.[1][4] Furthermore, palladium-catalyzed cross-coupling reactions and click chemistry have enabled the introduction of a wide array of functional groups, expanding the chemical space and facilitating extensive SAR studies.[1][5]

A general workflow for the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives is depicted below.

G cluster_synthesis Synthesis cluster_diversification Diversification cluster_evaluation Biological Evaluation cluster_analysis Analysis A 3-Aminopyrazole Derivatives C Cyclocondensation A->C B 1,3-Bielectrophilic Synthons B->C D Pyrazolo[1,5-a]pyrimidine Core C->D E Functionalization/ Cross-Coupling D->E F Library of Derivatives E->F G In Vitro Assays (e.g., Kinase Inhibition) F->G H Cell-Based Assays (e.g., Antiproliferative) G->H I In Vivo Studies H->I J SAR Analysis I->J K Lead Optimization J->K

General workflow for pyrazolo[1,5-a]pyrimidine drug discovery.

Structure-Activity Relationships as Kinase Inhibitors

Pyrazolo[1,5-a]pyrimidines have emerged as a particularly fruitful scaffold for the development of protein kinase inhibitors, playing a critical role in targeted cancer therapy.[5] These compounds can act as either ATP-competitive or allosteric inhibitors, and their inhibitory profile is heavily dependent on the substitution pattern around the core.[1][5]

Pim-1 Kinase Inhibitors

Pim-1, a serine/threonine kinase, is a well-established target in oncology. Several studies have detailed the SAR of pyrazolo[1,5-a]pyrimidines as potent Pim-1 inhibitors.[6][7]

CompoundR1R2Pim-1 IC50 (nM)Flt-3 IC50 (nM)Reference
1 HH52,000>10,000[6]
11b 4-fluorophenyl3-aminophenyl4540[6]
SGI-1776 (imidazo[1,2-b]pyridazine core)110[6]

Key SAR Insights for Pim-1 Inhibition:

  • 5-Position: Substitution at this position is critical for potency. Hydrogen bonding interactions with residues like Asp-128 and Asp-131 in the Pim-1 active site are crucial.[6]

  • 3-Position: Aryl substitutions at this position are well-tolerated and can be modified to improve potency and selectivity.[6]

  • A quantitative structure-activity relationship (QSAR) study highlighted the importance of electrostatic and polarizability properties in determining Pim-1 selectivity over Pim-2.[8]

The signaling pathway involving Pim-1 and its downstream effector BAD is a key target for these inhibitors.

G Pim1 Pim-1 Kinase BAD BAD Pim1->BAD phosphorylates pBAD Phospho-BAD BAD->pBAD Apoptosis Apoptosis BAD->Apoptosis induces CellSurvival Cell Survival pBAD->CellSurvival promotes Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Pim1 inhibits

Pim-1 signaling pathway and inhibition.
Tropomyosin Receptor Kinase (Trk) Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of Trk inhibitors for the treatment of cancers with NTRK gene fusions.[9][10] Two of the three FDA-approved Trk inhibitors, Larotrectinib and Entrectinib, feature this core structure.[9][10][11]

CompoundModificationTrkA IC50 (nM)TrkA (KM12 cell) IC50 (nM)Reference
20 Structural modifications on the core>0.02-[11]
21 Structural modifications on the core>0.02-[11]
23 --0.1[10][11]
24 --0.2[10][11]

Key SAR Insights for Trk Inhibition:

  • The pyrazolo[1,5-a]pyrimidine moiety is essential for forming a hinge interaction with the Met592 residue in the Trk active site.[11]

  • The addition of a morpholine group can improve selectivity by reducing off-target effects.[11]

  • Incorporation of fluorine can enhance interactions with Asn655.[11]

  • A pyridine ring can support hydrophobic interactions, contributing to overall potency.[11]

Cyclin-Dependent Kinase 9 (CDK9) Inhibitors

CDK9 is a key regulator of transcription and a target for cancer therapy. Pyrazolo[1,5-a]pyrimidines have been developed as selective CDK9 inhibitors, starting from the multi-kinase inhibitor PIK-75.[12][13]

CompoundCDK9 IC50 (nM)PI3Kα IC50 (nM)FLT3 IC50 (nM)Reference
PIK-75 52.30.3[12]
18b 13410170[12]

Key SAR Insights for CDK9 Inhibition:

  • The pyrazolo[1,5-a]pyrimidine nucleus provides a good starting point for developing selective CDK9 inhibitors.[12]

  • Modifications can be made to reduce activity against other kinases like PI3Kα and FLT3, thereby improving the selectivity profile.[12]

Antitubercular and Anti-inflammatory Activities

Beyond kinase inhibition, the pyrazolo[1,5-a]pyrimidine scaffold has shown promise in other therapeutic areas.

Antitubercular Agents

Pyrazolo[1,5-a]pyrimidin-7(4H)-ones have been identified as potential antitubercular agents.[14][15]

CompoundR1R2R3MIC (µg/mL) vs. Mtb H37RvReference
1 HPhH12.5[15]
P1 HPhMe (on O)>100[15]
P2 HPhMe (on N)>100[15]

Key SAR Insights for Antitubercular Activity:

  • The core pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold is essential for activity.[15]

  • Methylation of the oxygen or nitrogen at the 7-position leads to a loss of activity.[15]

Anti-inflammatory Agents

Certain pyrazolo[1,5-a]pyrimidine derivatives have demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes and 15-lipoxygenase (15-LOX).[16]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)15-LOX IC50 (µM)Reference
9 12.564.727.3[16]
11 10.22.1518.4[16]
12 7.91.115.6[16]
13 8.161.228.4[16]
14 8.61.188.2[16]
Indomethacin 2.40.21-[16]

Key SAR Insights for Anti-inflammatory Activity:

  • Disubstituted pyrimidine derivatives generally show better 15-LOX inhibitory potential than trisubstituted analogs.[16]

  • The tested compounds exhibited moderate to high potency against COX-2.[16]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are summaries of common methodologies used in the synthesis and evaluation of pyrazolo[1,5-a]pyrimidines.

General Synthetic Procedure for Pyrazolo[1,5-a]pyrimidines

A widely used method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction.[15]

  • Reactants: A substituted 3-aminopyrazole and a β-ketoester are used as starting materials.

  • Solvent and Catalyst: The reaction is typically carried out in a high-boiling point solvent such as acetic acid or dimethylformamide (DMF).

  • Reaction Conditions: The reaction mixture is heated, often under reflux or using microwave irradiation, for a period ranging from a few minutes to several hours.[1][4]

  • Work-up and Purification: After the reaction is complete, the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

The logical flow of a typical synthesis and characterization process is outlined below.

G Start Start: Starting Materials (Aminopyrazole, β-ketoester) Reaction Reaction: Cyclocondensation Start->Reaction Workup Work-up: Isolation of Crude Product Reaction->Workup Purification Purification: (Recrystallization/Chromatography) Workup->Purification Characterization Characterization: (NMR, MS, etc.) Purification->Characterization Final End: Pure Pyrazolo[1,5-a]pyrimidine Characterization->Final

Typical synthesis and characterization workflow.
In Vitro Kinase Inhibition Assay

The inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives against specific kinases is often determined using in vitro assays.[6]

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be done using various detection methods, such as radioactivity, fluorescence, or luminescence.

  • Reagents: The assay typically includes the kinase, a substrate (e.g., a peptide or protein), ATP (often radiolabeled), and the test compound at various concentrations.

  • Procedure: The reaction is initiated by adding ATP. After a specific incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

Cell-Based Proliferation Assay

The antiproliferative activity of the synthesized compounds is evaluated against cancer cell lines.[17]

  • Cell Culture: Human cancer cell lines (e.g., HCT116 for colon cancer) are cultured in appropriate media.[17]

  • Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is assessed using methods such as the MTT assay, which measures the metabolic activity of the cells.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Its synthetic tractability allows for extensive structural modifications, leading to the discovery of potent and selective inhibitors for a wide range of biological targets. The SAR insights summarized in this guide highlight the critical role of substituent patterns in determining the pharmacological properties of these compounds. As research continues, the pyrazolo[1,5-a]pyrimidine core will undoubtedly remain a fertile ground for the development of novel therapeutics to address unmet medical needs.

References

A Senior Application Scientist's Guide to the Molecular Modeling and Docking of Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly as protein kinase inhibitors.[1][2] Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate represents a foundational molecule of this class, offering a versatile template for synthetic elaboration. This technical guide provides an in-depth, methodology-focused exploration of the molecular modeling and docking workflow for this compound. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each procedural choice, offering a self-validating framework for computational inquiry. We will navigate the entire process from target selection and preparation to the nuanced interpretation of docking results, grounding each protocol in authoritative standards and field-proven insights.

Foundational Understanding: The Ligand and Its Significance

Before embarking on any computational study, a thorough understanding of the molecule of interest is paramount. This compound is a heterocyclic compound with the molecular formula C9H10N4O2.[3]

Physicochemical Properties

A summary of the key computed properties provides a baseline for its behavior in biological systems.

PropertyValueSource
Molecular Weight 206.20 g/mol PubChem[3]
IUPAC Name This compoundPubChem[3]
InChI Key FKBUOZSNISVNHI-UHFFFAOYSA-NPubChem[3]
XLogP3 0.7PubChem[3]
Hydrogen Bond Donors 1 (the amino group)PubChem[3]
Hydrogen Bond Acceptors 5 (2 ring nitrogens, 2 oxygens, 1 ester nitrogen)PubChem[3]
Rotatable Bonds 2PubChem[3]

Table 1: Key physicochemical properties of the title compound.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Cornerstone in Drug Discovery

The true value of this molecule lies in its core scaffold. Pyrazolo[1,5-a]pyrimidines are recognized for their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] A significant body of research highlights their role as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in diseases like cancer.[1][4] This established biological relevance makes the scaffold an excellent candidate for structure-based drug design campaigns, where molecular docking is a primary investigative tool.

The "Why": Rationale for Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex.[5] Its utility in drug discovery is immense, allowing researchers to:

  • Elucidate Binding Modes: Understand at an atomic level how a ligand interacts with its target's active site.

  • Predict Binding Affinity: Estimate the strength of the interaction, often expressed as a "docking score," which helps in prioritizing compounds.[6]

  • Perform Virtual Screening: Rapidly screen large libraries of compounds against a target to identify potential hits.[7]

  • Guide Lead Optimization: Suggest specific chemical modifications to a ligand to enhance its binding affinity or selectivity.

By simulating this molecular "handshake," we can generate testable hypotheses about a compound's mechanism of action, saving significant time and resources compared to empirical high-throughput screening alone.[5]

The "How": A Validated Technical Workflow

This section details a comprehensive, step-by-step protocol for a molecular docking study. We will use a hypothetical protein kinase as our target to provide a concrete, illustrative example. The workflow is designed to be robust and reproducible, emphasizing the critical thinking behind each experimental choice.

Workflow Overview

The entire process can be visualized as a logical pipeline, from data acquisition to final analysis.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Target Selection (e.g., Protein Kinase from RCSB PDB) PrepProt 3. Protein Preparation (Add H, Assign Charges, Minimize) PDB->PrepProt Ligand 2. Ligand Structure (from PubChem) PrepLig 4. Ligand Preparation (Generate States, Minimize) Ligand->PrepLig Grid 5. Grid Generation (Define Binding Site) PrepProt->Grid Dock 6. Molecular Docking (Run Glide/Vina) PrepLig->Dock Grid->Dock Analyze 7. Pose & Score Analysis (Evaluate Binding Energy) Dock->Analyze Visualize 8. Interaction Visualization (PyMOL/Maestro) Analyze->Visualize Hypothesis 9. Hypothesis Generation (Guide SAR) Visualize->Hypothesis

Caption: High-level workflow for a structure-based molecular docking study.

Step 1: Target Identification and Protein Preparation

Causality: The protein target must be prepared to be computationally tractable. Crystal structures from the Protein Data Bank (PDB) are static snapshots and often lack hydrogen atoms, contain experimental artifacts (like water molecules or co-solvents), and may have missing side chains or loops.[8][9] The "Protein Preparation" step corrects these issues, adding chemical and physical realism to the model, which is essential for an accurate docking simulation.

Experimental Protocol:

  • Obtain Protein Structure: Download the 3D coordinates of a selected protein kinase from a public repository like the RCSB Protein Data Bank (PDB) or the Protein Data Bank in Europe (PDBe).[10][11][12] For this example, let's assume we are using a structure that contains a co-crystallized inhibitor, which helps validate our binding site definition.

  • Import and Pre-process: Load the PDB file into a molecular modeling interface, such as Schrödinger's Maestro.[13]

  • Use the Protein Preparation Wizard: Employ a validated tool like the Protein Preparation Wizard in the Schrödinger Suite, which automates the following critical substeps.[14][15]

    • Assign Bond Orders: Correctly assign single, double, or aromatic bond characters.

    • Add Hydrogens: Add all hydrogen atoms, as they are crucial for forming hydrogen bonds and for correct charge calculations.

    • Create Disulfide Bonds: Identify and create any disulfide bridges between cysteine residues.

    • Fill in Missing Side Chains & Loops: Use tools like Prime to model and incorporate any missing residues or loop regions from the crystal structure.

    • Treat Water Molecules: Remove all water molecules that are not critical for ligand binding (i.e., not mediating a key interaction with the ligand and protein). Keeping specific, structurally important water molecules can be an advanced and necessary step.

    • Optimize Hydrogen Bonds: Sample the orientation of hydroxyl groups, thiol groups, and histidine protonation states to optimize the hydrogen-bonding network.

  • Constrained Minimization: Perform a restrained energy minimization of the protein structure (typically using a force field like OPLS). This relieves any steric clashes introduced during the preparation steps while ensuring the heavy atoms do not deviate significantly from their experimentally determined crystallographic positions. The final output is a clean, chemically correct, and minimized protein structure ready for grid generation.

Step 2: Ligand Preparation

Causality: The ligand must also be prepared to reflect its likely state in a biological environment. This involves generating a low-energy 3D conformation and, critically, considering its possible protonation and tautomeric states at physiological pH.[16] A docking program treats the ligand as a flexible entity, but starting from a sensible, low-energy conformation and providing the correct ionization state is vital for accurate results.

Experimental Protocol:

  • Obtain Ligand Structure: The structure of this compound can be downloaded from PubChem (CID 66850701) as a 3D SDF file.[3]

  • Use a Ligand Preparation Tool: Process the structure using a dedicated tool like Schrödinger's LigPrep or the open-source tool OpenBabel.[16][17]

    • Generate Possible States: Allow the software to generate various ionization states, tautomers, and stereoisomers relevant within a specified pH range (e.g., 7.0 ± 2.0).

    • Conformational Search: Generate a low-energy 3D conformation for the ligand.

    • Energy Minimization: Minimize the ligand's structure using an appropriate force field (e.g., OPLS).

  • Final Output: The result is one or more low-energy, chemically sensible ligand structures ready for docking.

Step 3: Receptor Grid Generation

Causality: A docking algorithm cannot search the entire protein for a binding site; this would be computationally prohibitive. Instead, we must define a specific search space—a "grid box"—that encompasses the active site.[18] The grid pre-calculates the energetic properties of the protein within this box, such as van der Waals and electrostatic potentials, which dramatically speeds up the subsequent docking calculation.[7]

Experimental Protocol:

  • Open the Grid Generation Interface: In your docking software (e.g., Glide in Maestro), open the receptor grid generation tool.[15]

  • Define the Grid Box:

    • If a Co-crystallized Ligand is Present: The simplest and most reliable method is to center the grid box on the co-crystallized ligand. This ensures you are targeting the known binding pocket.

    • If No Ligand is Present: Use a binding site prediction tool (like SiteMap) or define the box based on known key active site residues from the literature.[13]

  • Set Grid Dimensions: Adjust the size of the inner and outer grid boxes. The inner box should be large enough to accommodate ligands of the intended size, while the outer box should extend several angstroms beyond that to allow for proper scoring.

  • Generate the Grid: Initiate the calculation. The software will generate a grid file that contains all the pre-calculated potential energy information for the defined binding site.

Step 4: The Docking Simulation

Causality: This is the core computational experiment where the prepared ligand is flexibly docked into the prepared receptor grid. The docking algorithm systematically samples different conformations, positions, and orientations of the ligand within the active site.[5] Each generated "pose" is evaluated by a scoring function that estimates its binding affinity. The goal is to find the pose with the best score, which represents the most probable binding mode.

Experimental Protocol:

  • Set Up the Docking Job: Use a docking program like Glide, AutoDock Vina, or DOCK.[6][16][19] In the job setup panel:

    • Select the receptor grid file generated in the previous step.

    • Select the prepared ligand file(s).

  • Choose Docking Precision: Select a docking precision level. Most software offers different levels that balance speed and accuracy. For example, in Glide:[7]

    • HTVS (High-Throughput Virtual Screening): Fastest, suitable for screening millions of compounds.

    • SP (Standard Precision): A balance of speed and accuracy, good for general use.

    • XP (Extra Precision): Most accurate and computationally intensive, ideal for lead optimization and detailed binding mode analysis.

  • Configure Constraints (Optional): If you have prior knowledge (e.g., a critical hydrogen bond that must be formed), you can add positional or interaction constraints to guide the docking.

  • Launch the Simulation: Start the docking run. The program will output a file containing the docked poses for the ligand, ranked by their docking scores.

Step 5: Post-Docking Analysis and Visualization

Causality: A docking score is just a number; the true scientific insight comes from a careful analysis of the resulting binding pose. Visualization is key to understanding the specific atomic interactions—hydrogen bonds, hydrophobic contacts, pi-pi stacking—that stabilize the ligand in the active site.[20][21] This analysis validates the docking result and provides a structural basis for the compound's activity.

Experimental Protocol:

  • Import Docking Results: Load the output pose file into a visualization program like PyMOL or the Maestro interface.[20][22][23]

  • Analyze the Top-Scoring Pose:

    • Examine the Docking Score: A more negative value typically indicates a stronger predicted binding affinity.[6]

    • Visualize the Binding Mode: Display the protein as a surface or cartoon and the ligand as sticks. Observe how the ligand fits within the binding pocket.

    • Generate an Interaction Diagram: Use built-in tools to generate a 2D diagram that clearly shows all the interactions between the ligand and the protein's amino acid residues. This is the most effective way to summarize the binding hypothesis.

  • Characterize Key Interactions: Identify and list the specific interactions observed. For this compound, you would look for:

    • Hydrogen bonds formed by the 2-amino group.

    • Interactions involving the pyrimidine or pyrazole ring nitrogens.

    • Hydrophobic contacts with the ethyl group.

    • Potential pi-stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

  • Compare with Known Binders: If docking into a target with known inhibitors, compare your predicted binding mode to the experimental (crystallographic) pose of the known inhibitor. A close match in pose and key interactions (a low RMSD) provides strong validation for your docking protocol.

G cluster_interactions Potential Interactions Ligand Ethyl 2-aminopyrazolo [1,5-a]pyrimidine-3-carboxylate Hbond Hydrogen Bonds (from NH2 group) Ligand->Hbond donates Hydrophobic Hydrophobic Contacts (from ethyl group) Ligand->Hydrophobic presents PiStack π-π Stacking (from aromatic rings) Ligand->PiStack offers Receptor Protein Active Site (e.g., Kinase Hinge Region) Hbond->Receptor interacts with Hydrophobic->Receptor interacts with PiStack->Receptor interacts with

Caption: Conceptual diagram of potential ligand-receptor interactions.

Beyond the Basics: Advanced Considerations

A robust computational study acknowledges the limitations of its models and integrates further analysis.

Pharmacophore Modeling

The insights from a validated docking pose can be abstracted into a pharmacophore model.[24] A pharmacophore is a 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity.[25][26] This model can then be used as a 3D query to rapidly screen vast virtual libraries for novel compounds that match the key interaction features, even if they have a different chemical scaffold.[27]

In Silico ADME/Tox Prediction

A potent binder is not necessarily a good drug. Early-stage assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial.[28] Numerous computational tools can predict properties like solubility, permeability, metabolic stability, and potential toxicity based on a molecule's structure.[29][30] Integrating these predictions helps to prioritize compounds that not only bind well but also have a higher probability of possessing drug-like characteristics, reducing late-stage attrition.[31]

Conclusion

The molecular modeling and docking of this compound is a powerful, multi-faceted process that provides deep structural insights into its potential biological activity. This guide has presented a comprehensive, scientifically-grounded workflow, emphasizing the causal logic behind each step. By adhering to this self-validating system—from meticulous preparation of both ligand and receptor to the critical analysis of interaction patterns—researchers can generate robust, testable hypotheses. This computational framework is an indispensable component of modern drug discovery, enabling the rational design of novel therapeutics based on the promising pyrazolo[1,5-a]pyrimidine scaffold.

References

In Silico Screening of Novel Pyrazolo[1,5-a]pyrimidine Libraries: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of pharmacological activities. Its derivatives have been extensively explored as potent inhibitors of various biological targets, including kinases, enzymes, and receptors implicated in cancer, inflammation, and infectious diseases. In silico screening has emerged as an indispensable tool in the rational design and discovery of novel pyrazolo[1,5-a]pyrimidine-based therapeutic agents, accelerating the identification of promising lead compounds. This technical guide provides an in-depth overview of the computational strategies employed in the screening of pyrazolo[1,5-a]pyrimidine libraries, complete with detailed experimental protocols, tabulated quantitative data, and workflow visualizations.

Core Concepts in In Silico Screening

In silico screening, or virtual screening, encompasses a suite of computational techniques used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. The primary goal is to narrow down the vast chemical space to a manageable number of candidates for experimental validation, thereby reducing the time and cost of drug discovery.

The general workflow for in silico screening of a pyrazolo[1,5-a]pyrimidine library can be visualized as follows:

cluster_VS Virtual Screening Methods A Library Preparation C Virtual Screening Cascade A->C B Target Selection & Preparation B->C D Hit Selection & Filtering C->D VS1 Ligand-Based VS VS2 Structure-Based VS E Post-Screening Analysis D->E F Experimental Validation E->F cluster_protein Protein Preparation cluster_ligand Ligand Library Preparation PDB PDB Structure PrepProt Add Hydrogens, Assign Charges PDB->PrepProt DefineSite Define Binding Site PrepProt->DefineSite Dock Molecular Docking Simulation DefineSite->Dock Lib2D 2D Structures Lib3D Generate 3D Conformations Lib2D->Lib3D LibPrep Energy Minimization Lib3D->LibPrep LibPrep->Dock Analysis Pose Analysis & Hit Selection Dock->Analysis CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 CyclinA Cyclin A CyclinA->CDK2 pRb pRb CDK2->pRb phosphorylates E2F E2F pRb->E2F releases G1_S G1/S Transition E2F->G1_S promotes Pyrazolo Pyrazolo[1,5-a]pyrimidine Pyrazolo->CDK2 inhibits BCR B-Cell Receptor PI3K_delta PI3Kδ BCR->PI3K_delta activates PIP3 PIP3 PI3K_delta->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival promotes Pyrazolo Pyrazolo[1,5-a]pyrimidine Pyrazolo->PI3K_delta inhibits

An In-depth Technical Guide on Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, a heterocyclic compound featuring the prominent pyrazolo[1,5-a]pyrimidine scaffold. This core structure is of significant interest in medicinal chemistry due to its versatile biological activities, particularly as a privileged scaffold for the development of kinase inhibitors in cancer therapy.[1][2] This document details its nomenclature, physicochemical properties, synthesis, and its role in the development of targeted therapeutics.

IUPAC Nomenclature and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[3]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₉H₁₀N₄O₂PubChem[3]
Molecular Weight 206.20 g/mol PubChem[3]
CAS Number 1260169-02-5ChemicalBook[4]
Appearance Colorless or light yellow solidChemBK[5]
Melting Point Approximately 118-120 °CChemBK[5]
Solubility Soluble in most common organic solvents (e.g., ethanol, dichloromethane, dimethyl sulfoxide)ChemBK[5]
Purity Typically available at ≥95% purityLookChem[6], Sigma-Aldrich
Storage Store in a dark place under an inert atmosphere at 2-8 °CSigma-Aldrich

Synthesis Protocols

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common method involves the cyclocondensation of an aminopyrazole with a β-dicarbonyl compound or its equivalent.

Example Protocol for the Synthesis of this compound: [4]

  • Reactants: Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate and 1,1,3,3-tetramethoxypropane.

  • Solvent: Dimethylformamide (DMF).

  • Catalyst: Acetic acid (AcOH).

  • Procedure:

    • Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate (5.00 g, 29.38 mmol) and 1,1,3,3-tetramethoxypropane (14.50 mL, 88.15 mmol) are dissolved in DMF (80 mL).

    • Acetic acid (0.34 mL, 5.88 mmol) is added as a catalyst.

    • The reaction mixture is stirred at 100 °C for 14 hours.

    • Upon completion, the solvent is removed by vacuum concentration.

    • The residue is partitioned between dichloromethane (DCM, 50 mL) and water (50 mL).

    • The aqueous phase is extracted with DCM (3 x 100 mL).

    • The combined organic phases are washed with brine (100 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under vacuum.

    • The crude product is purified by silica gel column chromatography (eluent: 1% of a 7M NH₃ solution in MeOH in DCM) to yield the final product as a light yellow solid.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate Reaction Mixture Reaction Mixture Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate->Reaction Mixture 1,1,3,3-tetramethoxypropane 1,1,3,3-tetramethoxypropane 1,1,3,3-tetramethoxypropane->Reaction Mixture DMF (Solvent) DMF (Solvent) DMF (Solvent)->Reaction Mixture AcOH (Catalyst) AcOH (Catalyst) AcOH (Catalyst)->Reaction Mixture 100 °C, 14h 100 °C, 14h 100 °C, 14h->Reaction Mixture Solvent Removal Solvent Removal Extraction (DCM/Water) Extraction (DCM/Water) Solvent Removal->Extraction (DCM/Water) Purification (Chromatography) Purification (Chromatography) Extraction (DCM/Water)->Purification (Chromatography) Final Product Ethyl 2-aminopyrazolo[1,5-a] pyrimidine-3-carboxylate Purification (Chromatography)->Final Product Reaction Mixture->Solvent Removal

Caption: General workflow for the synthesis of the target compound.

Role in Drug Discovery and Development

The pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors for oncology.

4.1. Kinase Inhibition

Derivatives of pyrazolo[1,5-a]pyrimidine have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.[2] These compounds can act as ATP-competitive or allosteric inhibitors.[2]

  • Tropomyosin Receptor Kinase (Trk) Inhibitors: The pyrazolo[1,5-a]pyrimidine nucleus is a core component of several approved and clinical-stage Trk inhibitors used in the treatment of solid tumors with NTRK gene fusions.[1][7] Marketed drugs like Larotrectinib and Entrectinib feature this scaffold.[1][7]

  • Dual CDK2 and TRKA Kinase Inhibitors: Recent studies have explored pyrazolo[1,5-a]pyrimidine derivatives as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which represents a promising strategy to overcome drug resistance in cancer therapy.[8]

4.2. Signaling Pathway Involvement

The therapeutic effects of pyrazolo[1,5-a]pyrimidine-based Trk inhibitors are mediated through the inhibition of the Trk signaling pathway, which is crucial for cell survival, proliferation, and differentiation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Receptor Trk Receptor RAS RAS Trk Receptor->RAS Activates PI3K PI3K Trk Receptor->PI3K Activates Neurotrophin Neurotrophin Neurotrophin->Trk Receptor Binds & Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression Regulates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth &\nSurvival Cell Growth & Survival mTOR->Cell Growth &\nSurvival Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Trk Receptor Inhibits

Caption: Simplified Trk signaling pathway and the point of inhibition.

4.3. Quantitative Data on Biological Activity

The following table summarizes the inhibitory activities of some pyrazolo[1,5-a]pyrimidine derivatives against various kinases.

Compound IDTarget KinaseIC₅₀ (µM)Cell LineReference
6t CDK20.09-[8]
6s TRKA0.45-[8]
14a -0.0020HCT116[9]
2 -19.70MCF-7[10]
16q ABCB1-mediated MDR reversalEnhances PTX sensitivityMCF-7/ADR[11]

Note: The table presents a selection of data from the literature to illustrate the potency of this class of compounds. The specific activity of this compound may vary.

Other Biological Activities

Beyond kinase inhibition, the pyrazolo[1,5-a]pyrimidine scaffold has been investigated for a range of other biological activities, including:

  • Antimicrobial activity: Some derivatives have shown inhibitory effects on the growth of certain bacteria.[5]

  • Anti-inflammatory properties. [12]

  • Reversal of multidrug resistance: Certain derivatives can reverse P-glycoprotein (ABCB1)-mediated multidrug resistance in cancer cells.[11]

Conclusion

This compound is a valuable building block in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine core is a well-established "privileged scaffold" that continues to yield potent and selective drug candidates, particularly in the field of oncology. Further exploration and functionalization of this scaffold are promising avenues for the discovery of novel therapeutics.

References

In-Depth Technical Guide: Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identifiers, physicochemical properties, a representative synthetic protocol, and its potential biological activities, with a focus on its role as a kinase inhibitor.

Chemical Identity and Properties

This compound is a member of the pyrazolo[1,5-a]pyrimidine class of compounds, which are recognized as a "privileged scaffold" in drug discovery due to their diverse biological activities.

Table 1: Chemical Identifiers for this compound [1]

IdentifierValue
SMILES CCOC(=O)C1=C(N)N=C2N1C=CC=N2
InChIKey FKBUOZSNISVNHI-UHFFFAOYSA-N
CAS Number 1260169-02-5
Molecular Formula C₉H₁₀N₄O₂
Molecular Weight 206.20 g/mol

Table 2: Physicochemical Properties of this compound (Computed) [1]

PropertyValue
XLogP3 0.7
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 2
Exact Mass 206.08037557 g/mol
Topological Polar Surface Area 82.5 Ų

Synthesis and Experimental Protocols

Representative Experimental Protocol for the Synthesis of a Substituted Ethyl Pyrazolo[1,5-a]pyrimidine-3-carboxylate Derivative:

This protocol is adapted from the synthesis of ethyl 2-(anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carboxylates and serves as a model for the synthesis of the title compound.[2]

Materials:

  • Ethyl 5-amino-3-(anilinyl)-1H-pyrazole-4-carboxylate

  • Appropriate enaminone derivative (e.g., from condensation of a methyl aryl ketone with DMF-DMA)

  • Glacial acetic acid

Procedure:

  • A mixture of ethyl 5-amino-3-(anilinyl)-1H-pyrazole-4-carboxylate (1 equivalent) and the selected enaminone (1 equivalent) is prepared in glacial acetic acid.

  • The reaction mixture is heated to reflux for a period of 3-4 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is allowed to cool to room temperature.

  • The precipitated product is collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired ethyl 2-(anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carboxylate.

To synthesize the title compound, this compound, a similar strategy would be employed, starting with an appropriate 3-aminopyrazole precursor.

Biological Activity and Mechanism of Action

The pyrazolo[1,5-a]pyrimidine scaffold is a core component of numerous biologically active molecules, including several approved drugs. Derivatives of this scaffold have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer.[3]

Kinase Inhibition and the Raf-MEK-ERK Signaling Pathway

Several studies have identified pyrazolo[1,5-a]pyrimidine derivatives as potent inhibitors of kinases within the Raf-MEK-ERK signaling pathway.[4] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many human cancers.[5][6]

B-Raf, a serine/threonine kinase in this cascade, is a particularly important therapeutic target, as activating mutations in the B-Raf gene are found in a high percentage of melanomas and other cancers.[4][7]

The general mechanism of action for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors involves competitive binding to the ATP-binding site of the target kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

While specific quantitative bioactivity data for this compound is not available in the public domain, the inhibitory activity of closely related compounds against key kinases has been reported.

Table 3: In Vitro Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives against CDK2 and TRKA Kinases [2]

CompoundCDK2 IC₅₀ (µM)TRKA IC₅₀ (µM)
6d 0.120.28
6k 0.090.25
6m 0.150.31
6n 0.110.23
6o 0.180.35
6p 1.581.59
6r 0.140.29
6s 0.160.32
6t 0.130.27
11g 0.100.26
Ribociclib (Ref.) 0.01-
Larotrectinib (Ref.) -0.01

Note: The compounds listed are substituted pyrazolo[1,5-a]pyrimidine derivatives from the cited study and are presented here to illustrate the potential potency of this chemical class.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the role of pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow for their evaluation.

Raf_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras B_Raf B-Raf Ras->B_Raf MEK MEK1/2 B_Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival TranscriptionFactors->CellProliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->B_Raf

Caption: Inhibition of the Raf-MEK-ERK signaling pathway by a pyrazolo[1,5-a]pyrimidine derivative.

Experimental_Workflow Synthesis Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification KinaseAssay In Vitro Kinase Inhibition Assays (e.g., B-Raf) Purification->KinaseAssay CellBasedAssay Cell-Based Proliferation Assays (e.g., MTT) Purification->CellBasedAssay SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR CellBasedAssay->SAR LeadOptimization Lead Optimization SAR->LeadOptimization

Caption: General experimental workflow for the development of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential, particularly in the field of oncology. The pyrazolo[1,5-a]pyrimidine scaffold serves as an excellent starting point for the design of potent and selective kinase inhibitors. Further research into the specific biological activities of the title compound and optimization of its structure could lead to the development of novel drug candidates targeting key signaling pathways in cancer and other diseases.

References

Spectroscopic and Synthetic Profile of Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthesis of Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document is intended to serve as a comprehensive resource, presenting key data in a structured format, detailing experimental protocols, and visualizing the scientific workflow.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key quantitative data obtained from these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.60dd4.40, 1.761HPyrimidine-H
8.46dd6.76, 1.761HPyrimidine-H
6.86dd6.72, 4.401HPyrimidine-H
4.50q7.082H-OCH₂CH₃
1.47t7.083H-OCH₂CH₃

¹³C NMR

While specific ¹³C NMR data for this compound was not explicitly found in the surveyed literature, data for closely related 2-aminopyrazolo[1,5-a]pyrimidine derivatives provide indicative chemical shift ranges for the core structure. For instance, in similar structures, the pyrazole and pyrimidine ring carbons typically resonate between δ 100 and 160 ppm. The ester carbonyl carbon is expected around δ 160-170 ppm, and the ethyl group carbons would appear in the upfield region (δ 14-18 for -CH₃ and δ 60-65 for -OCH₂-).[2][3]

Infrared (IR) Spectroscopy

Specific IR data for the title compound was not available in the searched literature. However, based on the functional groups present in the molecule, the following characteristic absorption bands can be anticipated. Data from similar pyrazolo[1,5-a]pyrimidine derivatives support these expected ranges.[3]

Wavenumber (cm⁻¹)Functional Group
3450-3300N-H stretching (amine)
3100-3000C-H stretching (aromatic)
2980-2850C-H stretching (aliphatic)
~1700C=O stretching (ester)
1640-1580C=N and C=C stretching (ring)
1250-1000C-O stretching (ester)
Mass Spectrometry (MS)

Mass spectrometric analysis provides information about the molecular weight and fragmentation pattern of the compound.

TechniqueIonm/z
ESI[M+H]⁺207.1

Experimental Protocols

Synthesis of this compound[1]

A mixture of ethyl 3,5-diamino-1H-pyrazole-4-carboxylate (5.00 g, 29.38 mmol) and 1,1,3,3-tetramethoxypropane (14.50 mL, 88.15 mmol) was prepared in dimethylformamide (DMF, 80 mL). Acetic acid (0.34 mL, 5.88 mmol) was added as a catalyst. The reaction mixture was stirred at 100 °C for 14 hours. Following the completion of the reaction, the solvent was removed by vacuum concentration. The resulting residue was partitioned between dichloromethane (DCM, 50 mL) and water (50 mL). The aqueous phase was further extracted with DCM (3 x 100 mL). The combined organic phases were washed with brine (100 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under vacuum. The crude product was purified by silica gel column chromatography, eluting with a 1:100 mixture of 7 M NH₃ in methanol and DCM, to yield this compound as a light yellow solid (3.52 g, 58.1% yield).[1]

General Protocol for Spectroscopic Analysis

The following are general protocols for the spectroscopic analysis of pyrazolo[1,5-a]pyrimidine derivatives, based on common laboratory practices.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

IR Spectroscopy

Infrared spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Mass Spectrometry

Mass spectra are generally acquired using an electrospray ionization (ESI) mass spectrometer. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ion source.

Workflow and Data Visualization

The process of synthesizing and characterizing a chemical compound like this compound involves a logical sequence of steps, from the initial reaction to the final structural confirmation.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate + 1,1,3,3-tetramethoxypropane Reaction Cyclocondensation (DMF, AcOH, 100°C) Reactants->Reaction Purification Column Chromatography Reaction->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: Workflow for the synthesis and spectroscopic characterization.

References

Methodological & Application

Synthesis of Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate: A Detailed Guide for Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities. This guide provides a comprehensive technical overview and detailed protocols for the synthesis of a key derivative, Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, a valuable building block for the development of novel therapeutics, particularly in the realm of oncology and inflammatory diseases.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core

The fused heterocyclic system of pyrazolo[1,5-a]pyrimidine is a recurring motif in a multitude of biologically active compounds. Its rigid, planar structure provides an excellent framework for creating molecules that can selectively interact with biological targets. Derivatives of this scaffold have shown promise as potent inhibitors of various protein kinases, making them highly attractive for cancer therapy.[1] The title compound, this compound, serves as a versatile intermediate, allowing for further chemical modifications to explore structure-activity relationships and develop new drug candidates.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the preparation of the key intermediate, Ethyl 3-amino-1H-pyrazole-4-carboxylate. This is followed by the cyclization of the pyrazole with a suitable three-carbon synthon to construct the fused pyrimidine ring. This guide will detail a reliable and reproducible protocol for each of these critical steps.

PART 1: Synthesis of the Key Intermediate: Ethyl 3-amino-1H-pyrazole-4-carboxylate

The formation of the 3-aminopyrazole ring is a crucial first step. A common and efficient method involves the condensation of ethyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the hydrazine on the β-carbon of the acrylate, followed by an intramolecular cyclization and subsequent elimination of ethanol and water to yield the desired pyrazole. The regioselectivity of this reaction is a key consideration, and the chosen conditions favor the formation of the 3-amino isomer.

Experimental Protocol

Materials and Reagents:

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate (5 g, 29.5 mmol) in ethanol (50 mL), add hydrazine hydrate (1.8 mL, 29.5 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a light-yellow solid.[2]

Expected Yield: 90-99%

PART 2: Synthesis of this compound

With the aminopyrazole intermediate in hand, the next step is the construction of the fused pyrimidine ring. This is achieved through a condensation reaction with a 1,3-dicarbonyl equivalent. In this protocol, we will utilize 1,1,3,3-tetramethoxypropane, which serves as a synthon for malondialdehyde.

Reaction Workflow

Synthesis Workflow Ethyl_3,5-diamino-1H-pyrazole-4-carboxylate Ethyl 3,5-diamino-1H- pyrazole-4-carboxylate Reaction_Vessel Reaction in DMF with Acetic Acid (cat.) 100 °C, 14h Ethyl_3,5-diamino-1H-pyrazole-4-carboxylate->Reaction_Vessel 1,1,3,3-tetramethoxypropane 1,1,3,3-Tetramethoxypropane 1,1,3,3-tetramethoxypropane->Reaction_Vessel Workup Work-up (DCM/Water extraction) Reaction_Vessel->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Final_Product Ethyl 2-aminopyrazolo[1,5-a] pyrimidine-3-carboxylate Purification->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials and Reagents:

  • Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate

  • 1,1,3,3-Tetramethoxypropane

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (glacial)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonia solution (7 M in MeOH)

  • Silica gel for column chromatography

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate (5.00 g, 29.38 mmol) in DMF (80 mL), add 1,1,3,3-tetramethoxypropane (14.50 mL, 88.15 mmol).

  • Add a catalytic amount of acetic acid (0.34 mL, 5.88 mmol).

  • Stir the reaction mixture at 100 °C for 14 hours.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and remove the DMF by vacuum concentration.

  • Partition the residue between DCM (50 mL) and water (50 mL).

  • Separate the organic phase and extract the aqueous phase with DCM (3 x 100 mL).

  • Combine the organic phases, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo to obtain the crude product.

  • Purify the residue by silica gel column chromatography using a gradient elution system, for example, a mixture of DCM and a 7 M solution of ammonia in methanol (e.g., 100:1 v/v), to afford this compound as a light yellow solid.[3]

Expected Yield: ~58%

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₉H₁₀N₄O₂
Molecular Weight 206.20 g/mol [4]
Appearance Light yellow solid[3]
CAS Number 1260169-02-5[4]

¹H NMR Data (400 MHz, CDCl₃): δ (ppm) 8.60 (dd, J=4.40 Hz, 1.76 Hz, 1H), 8.46 (dd, J=6.76 Hz, 1.76 Hz, 1H), 6.86 (dd, J=6.72 Hz, 4.40 Hz, 1H), 4.50 (q, J=7.08 Hz, 2H), and 1.47 (t, J=7.08Hz, 3H).[3]

Troubleshooting and Optimization

  • Low Yield in Step 1: Ensure the hydrazine hydrate is of good quality and the reaction goes to completion as monitored by TLC. Incomplete reaction may require longer reflux times.

  • Purification Challenges in Step 2: The polarity of the elution system for column chromatography may need to be adjusted based on the TLC analysis of the crude product. A gradual increase in the polarity can improve separation.

  • Side Reactions: The reaction temperature in the second step should be carefully controlled to minimize the formation of byproducts.

Conclusion and Future Perspectives

The protocols detailed in this guide offer a reliable pathway for the synthesis of this compound, a key building block in drug discovery. The versatility of the amino and ester functionalities on this scaffold allows for a wide range of subsequent chemical transformations, enabling the generation of diverse libraries of compounds for biological screening. Researchers in the field of medicinal chemistry can utilize this guide to access this important intermediate and accelerate their efforts in developing novel therapeutics targeting a range of diseases.

References

Synthesis of Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is a two-step process involving the formation of a 3-aminopyrazole intermediate, followed by a cyclocondensation reaction to construct the pyrazolo[1,5-a]pyrimidine scaffold.

Reaction Scheme

The overall synthesis can be depicted as follows:

Step 1: Synthesis of 3-Amino-1H-pyrazole-4-carboxamide

Step 2: Synthesis of this compound

Experimental Protocol

Step 1: Synthesis of 3-Amino-1H-pyrazole-4-carboxamide

This step involves the synthesis of the key intermediate, 3-Amino-1H-pyrazole-4-carboxamide, from malononitrile and hydrazine hydrate, followed by hydrolysis of the resulting carbonitrile.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Malononitrile66.066.61 g0.1
Hydrazine hydrate (80%)50.066.25 mL0.1
Ethanol46.0750 mL-
Concentrated Sulfuric Acid98.0810 mL-
Water18.0220 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malononitrile (6.61 g, 0.1 mol) in ethanol (50 mL).

  • Slowly add hydrazine hydrate (80%, 6.25 mL, 0.1 mol) to the solution at room temperature. The reaction is exothermic.

  • After the initial reaction subsides, heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the 3-amino-1H-pyrazole-4-carbonitrile.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

  • To a clean 250 mL round-bottom flask, add the dried 3-amino-1H-pyrazole-4-carbonitrile.

  • Carefully add a mixture of concentrated sulfuric acid (10 mL) and water (20 mL) to the flask.

  • Heat the mixture at 100°C for 3 hours.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The precipitate of 3-Amino-1H-pyrazole-4-carboxamide is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound

This final step involves the cyclocondensation of 3-Amino-1H-pyrazole-4-carboxamide with diethyl ethoxymethylenemalonate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Amino-1H-pyrazole-4-carboxamide126.1112.61 g0.1
Diethyl ethoxymethylenemalonate216.2321.62 g0.1
Ethanol46.07100 mL-
Piperidine85.150.5 mL(catalyst)

Procedure:

  • In a 250 mL round-bottom flask fitted with a reflux condenser, suspend 3-Amino-1H-pyrazole-4-carboxamide (12.61 g, 0.1 mol) in ethanol (100 mL).

  • Add diethyl ethoxymethylenemalonate (21.62 g, 0.1 mol) to the suspension.

  • Add a catalytic amount of piperidine (0.5 mL).

  • Heat the reaction mixture to reflux for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and recrystallize from ethanol to obtain a pure product.

  • Dry the final product under vacuum. The expected product is a colorless or light yellow solid.[1]

Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Theoretical Yield (g)Melting Point (°C)
3-Amino-1H-pyrazole-4-carboxamideC4H6N4O126.1112.61~200
This compoundC9H10N4O2206.2020.62118-120[1]

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-Amino-1H-pyrazole-4-carboxamide cluster_step2 Step 2: Synthesis of Final Product Malononitrile Malononitrile Reaction1 Reaction in Ethanol Malononitrile->Reaction1 Hydrazine Hydrazine Hydrate Hydrazine->Reaction1 AminopyrazoleCarbonitrile 3-Amino-1H-pyrazole-4-carbonitrile Reaction1->AminopyrazoleCarbonitrile Hydrolysis Acid Hydrolysis AminopyrazoleCarbonitrile->Hydrolysis AminopyrazoleCarboxamide 3-Amino-1H-pyrazole-4-carboxamide Hydrolysis->AminopyrazoleCarboxamide DEEM Diethyl ethoxymethylenemalonate Reaction2 Cyclocondensation in Ethanol AminopyrazoleCarboxamide->Reaction2 DEEM->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Analogy: Reaction Mechanism

While not a biological signaling pathway, the following diagram illustrates the logical flow of the key bond-forming steps in the cyclocondensation reaction.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aminopyrazole 3-Aminopyrazole-4-carboxamide Michael_Adduct Michael Adduct Aminopyrazole->Michael_Adduct Nucleophilic Attack DEEM Diethyl ethoxymethylenemalonate DEEM->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Final_Product This compound Cyclized_Intermediate->Final_Product Aromatization (Elimination of EtOH & H2O)

Caption: Simplified reaction mechanism for the pyrazolo[1,5-a]pyrimidine ring formation.

References

Cyclocondensation Reactions for the Synthesis of Pyrazolo[1,5-a]pyrimidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse biological activities, including potent and selective inhibition of various protein kinases.[1] This structural framework is a cornerstone in the development of targeted therapies, particularly in oncology.[2][3] The synthesis of these bicyclic systems is most commonly achieved through cyclocondensation reactions, which offer a versatile and efficient means to construct the fused pyrimidine ring.

This document provides detailed application notes and experimental protocols for the preparation of pyrazolo[1,5-a]pyrimidines via key cyclocondensation strategies. The methodologies outlined are suitable for a range of research and drug discovery applications.

Synthetic Strategies Overview

The primary approach to the pyrazolo[1,5-a]pyrimidine core involves the reaction of a 3- or 5-aminopyrazole derivative with a 1,3-bielectrophilic partner.[1][4] Several effective methods have been developed, including classical condensation reactions, multi-component reactions, and microwave-assisted synthesis, which can significantly accelerate reaction times and improve yields.[2][5]

Key Synthetic Pathways:
  • Condensation with β-Dicarbonyl Compounds: This is a widely employed and robust method involving the reaction of 5-aminopyrazoles with β-diketones or β-ketoesters. The reaction typically proceeds under acidic or basic conditions to afford the corresponding pyrazolo[1,5-a]pyrimidine derivatives.[2]

  • Three-Component Reactions: These one-pot syntheses bring together an aminopyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to rapidly generate complex pyrazolo[1,5-a]pyrimidines.[2]

  • Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool to expedite these cyclocondensation reactions, often leading to higher yields, cleaner product profiles, and significantly reduced reaction times compared to conventional heating.[2][5]

Data Presentation: A Comparative Summary of Synthetic Protocols

The following tables summarize quantitative data for the synthesis of pyrazolo[1,5-a]pyrimidines using various cyclocondensation methods.

Table 1: Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds

5-Aminopyrazole Derivativeβ-Dicarbonyl CompoundSolventCatalyst/ConditionsTimeYield (%)Reference
5-Amino-3-phenylpyrazoleAcetylacetoneEthanol-15-20 min>90[5]
5-Amino-3-arylamino-1H-pyrazole-4-carbonitrilesPentane-2,4-dioneAcetic AcidH₂SO₄4 h92[2]
Ethyl 5-amino-3-arylamino-1H-pyrazole-4-carboxylateEthyl acetoacetateAcetic AcidH₂SO₄4.5 h91[2]
5-Amino-3-methylpyrazoleDiethyl malonate-Sodium ethoxide24 h89[6]
5-Amino-N-aryl-1H-pyrazolesAcetylacetoneGlacial Acetic AcidRefluxNot SpecifiedNot Specified[4][7]

Table 2: Three-Component Synthesis of Pyrazolo[1,5-a]pyrimidines

AminopyrazoleAldehydeActive Methylene CompoundSolventCatalyst/ConditionsTimeYield (%)Reference
3-AminopyrazolesAromatic/Heteroaromatic AldehydesSulfoxonium ylides-Rh(III)-catalyzed, MicrowaveNot SpecifiedGood[2]
5-Amino-N-aryl-1H-pyrazoles4-MethoxybenzaldehydeMalononitrileEthanolTriethylamine, Reflux6 hNot Specified[7]

Table 3: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

5-Aminopyrazole Derivative1,3-Bielectrophilic ReagentSolventMicrowave ConditionsTimeYield (%)Reference
5-Amino-3-phenylpyrazoleAcetylacetoneEthanol120 °C, 150 W15-20 min>90[5]
4-(4-Chlorophenylazo)-1H-pyrazole-3,5-diamineEthyl acetoacetateAcetic Acid (drops)440 W3 min92[1]
4-(4-Chlorophenylazo)-1H-pyrazole-3,5-diamineBenzylidenemalononitrileAcetic Acid (drops)440 W4 min90[1]
N-(5-Amino-4-cyano-1H-pyrazol-3-yl)-benzamideBenzylidene malononitrileNot Specified120 °C20 minNot Specified[2]

Experimental Protocols

Protocol 1: Synthesis of 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine via Conventional Heating

This protocol describes the synthesis of a representative pyrazolo[1,5-a]pyrimidine from a 5-aminopyrazole and a β-diketone.

Materials:

  • 5-Amino-3-phenylpyrazole

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • To a solution of 5-amino-3-phenylpyrazole (1.0 eq) in ethanol in a round-bottom flask, add acetylacetone (1.1 eq).

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine.

  • Dry the purified product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Microwave-Assisted Synthesis of 2-Amino-6-(4-chlorophenylazo)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one

This protocol details a rapid, high-yield synthesis using microwave irradiation.

Materials:

  • 4-(4-Chlorophenylazo)-1H-pyrazole-3,5-diamine

  • Ethyl acetoacetate

  • Acetic acid (catalytic amount)

  • Pyrex conical flask suitable for microwave synthesis

  • Microwave reactor

  • TLC plates and developing chamber

  • Filtration apparatus

  • Dimethylformamide (DMF) for recrystallization

Procedure:

  • In a Pyrex conical flask, combine 4-(4-chlorophenylazo)-1H-pyrazole-3,5-diamine (1.0 eq) and ethyl acetoacetate (1.0 eq).

  • Add a few drops of acetic acid to the mixture.

  • Place the flask in the microwave reactor and irradiate at 440 W for 1-minute intervals.

  • Monitor the reaction progress by TLC after each interval. The reaction is typically complete within 3 minutes.[1]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Collect the resulting solid product by filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Purify the product by recrystallization from DMF.

  • Dry the purified product under vacuum and characterize by appropriate spectroscopic methods.

Protocol 3: Three-Component Synthesis of 7-Amino-6-cyano-5-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]pyrazolo[1,5-a]pyrimidine-3-carboxamides

This protocol outlines a one-pot, three-component reaction for the synthesis of a highly functionalized pyrazolo[1,5-a]pyrimidine.

Materials:

  • 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamide

  • 2-(4-Methoxybenzylidene)malononitrile

  • Triethylamine (catalytic amount)

  • Absolute ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamide (1.0 eq) and 2-(4-methoxybenzylidene)malononitrile (1.0 eq) in absolute ethanol.

  • Add a catalytic amount of triethylamine (a few drops) to the mixture.

  • Heat the reaction mixture to reflux with stirring for 6 hours.[7]

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the solvent under reduced pressure using a rotary evaporator.

  • Collect the resulting solid by filtration.

  • Recrystallize the crude product from ethanol to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.

  • Dry the purified product and characterize by spectroscopic techniques.

Visualizations: Synthetic Workflows

The following diagrams illustrate the key synthetic strategies for the preparation of pyrazolo[1,5-a]pyrimidines.

G cluster_0 Condensation with β-Dicarbonyls 5-Aminopyrazole 5-Aminopyrazole Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 5-Aminopyrazole->Pyrazolo[1,5-a]pyrimidine  + β-Dicarbonyl β-Dicarbonyl (Diketone or Ketoester) β-Dicarbonyl->Pyrazolo[1,5-a]pyrimidine  Acid/Base  Heat G cluster_1 Three-Component Reaction Aminopyrazole Aminopyrazole One-Pot One-Pot Reaction Aminopyrazole->One-Pot Aldehyde Aldehyde Aldehyde->One-Pot Active Methylene Active Methylene Compound Active Methylene->One-Pot Final Product Pyrazolo[1,5-a]pyrimidine One-Pot->Final Product  Catalyst G cluster_2 Microwave-Assisted Synthesis Starting Materials 5-Aminopyrazole + 1,3-Bielectrophile Microwave Microwave Irradiation Starting Materials->Microwave Product Pyrazolo[1,5-a]pyrimidine Microwave->Product  Rapid Heating  Short Reaction Time

References

Application Notes and Protocols for Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific kinase inhibitory activity and target profile of Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate have not been extensively reported in publicly available scientific literature. The following application notes and protocols are based on the known kinase inhibitory activities of the broader pyrazolo[1,5-a]pyrimidine chemical scaffold. These protocols provide a comprehensive guide for researchers to investigate the potential of this specific compound as a kinase inhibitor.

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of potent kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Compounds bearing the pyrazolo[1,5-a]pyrimidine core have been shown to inhibit various kinases, including Cyclin-Dependent Kinases (CDKs), B-Raf, and Tropomyosin receptor kinases (Trks).

This compound, as a member of this class, represents a promising candidate for investigation as a kinase inhibitor. These application notes provide a framework for the initial characterization and validation of this compound's potential inhibitory activity against a panel of kinases, followed by cell-based assays to determine its effects on cellular signaling and proliferation.

Data Presentation

While specific quantitative data for this compound is not yet available, the following tables are provided as templates for organizing and presenting experimental results obtained from the protocols outlined below.

Table 1: In Vitro Kinase Inhibition Profile

Kinase TargetIC₅₀ (nM)Method of DetectionAssay Conditions
CDK2/cyclin AADP-Glo10 µM ATP, 30 min incubation
B-Raf (V600E)TR-FRET10 µM ATP, 60 min incubation
TrkAELISA5 µM ATP, 45 min incubation
Additional Kinases

Table 2: Cell-Based Assay Results

Cell LineTarget PathwayCellular IC₅₀ (µM)Endpoint Measured
HCT116 (Colon Cancer)B-Raf/MEK/ERKp-ERK Inhibition
MCF-7 (Breast Cancer)CDK2/Cell CycleCell Viability (MTT)
SH-SY5Y (Neuroblastoma)TrkA/NGF Signalingp-TrkA Inhibition
Additional Cell Lines

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent-based assay to measure the inhibition of kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • This compound (test compound)

  • Recombinant human kinase (e.g., CDK2/cyclin A, B-Raf)

  • Kinase-specific substrate peptide

  • ATP

  • Known kinase inhibitor (positive control, e.g., Staurosporine)

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettor

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 1 µL of the diluted test compound, positive control, or DMSO vehicle to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the appropriate kinase buffer. The optimal concentrations of each component should be empirically determined.

    • Add 5 µL of the kinase reaction mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a "no kinase" control (100% inhibition). Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Plate_Prep Dispense compound dilutions into 384-well plate Compound_Prep->Plate_Prep Reaction_Start Add kinase mix to plate and incubate Plate_Prep->Reaction_Start Kinase_Mix Prepare kinase, substrate, and ATP mixture Kinase_Mix->Reaction_Start ADP_Glo_Reagent Add ADP-Glo™ Reagent to stop reaction Reaction_Start->ADP_Glo_Reagent Kinase_Detection_Reagent Add Kinase Detection Reagent to generate luminescence ADP_Glo_Reagent->Kinase_Detection_Reagent Read_Plate Measure luminescence Kinase_Detection_Reagent->Read_Plate Calculate_IC50 Calculate % inhibition and determine IC₅₀ Read_Plate->Calculate_IC50

Caption: Workflow for the in vitro biochemical kinase inhibition assay.

Protocol 2: Cell-Based Western Blot Assay for Target Engagement

This protocol is designed to assess the ability of the test compound to inhibit the phosphorylation of a specific kinase substrate within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., HCT116 for B-Raf, MCF-7 for CDK2)

  • Cell culture medium and supplements

  • This compound

  • DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Rb, anti-total-Rb)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compound for a predetermined time (e.g., 2, 6, or 24 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to confirm equal loading.

  • Data Analysis: Quantify the band intensities and determine the concentration-dependent inhibition of substrate phosphorylation.

G cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blot cluster_analysis Analysis Seed_Cells Seed cells in 6-well plates Treat_Cells Treat with compound concentrations Seed_Cells->Treat_Cells Lyse_Cells Lyse cells to extract proteins Treat_Cells->Lyse_Cells Quantify_Protein Quantify protein concentration Lyse_Cells->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibody (e.g., anti-phospho-Kinase) Block->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detect Detect with chemiluminescence Secondary_Ab->Detect Image Image the blot Detect->Image Analyze Quantify band intensity Image->Analyze

Caption: Workflow for the cell-based Western blot assay.

Signaling Pathways

The following diagrams illustrate hypothetical signaling pathways that could be inhibited by this compound, based on the known targets of the pyrazolo[1,5-a]pyrimidine scaffold.

B-Raf/MEK/ERK Signaling Pathway

This pathway is frequently mutated in cancer and is a key regulator of cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activation B_Raf B-Raf RAS->B_Raf Activation MEK MEK B_Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Translocation & Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitor This compound Inhibitor->B_Raf Inhibition

Caption: The B-Raf/MEK/ERK signaling pathway and the potential point of inhibition.

CDK2/Cell Cycle Regulation

CDK2 is a key regulator of the G1/S phase transition of the cell cycle. Its inhibition can lead to cell cycle arrest and apoptosis.

G cluster_G1 G1 Phase cluster_S S Phase Cyclin_D_CDK46 Cyclin D / CDK4/6 Rb_E2F Rb-E2F Complex Cyclin_D_CDK46->Rb_E2F Phosphorylates Rb E2F Free E2F Rb_E2F->E2F Releases E2F Cyclin_E_CDK2 Cyclin E / CDK2 Cyclin_E_CDK2->Rb_E2F Hyper-phosphorylates Rb DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis Activates Transcription Inhibitor This compound Inhibitor->Cyclin_E_CDK2 Inhibition

Caption: Regulation of the G1/S cell cycle transition by CDK2 and the potential point of inhibition.

Application Notes and Protocols for Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate and its Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate and its structural analogs as anticancer agents. The following sections detail their effects on various cancer cell lines, present quantitative data on their efficacy, and provide detailed protocols for key experimental procedures.

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer properties. Compounds bearing this core structure have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. This compound serves as a key intermediate in the synthesis of a diverse library of these derivatives. This document focuses on the application of these compounds in cancer research, providing data and methodologies to assess their therapeutic potential.

Data Presentation: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Analogs

While specific cytotoxic data for this compound is not extensively available in the public domain, numerous studies have reported the potent anticancer activities of its closely related derivatives. The following tables summarize the 50% inhibitory concentration (IC50) values of representative pyrazolo[1,5-a]pyrimidine analogs against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity of 2-(phenylamino)pyrazolo[1,5-a]pyrimidine Analogs

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
6a MCF-7Breast Adenocarcinoma10.80 ± 0.36[1]
Hep-2Laryngeal Carcinoma8.85 ± 0.24[1]
6b MCF-7Breast Adenocarcinoma19.84 ± 0.49[1]
Hep-2Laryngeal Carcinoma12.76 ± 0.16[1]
6c MCF-7Breast Adenocarcinoma15.21 ± 0.41[1]
Hep-2Laryngeal Carcinoma10.11 ± 0.29[1]
5-Fluorouracil MCF-7Breast Adenocarcinoma10.19 ± 0.42[1]
Hep-2Laryngeal Carcinoma7.19 ± 0.47[1]

Table 2: In Vitro Cytotoxicity of 2-(anilinyl)pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
6s RFX 393Renal Carcinoma11.70 ± 0.4[2]
6t RFX 393Renal Carcinoma19.92 ± 0.67[2]
Staurosporine RFX 393Renal Carcinoma0.07[2]

Signaling Pathways and Experimental Workflows

The anticancer effects of pyrazolo[1,5-a]pyrimidine derivatives are often attributed to their ability to inhibit protein kinases involved in cell proliferation and survival signaling pathways.

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS PI3K PI3K Receptor_Tyrosine_Kinase->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyrazolo_Pyrimidine Pyrazolo[1,5-a]pyrimidine Derivative Pyrazolo_Pyrimidine->RAF Pyrazolo_Pyrimidine->PI3K

A representative kinase signaling pathway targeted by pyrazolo[1,5-a]pyrimidine derivatives.

The following diagram illustrates a general workflow for screening the anticancer potential of novel compounds.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Compound Pyrazolo[1,5-a]pyrimidine Derivative MTT_Assay Cell Viability Assay (MTT) Compound->MTT_Assay Cell_Culture Cancer Cell Lines Cell_Culture->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis IC50->Cell_Cycle_Assay Western_Blot Western Blot Analysis (Signaling Pathways) IC50->Western_Blot

A general experimental workflow for anticancer drug screening.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and its analogs.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide) or solubilization buffer

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.

    • Centrifuge the cell suspension at 1,500 rpm for 5 minutes and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples within one hour using a flow cytometer.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Treat cells with the test compound at its IC50 concentration for a specified time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 1,500 rpm for 5 minutes and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate to investigate the effect of the compound on signaling pathways.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween 20)

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with the test compound.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL detection reagent.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.

References

Application Notes & Protocols: Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Antimicrobial Framework

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system recognized in medicinal chemistry as a "privileged scaffold." This designation arises from its ability to bind to a wide range of biological targets, leading to diverse therapeutic activities, including anticancer, anti-inflammatory, and antiviral effects.[1][2] Notably, this scaffold has emerged as a fertile ground for the discovery of novel antimicrobial agents, offering a promising avenue to combat the escalating threat of antimicrobial resistance (AMR).[1][3] Derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated potent activity against various bacterial and fungal pathogens.[3][4]

The title compound, Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, serves as a key building block and a potential antimicrobial agent itself. The strategic placement of the amino group at the C2 position and the carboxylate ester at C3 provides critical handles for further chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.

This guide provides an in-depth technical overview and actionable protocols for researchers engaged in antimicrobial drug discovery. We will detail the synthesis of the title compound, provide step-by-step protocols for its antimicrobial and cytotoxicity evaluation, and discuss the scientific rationale behind these experimental designs. The objective is to equip scientists with the necessary methodologies to investigate this promising compound class and accelerate the development of new anti-infective therapies.

Synthesis of this compound

The synthesis of the pyrazolo[1,5-a]pyrimidine core typically involves the cyclocondensation reaction of a 3-amino-1H-pyrazole derivative with a 1,3-bielectrophilic compound.[2] The following protocol outlines a common and effective route for preparing the title compound.

Rationale of the Synthetic Approach

This synthesis relies on the reaction between ethyl 2-cyano-3-ethoxyacrylate and 3-amino-1H-pyrazole. The aminopyrazole acts as a binucleophile. The reaction proceeds via an initial Michael addition of the endocyclic nitrogen of the aminopyrazole to the electron-deficient double bond of the acrylate, followed by an intramolecular cyclization where the exocyclic amino group attacks the cyano group, leading to the formation of the fused pyrimidine ring. This one-pot reaction is efficient and leads to the desired product with high regioselectivity.

Visualized Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product A 3-Amino-1H-pyrazole C Solvent: Ethanol Catalyst: Piperidine (catalytic) Condition: Reflux A->C + B Ethyl (ethoxymethylene)cyanoacetate B->C D This compound C->D Cyclocondensation

Caption: General workflow for the synthesis of the title compound.

Detailed Synthesis Protocol

Materials:

  • 3-Amino-1H-pyrazole

  • Ethyl (ethoxymethylene)cyanoacetate

  • Absolute Ethanol

  • Piperidine

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a 250 mL round-bottom flask, add 3-amino-1H-pyrazole (1.0 equivalent) and absolute ethanol (10 mL per gram of aminopyrazole).

  • Stir the mixture at room temperature until the aminopyrazole is fully dissolved.

  • Add ethyl (ethoxymethylene)cyanoacetate (1.05 equivalents) to the solution.

  • Add a catalytic amount of piperidine (approx. 0.1 equivalents) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) using a heating mantle.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the product may form.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • If no precipitate forms or for higher purity, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the pure fractions and evaporate the solvent to yield this compound as a solid.[5]

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

In Vitro Antimicrobial Susceptibility Testing

To evaluate the antimicrobial potential of the synthesized compound, standardized in vitro assays are essential. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]

Protocol: Broth Microdilution for MIC Determination

Principle: This method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs after a defined incubation period.

Materials:

  • Synthesized this compound

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Standard antibiotic for positive control (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and multichannel pipettor

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium and inoculate them into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Plate Setup:

    • Add 100 µL of CAMHB to wells 1 through 11 of a 96-well plate. Well 12 will serve as the sterility control (broth only).

    • Add 100 µL of the test compound stock solution (or an intermediate dilution) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 will be the growth control (no compound).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Controls:

    • Positive Control: Repeat the serial dilution with a standard antibiotic like Ciprofloxacin.

    • Growth Control (Well 11): Contains broth and inoculum, but no compound.

    • Sterility Control (Well 12): Contains broth only.

    • Solvent Control: Test the highest concentration of DMSO used for its effect on bacterial growth.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound in which no visible turbidity is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Visualized Antimicrobial Screening Workflow

G A Prepare Compound Stock (in DMSO) C Perform 2-Fold Serial Dilution in 96-Well Plate (CAMHB) A->C B Prepare Bacterial Inoculum (0.5 McFarland Std) D Inoculate Wells with Bacteria B->D C->D E Incubate Plate (37°C, 18-24h) D->E F Read Results (Visual or OD600) E->F G Determine MIC Value F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Preliminary Cytotoxicity Assessment

A critical step in drug discovery is to ensure that a potent antimicrobial compound is not toxic to host cells.[8][9][10] The MTT assay is a standard colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria in mammalian cells.[11]

Protocol: MTT Assay for Mammalian Cell Viability

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Mammalian cell line (e.g., HepG2 human liver cancer cells, or Vero kidney epithelial cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plate with cells at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).

  • Incubation: Incubate the plate for 24-48 hours in the CO₂ incubator.

  • MTT Addition:

    • After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 2-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control:

      • % Viability = (Absorbance_treated / Absorbance_control) * 100

    • Plot the % viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Interpretation and Structure-Activity Relationship (SAR)

The ultimate goal is to identify compounds with high antimicrobial potency (low MIC) and low host cell cytotoxicity (high IC₅₀). The ratio of IC₅₀ to MIC is known as the selectivity index (SI), which is a critical parameter in prioritizing compounds for further development.

Selectivity Index (SI) = IC₅₀ / MIC

A higher SI value indicates greater selectivity of the compound for the microbial target over host cells.

Representative Data Table
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)HepG2 IC₅₀ (µg/mL)Selectivity Index (S. aureus)
This compound 816>100>12.5
Ciprofloxacin (Control)0.50.25~50~100

Note: These are hypothetical, yet realistic, values for illustrative purposes.

Insights into Structure-Activity Relationships

The pyrazolo[1,5-a]pyrimidine scaffold allows for chemical modifications at several positions, which can significantly impact biological activity.[12][13]

  • C2 Position: The amino group at C2 is a key feature. Modifications here can influence hydrogen bonding interactions with target enzymes.[12]

  • C3 Position: The ethyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, which can alter the compound's solubility, cell permeability, and target engagement.[3]

  • C5 and C7 Positions: Substitutions on the pyrimidine ring, particularly at the C5 and C7 positions, have been shown to modulate antimicrobial potency. Introducing aryl or substituted aryl groups can enhance activity, likely by improving interactions with the target or affecting pharmacokinetic properties.[4][14]

Potential Mechanism of Action

While the precise mechanism for every derivative must be determined empirically, compounds of the pyrazolo[1,5-a]pyrimidine class have been reported to inhibit essential bacterial enzymes. One notable target is MurA, an enzyme involved in the early stages of peptidoglycan biosynthesis, a crucial component of the bacterial cell wall.[4] Inhibition of this pathway leads to compromised cell wall integrity and ultimately bacterial death. Further studies, such as enzyme inhibition assays and molecular docking, are required to elucidate the specific mechanism of action for this compound and its derivatives.[4][13]

Conclusion and Future Directions

This compound represents a valuable starting point for antimicrobial drug discovery. The protocols detailed in this guide provide a robust framework for its synthesis, in vitro antimicrobial screening, and preliminary safety assessment. The favorable characteristics of the pyrazolo[1,5-a]pyrimidine scaffold, combined with its synthetic tractability, make it an attractive platform for developing new classes of antibiotics. Future work should focus on creating a focused library of derivatives based on this core structure, systematically exploring the SAR to enhance potency and selectivity, and conducting detailed mechanistic studies to identify the specific molecular targets.

References

Application Notes and Protocols for the Chemical Derivatization of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common experimental protocols for the chemical derivatization of the pyrazolo[1,5-a]pyrimidine scaffold, a privileged heterocyclic system in medicinal chemistry. The following sections detail key synthetic methodologies, present quantitative data for representative reactions, and illustrate the signaling pathways impacted by biologically active derivatives.

I. Synthetic Methodologies and Experimental Protocols

The versatile pyrazolo[1,5-a]pyrimidine core can be functionalized at various positions, primarily through cyclocondensation reactions to construct the pyrimidine ring or by post-functionalization of a pre-formed scaffold.

Cyclocondensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds

A widely employed method for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 5-aminopyrazole with a β-dicarbonyl compound.[1][2] This reaction typically proceeds under acidic conditions and allows for the introduction of substituents at the 5- and 7-positions of the pyrazolo[1,5-a]pyrimidine ring.

General Experimental Protocol:

  • To a solution of the desired 5-aminopyrazole (1.0 mmol) in a suitable solvent such as glacial acetic acid or ethanol (10-20 mL), add the β-dicarbonyl compound (1.1-1.5 mmol).

  • A catalytic amount of a strong acid, such as concentrated sulfuric acid (1-2 drops), can be added to facilitate the reaction.

  • The reaction mixture is then heated to reflux (typically 80-120 °C) for a period ranging from 2 to 24 hours, while being monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with cold water, and then dried.

  • The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Workflow for Cyclocondensation Reaction

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 5-Aminopyrazole 5-Aminopyrazole Solvent (e.g., Acetic Acid) Solvent (e.g., Acetic Acid) 5-Aminopyrazole->Solvent (e.g., Acetic Acid) beta-Dicarbonyl beta-Dicarbonyl beta-Dicarbonyl->Solvent (e.g., Acetic Acid) Heating (Reflux) Heating (Reflux) Solvent (e.g., Acetic Acid)->Heating (Reflux) Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4)->Heating (Reflux) Precipitation in Ice-Water Precipitation in Ice-Water Heating (Reflux)->Precipitation in Ice-Water Filtration Filtration Precipitation in Ice-Water->Filtration Purification (Recrystallization/Chromatography) Purification (Recrystallization/Chromatography) Filtration->Purification (Recrystallization/Chromatography) Product Pyrazolo[1,5-a]pyrimidine Derivative Purification (Recrystallization/Chromatography)->Product

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines via cyclocondensation.

Suzuki-Miyaura Cross-Coupling for C-Arylation

For further derivatization, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in introducing aryl or heteroaryl moieties at halogenated positions of the pyrazolo[1,5-a]pyrimidine scaffold.[3][4] This reaction is crucial for expanding the chemical diversity and exploring the structure-activity relationships of these compounds.

General Experimental Protocol:

  • In a reaction vessel suitable for microwave synthesis or conventional heating, combine the halogenated pyrazolo[1,5-a]pyrimidine (e.g., 3-bromo or 5-chloro derivative, 1.0 mmol), the corresponding boronic acid or boronic ester (1.2-1.5 mmol), and a palladium catalyst such as PdCl₂(PPh₃)₂ (5 mol%) or a more advanced catalyst system like XPhosPdG2/XPhos.[4]

  • Add a base, typically an aqueous solution of sodium carbonate (2M, 2.0 mmol) or potassium carbonate.

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water or tetrahydrofuran (THF).

  • The reaction vessel is sealed, and the mixture is degassed and placed under an inert atmosphere (e.g., argon or nitrogen).

  • The reaction is heated, either conventionally at 80-110 °C for 12-24 hours or under microwave irradiation at a similar temperature for a shorter duration (e.g., 60 minutes).[5]

  • After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Logical Flow of Suzuki-Miyaura Coupling

cluster_reagents Reagents & Conditions Halogenated Pyrazolo[1,5-a]pyrimidine Halogenated Pyrazolo[1,5-a]pyrimidine CatalyticCycle Pd(0) Catalytic Cycle Halogenated Pyrazolo[1,5-a]pyrimidine->CatalyticCycle Boronic Acid/Ester Boronic Acid/Ester Boronic Acid/Ester->CatalyticCycle Product Arylated Pyrazolo[1,5-a]pyrimidine CatalyticCycle->Product Palladium Catalyst Palladium Catalyst Palladium Catalyst->CatalyticCycle Base (e.g., Na2CO3) Base (e.g., Na2CO3) Base (e.g., Na2CO3)->CatalyticCycle Solvent & Heat Solvent & Heat Solvent & Heat->CatalyticCycle

Caption: Key components and process of the Suzuki-Miyaura cross-coupling reaction.

II. Quantitative Data Summary

The following tables summarize representative yields for the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives based on the methodologies described above.

Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidines via Cyclocondensation

Entry5-Aminopyrazoleβ-Dicarbonyl CompoundProductYield (%)Reference
15-Amino-3-methylpyrazoleDiethyl malonate2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol89[6]
25-Amino-3-(benzyloxy)methylpyrazoleDiethyl malonate2-[(Benzyloxy)methyl]pyrazolo[1,5-a]pyrimidine-5,7-diol84[6]
35-Amino-3-arylamino-1H-pyrazole-4-carbonitrilesPentane-2,4-dione2-Amino-5,7-dimethyl-3-arylaminopyrazolo[1,5-a]pyrimidines87-95[7][8]

Table 2: Derivatization of Pyrazolo[1,5-a]pyrimidines via Chlorination and Suzuki Coupling

EntryStarting MaterialReagent(s)ProductYield (%)Reference
12-Methylpyrazolo[1,5-a]pyrimidine-5,7-diolPOCl₃5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine61[6]
22-[(Benzyloxy)methyl]pyrazolo[1,5-a]pyrimidine-5,7-diolPOCl₃2-[(Benzyloxy)methyl]-5,7-dichloropyrazolo[1,5-a]pyrimidine38[6]
33-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onep-Methoxyphenylboronic acid3-(p-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one88[3]
43-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneThiophene-2-boronic acid3-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one87[3]

III. Signaling Pathways Targeted by Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases, playing crucial roles in cancer and inflammatory diseases.[7][9] The following diagrams illustrate the key signaling pathways targeted by these compounds.

PI3Kδ Signaling Pathway

Derivatives of pyrazolo[1,5-a]pyrimidine have been developed as potent and selective inhibitors of the δ isoform of phosphoinositide 3-kinase (PI3Kδ).[6] Overactivity of PI3Kδ is implicated in inflammatory diseases and B-cell malignancies.

PI3K/Akt Signaling Pathway

GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates DownstreamTargets Downstream Targets (Cell Survival, Proliferation, Growth) Akt->DownstreamTargets Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_pyrimidine->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazolo[1,5-a]pyrimidine derivatives.

CDK2/Cyclin E Signaling Pathway

Certain pyrazolo[1,5-a]pyrimidine analogues have demonstrated potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, particularly at the G1/S transition.[10] Inhibition of CDK2 can lead to cell cycle arrest and is a promising strategy for cancer therapy.

CDK2/Cyclin E Cell Cycle Regulation

CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 activates S_Phase_Entry S-Phase Entry CDK2->S_Phase_Entry Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_pyrimidine->CDK2

Caption: Pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of the CDK2/Cyclin E complex.

Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase that plays a role in cell survival and proliferation and is an attractive target in oncology. Novel pyrazolo[1,5-a]pyrimidine compounds have been developed as potent and selective inhibitors of Pim-1 kinase.[3]

Pim-1 Kinase Pro-Survival Pathway

Cytokines Cytokines Receptor Receptor Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 induces expression Bad Bad Pim1->Bad phosphorylates (inactivates) Apoptosis Apoptosis Bad->Apoptosis promotes Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_pyrimidine->Pim1

References

Application Notes and Protocols for the Characterization of Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No. 1260169-02-5), a key heterocyclic intermediate in pharmaceutical research. The following protocols and data are designed to assist in the structural elucidation, purity assessment, and quality control of this compound.

Compound Identification and Properties

  • IUPAC Name: this compound[1][2]

  • Molecular Formula: C₉H₁₀N₄O₂[1]

  • Molecular Weight: 206.20 g/mol [1]

  • Appearance: Light yellow solid[2]

Spectroscopic and Chromatographic Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of the molecule by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Data (400 MHz, CDCl₃): [2]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.60dd4.40, 1.761HPyrimidine-H
8.46dd6.76, 1.761HPyrimidine-H
6.86dd6.72, 4.401HPyrimidine-H
4.50q7.082H-OCH₂CH₃
1.47t7.083H-OCH₂CH₃
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.

Electrospray Ionization (ESI) Mass Spectrometry Data: [2]

Ionm/z
[M+H]⁺207.1

This result is consistent with the calculated monoisotopic mass of the protonated molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. While a specific spectrum for the target compound is not available, characteristic absorption bands for related pyrazolo[1,5-a]pyrimidine analogues have been reported.[3]

Expected Characteristic FTIR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
3400-3200N-H stretching (amine)
3000-2850C-H stretching (aliphatic)
~1700C=O stretching (ester)
~1650C=N stretching (pyrimidine)
~1600N-H bending (amine)
~1200C-O stretching (ester)
High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of the compound. A specific validated method for this compound is not published, thus a general method development protocol is proposed.

Proposed HPLC Method for Purity Analysis:

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of volatile impurities and to confirm the molecular weight.

Proposed GC-MS Method:

ParameterCondition
Column HP-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at 1 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min
MS Transfer Line 280 °C
Ion Source 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu
Sample Preparation 1 mg/mL in Dichloromethane

Elemental Analysis

Elemental analysis is used to determine the percentage composition of carbon, hydrogen, and nitrogen in the pure compound.

Theoretical Elemental Composition for C₉H₁₀N₄O₂:

ElementTheoretical %
Carbon (C)52.42
Hydrogen (H)4.89
Nitrogen (N)27.17
Oxygen (O)15.52

Experimental Protocols

Sample Preparation for NMR Analysis
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

Sample Preparation for Mass Spectrometry (ESI)
  • Prepare a stock solution of the sample at 1 mg/mL in methanol.

  • Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • Infuse the solution directly into the ESI source or inject it via an HPLC system.

General Protocol for HPLC Method Development
  • Prepare the mobile phases and sample as described in the proposed method table.

  • Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 15 minutes.

  • Inject a blank (methanol) to ensure the baseline is clean.

  • Inject the sample and run the gradient method.

  • Analyze the resulting chromatogram for peak shape, retention time, and resolution from any impurities.

  • Adjust the gradient, flow rate, or mobile phase composition as needed to optimize the separation.

Visualized Workflows

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of Crude Product Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Pure Compound MS Mass Spectrometry (ESI) Purification->MS Pure Compound FTIR FTIR Spectroscopy Purification->FTIR Pure Compound HPLC HPLC Purity Purification->HPLC Pure Compound EA Elemental Analysis Purification->EA Pure Compound Structure_Elucidation Structure Confirmation NMR->Structure_Elucidation MS->Structure_Elucidation FTIR->Structure_Elucidation Purity_Assessment Purity Determination HPLC->Purity_Assessment EA->Purity_Assessment Final_Report Application Note Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and analytical characterization of the target compound.

HPLC_Method_Development Start Start: Define Analytical Goal (Purity Assessment) Initial_Conditions Select Initial Conditions (Column, Mobile Phase, Gradient) Start->Initial_Conditions Run_Experiment Perform HPLC Run Initial_Conditions->Run_Experiment Analyze_Data Analyze Chromatogram (Peak Shape, Resolution) Run_Experiment->Analyze_Data Decision Optimized? Analyze_Data->Decision Adjust_Parameters Adjust Parameters (e.g., Gradient, Flow Rate) Decision->Adjust_Parameters No Final_Method Final Validated Method Decision->Final_Method Yes Adjust_Parameters->Run_Experiment

References

Application Notes and Protocols for Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on the procurement and research applications of Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery.

Chemical Profile

  • IUPAC Name: this compound

  • CAS Number: 1260169-02-5[1]

  • Molecular Formula: C₉H₁₀N₄O₂[2]

  • Molecular Weight: 206.20 g/mol

  • Appearance: White to Yellow Solid[1]

  • Storage Conditions: Recommended storage is at 2-8°C in a dark place under an inert atmosphere.[1]

Procurement

This compound is available from several chemical suppliers. Researchers should request quotes from multiple vendors to ensure competitive pricing and availability. When purchasing, it is crucial to obtain a Certificate of Analysis (CoA) to verify the purity and identity of the compound.

Table 1: Supplier and Product Information

SupplierProduct Number/NamePurityAvailable QuantitiesCountry of Origin
Sigma-Aldrich BLD Pharmatech-BL3H1F1C7F6C96%[1]InquireCN[1]
Sigma-Aldrich Fluorochem-FLUH99C8550597%InquireGB
HENAN SUNLAKE ENTERPRISE CORPORATION This compound≥95%[3]1g, 5g, 10g, etc.[3]CN[3]
CP Lab Chemicals ethyl 2-aminopyrazolo[1, 5-a]pyrimidine-3-carboxylatemin 97%100 mgInquire

Note: Pricing is often subject to change and may require an institutional account to view. It is recommended to contact the suppliers directly for the most current pricing information.

Experimental Protocols

The pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore in the development of kinase inhibitors and other therapeutic agents.[4][5] The following is a representative protocol for the synthesis of a derivative, which showcases a common research application.

Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

This protocol is adapted from general methods for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and is for illustrative purposes.[4][6]

Objective: To synthesize a novel pyrazolo[1,5-a]pyrimidine derivative via a condensation reaction.

Materials:

  • This compound

  • A suitable β-dicarbonyl compound (e.g., pentane-2,4-dione)[4]

  • Ethanol (anhydrous)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous ethanol, add the β-dicarbonyl compound (1.1 equivalents).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and evaporate the solvent.

  • Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

Visualizations

Diagram 1: Purchasing Workflow

G Purchasing Workflow for Research Chemicals A Identify Chemical Need (this compound) B Search for Suppliers (e.g., Sigma-Aldrich, etc.) A->B C Request Quotes and Certificate of Analysis (CoA) B->C D Compare Price, Purity, and Availability C->D E Select Vendor and Place Purchase Order D->E F Receive and Verify Chemical with CoA E->F G Log in Chemical Inventory and Store Appropriately F->G

Caption: A flowchart illustrating the process of procuring research chemicals.

Diagram 2: Representative Signaling Pathway

G Hypothetical Kinase Inhibition Pathway cluster_0 Cell Signaling Cascade A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Downstream Kinase (e.g., PI3K) B->C D Effector Protein C->D E Cell Proliferation and Survival D->E Inhibitor This compound Derivative Inhibitor->C

Caption: A diagram showing a potential mechanism of action for a pyrazolo[1,5-a]pyrimidine derivative as a kinase inhibitor.

References

One-Pot Synthesis of Functionalized Pyrazolo[1,5-a]pyrimidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of functionalized pyrazolo[1,5-a]pyrimidines. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to their broad range of biological activities, particularly as protein kinase inhibitors in cancer therapy.[1][2] The protocols outlined below leverage multicomponent reactions and microwave-assisted synthesis to afford complex molecular architectures in a single step, enhancing synthetic efficiency.

Application Notes

Pyrazolo[1,5-a]pyrimidines are a class of fused N-heterocyclic compounds that have garnered considerable attention in drug discovery.[3] Their structural motif is considered a "privileged scaffold" due to its ability to interact with a variety of biological targets. Notably, derivatives of this scaffold have shown potent inhibitory activity against several protein kinases that are key regulators in cellular signaling pathways and are often dysregulated in cancer.[1][2]

Key therapeutic targets of pyrazolo[1,5-a]pyrimidine derivatives include:

  • Cyclin-Dependent Kinases (CDKs): Such as CDK1 and CDK2, which are crucial for cell cycle regulation.

  • Receptor Tyrosine Kinases: Including the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC).[1][2]

  • MAPK/ERK Pathway Kinases: Such as B-Raf and MEK, which are particularly relevant in melanoma.[1][2]

  • Pim-1 Kinase: An emerging target in the treatment of cancers involving abnormal cell growth.[4]

  • Other Kinases: Including CK2, PDE4, BCL6, and DRAK1.[1]

The one-pot synthesis strategies presented here offer significant advantages over traditional multi-step methods by reducing reaction time, minimizing waste, and simplifying purification processes. These methods often employ readily available starting materials and can be adapted for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[2]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate a general experimental workflow for the one-pot synthesis of pyrazolo[1,5-a]pyrimidines and a simplified representation of a signaling pathway commonly targeted by these compounds.

G A Reactants (e.g., Aminopyrazole, Aldehyde, β-Dicarbonyl Compound) B One-Pot Reaction Vessel A->B Addition D Reaction Monitoring (TLC, LC-MS) B->D Sampling C Reaction Conditions (Solvent, Catalyst, Heat/Microwave) C->B Application E Work-up & Purification (Extraction, Chromatography) D->E Completion F Characterization (NMR, HRMS, X-ray) E->F Isolation G Functionalized Pyrazolo[1,5-a]pyrimidine F->G Confirmation

Caption: General experimental workflow for one-pot synthesis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf B-Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->EGFR Inhibitor->Raf Inhibitor->MEK

Caption: Inhibition of the EGFR-MAPK signaling pathway.

Key Experiments and Protocols

Protocol 1: Microwave-Assisted Three-Component Synthesis of Pyrazolo[1,5-a]pyrimidinones

This protocol describes a one-pot, microwave-assisted synthesis of substituted pyrazolo[1,5-a]pyrimidinones from 5-aminopyrazoles, aldehydes, and β-dicarbonyl compounds.[5] This method is advantageous for its short reaction times and high yields.[1]

Materials:

  • Substituted 5-amino-1H-pyrazole (1.0 mmol)

  • Aromatic or aliphatic aldehyde (1.0 mmol)

  • β-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 mmol)

  • Ethanol (3 mL)

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add the 5-amino-1H-pyrazole (1.0 mmol), the aldehyde (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and ethanol (3 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 20 minutes.[1]

  • After completion, cool the reaction mixture to room temperature.

  • The resulting solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure pyrazolo[1,5-a]pyrimidinone.

Data Presentation:

EntryAldehydeβ-Dicarbonyl CompoundYield (%)
1BenzaldehydeEthyl acetoacetate85
24-ChlorobenzaldehydeEthyl acetoacetate92
34-MethoxybenzaldehydeEthyl acetoacetate88
4Thiophene-2-carboxaldehydeEthyl acetoacetate78

Yields are representative and may vary depending on the specific substrates used.

Protocol 2: Iodine-Catalyzed Pseudo-Multicomponent Synthesis of 5-Amino-2,7-diarylpyrazolo[1,5-a]pyrimidines

This method details an iodine-catalyzed, pseudo-multicomponent reaction for the synthesis of 5-amino-2,7-diarylpyrazolo[1,5-a]pyrimidines from aroylacetonitriles and sulfonyl hydrazides.[3]

Materials:

  • Aroylacetonitrile (β-ketonitrile) (2.4 mmol)

  • Sulfonyl hydrazide (1.0 mmol)

  • Iodine (I₂) (0.2 mmol)

  • Ethanol (3.0 mL)

  • Sealed reaction tube

Procedure:

  • Combine the aroylacetonitrile (2.4 mmol), sulfonyl hydrazide (1.0 mmol), and iodine (0.2 mmol) in a sealed reaction tube containing ethanol (3.0 mL).

  • Heat the reaction mixture at 90 °C under air for 5 hours.

  • After cooling to room temperature, the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and dried to yield the desired 5-amino-2,7-diarylpyrazolo[1,5-a]pyrimidine.

Data Presentation:

EntryAroylacetonitrileSulfonyl HydrazideYield (%)
1Benzoylacetonitrilep-Toluenesulfonyl hydrazide93
24-Chlorobenzoylacetonitrilep-Toluenesulfonyl hydrazide95
34-Methoxybenzoylacetonitrilep-Toluenesulfonyl hydrazide89
42-Naphthoylacetonitrilep-Toluenesulfonyl hydrazide91

Yields are based on the sulfonyl hydrazide as the limiting reagent.[6]

Protocol 3: One-Pot Cyclocondensation for the Synthesis of 3-Halogenated Pyrazolo[1,5-a]pyrimidines

This protocol describes a one-pot synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines through the reaction of aminopyrazoles, enaminones or chalcones, and a sodium halide.[1]

Materials:

  • 5-Amino-1H-pyrazole (1.0 mmol)

  • Enaminone or Chalcone (1.0 mmol)

  • Sodium halide (NaX, where X = I, Br, or Cl) (1.2 mmol)

  • Potassium persulfate (K₂S₂O₈) (2.0 mmol)

  • Water or DMSO (3 mL)

Procedure:

  • In a round-bottom flask, dissolve the 5-amino-1H-pyrazole (1.0 mmol), enaminone or chalcone (1.0 mmol), and sodium halide (1.2 mmol) in the appropriate solvent (water is preferred for enaminones, while DMSO is better for chalcones).[7]

  • Add potassium persulfate (2.0 mmol) to the mixture.

  • Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (typically a few hours), monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • The precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Data Presentation:

EntryHalogen SourceSubstrateSolventYield (%)
1NaIEnaminoneWater85-95
2NaBrEnaminoneWater72-81
3NaClEnaminoneWater57
4NaIChalconeDMSO80-90

This method demonstrates good to excellent yields for the synthesis of 3-iodo pyrazolo[1,5-a]pyrimidines.[7]

These protocols provide a foundation for the synthesis of a diverse range of functionalized pyrazolo[1,5-a]pyrimidines. Researchers are encouraged to adapt and optimize these methods for their specific substrates and research goals. The inherent versatility of one-pot multicomponent reactions makes this an attractive area for the discovery of novel bioactive molecules.

References

The Versatile Virtuoso: Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate as a Cornerstone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate tapestry of organic synthesis, certain molecules emerge as true virtuosos, enabling the construction of complex and biologically significant structures with elegance and efficiency. Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is one such cornerstone, a readily accessible building block that has become indispensable in the quest for novel therapeutics and advanced materials. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this versatile scaffold, complete with detailed protocols and mechanistic insights to empower your next breakthrough.

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic system, renowned for its potent and selective inhibition of various protein kinases, which are pivotal regulators of cellular signaling pathways.[1] The dysregulation of these kinases is a hallmark of numerous diseases, most notably cancer, making pyrazolo[1, 5-a]pyrimidine derivatives a focal point of intensive drug discovery efforts.[1][2] This guide will delve into the practical applications of this compound, showcasing its utility in the synthesis of kinase inhibitors and other valuable bioactive molecules.

The Art of the Build: Synthesizing the Pyrazolo[1,5-a]pyrimidine Core

The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the cyclocondensation of 5-aminopyrazole precursors with 1,3-bielectrophilic partners, such as β-dicarbonyl compounds or their synthetic equivalents.[1][3] The regioselectivity of this reaction is a critical consideration, dictated by the nature of the reactants and the reaction conditions.

A plausible mechanism for the formation of the pyrazolo[1,5-a]pyrimidine core from a 5-aminopyrazole and an enaminone involves an initial Michael-type addition of the exocyclic amino group of the pyrazole to the enaminone's double bond. This is followed by the elimination of the dimethylamino group and subsequent cyclization and dehydration to yield the final 7-aryl-substituted pyrazolo[1,5-a]pyrimidine. This pathway is generally favored over the alternative route involving the initial attack of the exocyclic amino group on the carbonyl carbon.

Application Spotlight I: Synthesis of 7-Arylpyrazolo[1,5-a]pyrimidines via Enaminone Cyclocondensation

This protocol details the synthesis of 7-aryl-substituted pyrazolo[1,5-a]pyrimidines, a key intermediate in the development of various kinase inhibitors. The choice of a microwave-assisted, solvent-free approach highlights a commitment to green chemistry principles, offering high efficiency and ease of purification.

Protocol 1: Microwave-Assisted Synthesis of Ethyl 7-arylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Causality Behind Experimental Choices:

  • Microwave Irradiation: This technique significantly reduces reaction times compared to conventional heating by efficiently transferring energy directly to the reactants.

  • Solvent-Free Conditions: This approach minimizes waste and simplifies product isolation, aligning with the principles of green chemistry.

  • Glacial Acetic Acid (in alternative procedure): The acidic medium protonates the carbonyl group of the enaminone, increasing its electrophilicity and facilitating the initial nucleophilic attack by the aminopyrazole.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In a microwave-transparent vessel, combine the desired β-enaminone (1.0 mmol) and ethyl 5-amino-1H-pyrazole-4-carboxylate (1.0 mmol).

  • Microwave Irradiation: Subject the mixture to microwave irradiation at 180°C for 2 minutes.

  • Work-up and Purification: After cooling, the solidified product is collected by filtration and washed with a mixture of ethanol and water to afford the pure 7-aryl-substituted pyrazolo[1,5-a]pyrimidine.

Reactant 1 (Enaminone)Reactant 2 (Aminopyrazole)ProductYield
3-(Dimethylamino)-1-phenylprop-2-en-1-oneEthyl 5-amino-1H-pyrazole-4-carboxylateEthyl 7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate88-97%
3-(Dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-oneEthyl 5-amino-1H-pyrazole-4-carboxylateEthyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate88-97%

Table 1: Representative yields for the microwave-assisted synthesis of 7-arylpyrazolo[1,5-a]pyrimidines.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Enaminone β-Enaminone Microwave Microwave Irradiation (180°C, 2 min) Enaminone->Microwave Aminopyrazole Ethyl 5-amino-1H- pyrazole-4-carboxylate Aminopyrazole->Microwave Product Ethyl 7-arylpyrazolo[1,5-a] pyrimidine-3-carboxylate Microwave->Product

Caption: Workflow for the synthesis of 7-arylpyrazolo[1,5-a]pyrimidines.

Application Spotlight II: Derivatization of the 2-Amino Group for Kinase Inhibitor Synthesis

The 2-amino group of this compound is a key handle for introducing molecular diversity. N-arylation, for instance, is a common strategy to access potent kinase inhibitors by enabling interactions with the hydrophobic regions of the ATP-binding pocket. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is well-suited for this purpose.[4]

Protocol 2: Buchwald-Hartwig N-Arylation of this compound

Causality Behind Experimental Choices:

  • Palladium Catalyst (e.g., Pd₂(dba)₃): The palladium(0) species is the active catalyst that undergoes oxidative addition with the aryl halide.

  • Ligand (e.g., Xantphos): The bulky phosphine ligand stabilizes the palladium center, promotes reductive elimination, and prevents catalyst decomposition. Bidentate ligands are often preferred as they can accelerate the reaction.[4]

  • Base (e.g., Cs₂CO₃ or NaOtBu): The base is crucial for deprotonating the amine, forming the more nucleophilic amide which then participates in the catalytic cycle.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired aryl halide (1.2 mmol), Pd₂(dba)₃ (0.05 mmol), Xantphos (0.1 mmol), and Cs₂CO₃ (2.0 mmol).

  • Solvent Addition: Evacuate and backfill the tube with argon. Add anhydrous dioxane (5 mL) via syringe.

  • Reaction: Heat the mixture at 100°C with stirring for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired N-aryl product.

Aryl HalideProductExpected Yield
1-Bromo-3,5-dimethoxybenzeneEthyl 2-(3,5-dimethoxyphenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylateModerate to Good
4-BromoanilineEthyl 2-(4-aminophenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylateModerate to Good

Table 2: Representative examples for the Buchwald-Hartwig N-arylation.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH Deprotonation Deprotonation AmineCoord->Deprotonation Base RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Ar-NR₂

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Future Directions and Conclusion

The applications of this compound extend far beyond the examples provided here. Its rich functionality allows for a multitude of chemical transformations, opening doors to a vast chemical space of potentially bioactive molecules. Further exploration of multicomponent reactions, C-H activation, and the development of novel derivatization strategies will undoubtedly continue to unlock the full potential of this remarkable building block.

References

Application Notes and Protocols for Screening Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate in Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Notably, compounds bearing this core have been investigated as inhibitors of various protein kinases, which are crucial for the replication of numerous viruses by modulating host cell signaling pathways.[1][4][5][6] Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a derivative of this versatile scaffold, and this document provides a comprehensive guide for its initial screening and characterization as a potential antiviral agent.

These application notes outline a systematic approach to evaluate the antiviral efficacy of this compound, beginning with cytotoxicity assessment, followed by primary antiviral screening against a panel of relevant viruses, and culminating in secondary assays to elucidate its potential mechanism of action, particularly focusing on kinase inhibition.

Compound Information

Compound Name This compound
CAS Number 1260169-02-5[7][8][9][10]
Molecular Formula C₉H₁₀N₄O₂[7][8][9][10]
Molecular Weight 206.20 g/mol [7][8]
Physical Form White to Yellow Solid[9]
Storage Keep in a dark place, inert atmosphere, 2-8°C[9]

Experimental Protocols

A tiered approach is recommended for screening, starting with evaluating the compound's toxicity, followed by assessing its antiviral activity, and then investigating its mechanism of action.

Cytotoxicity Assessment

It is imperative to determine the concentration range at which this compound is non-toxic to the host cells used in antiviral assays. This ensures that any observed antiviral effect is not a result of cell death.

Protocol: MTT Assay for Cytotoxicity

This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into purple formazan crystals.

Materials:

  • Host cell line (e.g., Vero, A549, Huh-7)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubate the plates for 48-72 hours, corresponding to the duration of the planned antiviral assay.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Data Presentation:

Compound Concentration (µM) Absorbance (570 nm) Cell Viability (%)
0 (Vehicle Control)[Value]100
1[Value][Value]
10[Value][Value]
50[Value][Value]
100[Value][Value]
CC₅₀ (µM) \multicolumn{2}{c
Primary Antiviral Screening

Based on the known antiviral activities of the pyrazolo[1,5-a]pyrimidine scaffold, a plaque reduction assay is recommended for the primary screening against lytic RNA viruses.

Protocol: Plaque Reduction Assay

This assay quantifies the inhibition of viral infectivity by measuring the reduction in the number of viral plaques formed in a cell monolayer.

Materials:

  • Host cell line (e.g., Vero for Herpes Simplex Virus, MDCK for Influenza Virus)

  • Virus stock of known titer (Plaque Forming Units/mL)

  • Complete cell culture medium

  • Overlay medium (e.g., medium with 1% methylcellulose or agarose)

  • This compound (at non-toxic concentrations)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well plates

Procedure:

  • Seed the plates with host cells and grow to confluency.

  • Prepare serial dilutions of the compound in infection medium (serum-free medium).

  • Pre-incubate the confluent cell monolayers with the compound dilutions for 1-2 hours at 37°C.

  • Remove the compound-containing medium and infect the cells with a diluted virus suspension (aiming for 50-100 plaques per well) for 1 hour at 37°C. Include a virus control (no compound) and a cell control (no virus).

  • After the adsorption period, remove the virus inoculum and add the overlay medium containing the respective concentrations of the compound.

  • Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).

  • Fix the cells with 4% formaldehyde and stain with crystal violet solution.

  • Wash the plates with water, air dry, and count the number of plaques in each well.

  • Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that reduces the number of plaques by 50%.

Data Presentation:

Virus Compound Concentration (µM) Plaque Count % Inhibition
e.g., Influenza A0 (Virus Control)[Value]0
[Conc. 1][Value][Value]
[Conc. 2][Value][Value]
[Conc. 3][Value][Value]
EC₅₀ (µM) \multicolumn{2}{c
Selectivity Index (SI = CC₅₀/EC₅₀) \multicolumn{3}{c}{[Calculated Value]}
Secondary/Mechanistic Assays

Given that pyrazolo[1,5-a]pyrimidine derivatives are known to inhibit host cell kinases, a kinase inhibition assay is a logical next step to explore the mechanism of action.

Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific kinase. This can be adapted for kinases known to be involved in viral replication, such as AAK1, which is implicated in clathrin-mediated endocytosis used by many viruses for entry.[4]

Materials:

  • Recombinant active kinase (e.g., AAK1)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • This compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the compound in kinase assay buffer.

  • Add the compound dilutions, kinase, and substrate to the wells of the 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the kinase activity using the chosen detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the 50% inhibitory concentration (IC₅₀), the concentration of the compound that inhibits kinase activity by 50%.

Data Presentation:

Kinase Target Compound Concentration (µM) Kinase Activity (%)
e.g., AAK10 (Control)100
[Conc. 1][Value]
[Conc. 2][Value]
[Conc. 3][Value]
IC₅₀ (µM) [Calculated Value]

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies A Compound Preparation (this compound) B Cytotoxicity Assay (MTT) Determine CC50 A->B C Primary Antiviral Assay (Plaque Reduction) Determine EC50 A->C D Kinase Inhibition Assay (e.g., AAK1) Determine IC50 C->D If SI > 10 E Data Analysis & Interpretation D->E

Caption: Workflow for antiviral screening of the compound.

Potential Mechanism of Action: Host Kinase Inhibition

G cluster_0 Viral Entry & Replication Cycle cluster_1 Host Cell Signaling Virus Virus Entry Viral Entry (Clathrin-Mediated Endocytosis) Virus->Entry Replication Viral Replication Entry->Replication Assembly Virion Assembly & Release Replication->Assembly AAK1 AAK1 Kinase AP2 AP-2 Complex AAK1->AP2 phosphorylates AP2->Entry regulates Compound Ethyl 2-aminopyrazolo[1,5-a] pyrimidine-3-carboxylate Compound->AAK1 inhibits

Caption: Inhibition of AAK1-mediated viral entry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound. The proposed synthetic route involves the cyclocondensation of Ethyl 3-amino-1H-pyrazole-4-carboxylate with a suitable three-carbon electrophile.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor quality of starting materials: Impurities in Ethyl 3-amino-1H-pyrazole-4-carboxylate or the C3-electrophile can inhibit the reaction. 2. Incorrect reaction temperature: The cyclization reaction is often temperature-sensitive. 3. Ineffective catalyst or base: The choice and amount of catalyst or base are crucial for promoting the reaction. 4. Presence of water: The reaction may be sensitive to moisture.1. Verify the purity of starting materials using techniques like NMR or melting point analysis. Recrystallize or purify as necessary. 2. Optimize the reaction temperature. A stepwise increase in temperature or the use of microwave irradiation can sometimes improve yields.[1] 3. Screen different catalysts/bases (e.g., piperidine, acetic acid, Lewis acids) and optimize their concentration. 4. Ensure anhydrous conditions by using dry solvents and glassware, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products/Impurities 1. Side reactions: The amino group of the pyrazole can react with the electrophile in different ways, leading to isomeric byproducts. 2. Decomposition of starting materials or product: Prolonged reaction times or high temperatures can lead to degradation. 3. Reaction with solvent: The solvent may not be inert under the reaction conditions.1. Control the reaction temperature and addition rate of reagents to favor the desired reaction pathway. 2. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and avoid over-running the reaction. 3. Choose an appropriate inert solvent. High-boiling point solvents like DMF or dioxane are common, but their suitability should be verified.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the reaction solvent. 2. Product co-elutes with impurities during chromatography. 3. Product is an oil or difficult to crystallize. 1. Remove the reaction solvent under reduced pressure and attempt to precipitate the product by adding a non-polar solvent (e.g., hexanes, diethyl ether). 2. Optimize the chromatography conditions. Try different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) or use a different stationary phase. 3. Attempt trituration with a suitable solvent to induce crystallization. If the product remains an oil, purification by column chromatography is the best approach.
Incomplete Reaction 1. Insufficient reaction time. 2. Low reaction temperature. 3. Inadequate mixing. 1. Extend the reaction time and monitor by TLC until the starting material is consumed. 2. Gradually increase the reaction temperature. 3. Ensure efficient stirring throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent method is the cyclocondensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent.[1] For the target molecule, a likely precursor is Ethyl 3-amino-1H-pyrazole-4-carboxylate, which can be reacted with a reagent that provides the C2-amino and C3-ester functionalities.

Q2: How can I synthesize the starting material, Ethyl 3-amino-1H-pyrazole-4-carboxylate?

A2: A common method involves the reaction of ethyl (ethoxymethylene)cyanoacetate with hydrazine hydrate in ethanol. The mixture is typically heated to reflux for several hours.[2][3]

Q3: What are the key reaction parameters to control for improving the yield?

A3: Key parameters to optimize include the choice of solvent (e.g., ethanol, acetic acid, DMF), the reaction temperature, the type and amount of catalyst (acidic or basic), and the purity of the starting materials. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times in similar syntheses.[1]

Q4: What are potential side products in this synthesis?

A4: Potential side products can arise from incomplete reaction, decomposition, or alternative cyclization pathways leading to isomeric pyrazolopyrimidines. The formation of regioisomers is a common issue in the synthesis of related heterocyclic systems.

Q5: What is the best method for purifying the final product?

A5: Purification is typically achieved through recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane or dichloromethane in methanol.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate (Starting Material)

This protocol is based on the reaction of ethyl (ethoxymethylene)cyanoacetate and hydrazine hydrate.[2][3]

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate

  • Hydrazine hydrate

  • Anhydrous Ethanol

Procedure:

  • To a stirred solution of ethyl (ethoxymethylene)cyanoacetate (1 equivalent) in anhydrous ethanol, add hydrazine hydrate (1 equivalent) dropwise at room temperature.

  • After the initial exothermic reaction subsides, heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain Ethyl 3-amino-1H-pyrazole-4-carboxylate.

Protocol 2: Synthesis of this compound (Hypothetical Protocol)

This hypothetical protocol is based on general methods for pyrazolo[1,5-a]pyrimidine synthesis.

Materials:

  • Ethyl 3-amino-1H-pyrazole-4-carboxylate

  • Reagent "X" (a suitable 3-carbon electrophile, e.g., a derivative of ethyl cyanoacetate or malononitrile)

  • Anhydrous solvent (e.g., DMF or Acetic Acid)

  • Catalyst (e.g., Piperidine or Acetic Acid)

Procedure:

  • In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve Ethyl 3-amino-1H-pyrazole-4-carboxylate (1 equivalent) in the chosen anhydrous solvent.

  • Add the catalyst to the solution.

  • Add reagent "X" (1-1.2 equivalents) to the mixture.

  • Heat the reaction mixture to a temperature between 80-120 °C, or utilize microwave irradiation.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following table summarizes typical reaction conditions that can be varied to optimize the yield of pyrazolo[1,5-a]pyrimidine synthesis, based on literature for analogous compounds.

Parameter Condition 1 Condition 2 Condition 3 Expected Outcome
Solvent EthanolAcetic AcidDMFSolvent polarity can influence reaction rate and solubility of intermediates.
Catalyst Piperidine (base)Acetic Acid (acid)NoneThe choice of catalyst can significantly affect the reaction rate and regioselectivity.
Temperature Reflux (Conventional)120 °C (Microwave)Room TemperatureHigher temperatures or microwave irradiation can accelerate the reaction but may also lead to side products.[1]
Reaction Time 4-8 hours15-30 minutes24 hoursShorter reaction times are often achievable with microwave heating.

Visualizations

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Ethyl 3-amino-1H-pyrazole-4-carboxylate Ethyl 3-amino-1H-pyrazole-4-carboxylate Cyclocondensation Cyclocondensation Ethyl 3-amino-1H-pyrazole-4-carboxylate->Cyclocondensation 3-Carbon Electrophile 3-Carbon Electrophile 3-Carbon Electrophile->Cyclocondensation This compound This compound Cyclocondensation->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Issue Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Temp Optimize Temperature Check_Purity->Optimize_Temp Optimize_Catalyst Optimize Catalyst/Base Optimize_Temp->Optimize_Catalyst Anhydrous_Conditions Ensure Anhydrous Conditions Optimize_Catalyst->Anhydrous_Conditions Monitor_Reaction Monitor Reaction Progress (TLC/LC-MS) Anhydrous_Conditions->Monitor_Reaction No_Improvement Still Low Yield? Monitor_Reaction->No_Improvement Improved_Yield Improved Yield No_Improvement->Check_Purity Re-evaluate Starting Materials No_Improvement->Improved_Yield Success

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Common challenges in pyrazolo[1,5-a]pyrimidine synthesis methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of pyrazolo[1,5-a]pyrimidine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of pyrazolo[1,5-a]pyrimidines in a question-and-answer format.

Issue 1: Low or No Product Yield in Condensation Reactions

Q1: I am experiencing a low yield or no desired product in the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound. What are the potential causes and solutions?

A1: Low yields in this foundational condensation reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Ensure the high purity of both the 5-aminopyrazole and the β-dicarbonyl compound, as impurities can lead to side reactions and inhibit the desired transformation.[1] The reactivity of the specific β-dicarbonyl compound is also a critical factor; less reactive substrates may necessitate more forcing conditions.[1]

  • Reaction Conditions:

    • Solvent: Acetic acid is a frequently used solvent that also serves as a catalyst.[1] If yields remain low, consider switching to a higher-boiling point solvent to facilitate the reaction at an elevated temperature.

    • Catalyst: This reaction can be catalyzed by either acid or base.[1] For acidic catalysis (e.g., acetic acid, H₂SO₄), optimizing the catalyst concentration is crucial.[1] In the case of base-catalyzed reactions, the use of a non-nucleophilic base is advisable to avoid unwanted side reactions.

    • Temperature and Reaction Time: These reactions often necessitate elevated temperatures (reflux).[1] If you observe a low yield, you can incrementally increase the reaction temperature or prolong the reaction time. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is essential to determine the optimal endpoint.

  • Microwave Irradiation: The application of microwave-assisted synthesis has been demonstrated to significantly enhance reaction rates and improve yields, often in a much shorter timeframe compared to conventional heating.[2][3]

Low_Yield_Troubleshooting start Low Yield in Condensation Reaction check_purity Verify Purity of Starting Materials (5-Aminopyrazole and β-Dicarbonyl) start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions If pure consider_microwave Consider Microwave-Assisted Synthesis optimize_conditions->consider_microwave If yield is still low solvent Solvent Selection (e.g., Acetic Acid, High-Boiling Point Solvent) optimize_conditions->solvent catalyst Catalyst Optimization (Acid or Base) optimize_conditions->catalyst temp_time Adjust Temperature and Time (Monitor by TLC) optimize_conditions->temp_time improved_yield Improved Yield consider_microwave->improved_yield solvent->improved_yield catalyst->improved_yield temp_time->improved_yield

Troubleshooting workflow for low reaction yields.

Issue 2: Formation of Isomeric Products (Regioselectivity)

Q2: My reaction with an unsymmetrical β-dicarbonyl compound is producing a mixture of isomers. How can I control the regioselectivity?

A2: The formation of regioisomers is a common challenge when using unsymmetrical β-dicarbonyl compounds. The regiochemical outcome is determined by which carbonyl group of the β-dicarbonyl compound is initially attacked by the exocyclic amino group of the 5-aminopyrazole and which is attacked by the endocyclic nitrogen. Several factors can influence this selectivity:

  • Nature of the β-Dicarbonyl Compound: The steric and electronic properties of the substituents on the β-dicarbonyl compound play a crucial role in directing the initial nucleophilic attack.[3]

  • Reaction Conditions:

    • Microwave-Assisted Synthesis: Microwave irradiation has been reported to enhance the regioselectivity in some cases, leading to a cleaner product profile with minimal need for chromatographic separation.[3]

    • Catalyst Control: The choice of catalyst can influence the reaction pathway and, consequently, the regiochemical outcome.

Regioselectivity_Pathway start 5-Aminopyrazole + Unsymmetrical β-Dicarbonyl pathway_a Attack at Carbonyl 1 start->pathway_a pathway_b Attack at Carbonyl 2 start->pathway_b isomer_a Regioisomer A pathway_a->isomer_a isomer_b Regioisomer B pathway_b->isomer_b

Regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis.

Issue 3: Difficulty in Product Purification

Q3: The crude product from my reaction is proving difficult to purify. What purification strategies can I employ?

A3: Purification challenges often stem from the presence of closely related side products or unreacted starting materials. The following strategies can be beneficial:

  • Reaction Monitoring: Closely monitor the reaction's progress using TLC to ensure it proceeds to completion and to identify the formation of any major byproducts. Quenching the reaction at the optimal time can significantly simplify the subsequent workup.

  • Recrystallization: For solid products, recrystallization is often a highly effective and scalable purification method.[4] Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room or lower temperatures.

  • Column Chromatography Optimization: If column chromatography is necessary, a systematic approach to solvent system selection is crucial for achieving good separation. A step-gradient elution can sometimes be more effective than an isocratic one for separating closely eluting compounds.

  • Employing Cleaner Synthesis Methodologies: The use of one-pot or microwave-assisted synthesis methods can often result in cleaner reaction profiles with fewer byproducts, thereby simplifying the purification process.[1][3]

Frequently Asked Questions (FAQs)

Q4: What are the most common and scalable methods for synthesizing pyrazolo[1,5-a]pyrimidines?

A4: Several efficient and scalable methods are widely employed:

  • Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds: This is a classic and robust method, typically proceeding under acidic or basic conditions.[1]

  • Three-Component Reactions: One-pot, three-component reactions involving a 3-amino-1H-pyrazole, an aldehyde, and an activated methylene compound (such as malononitrile) are highly efficient for generating diverse derivatives in a single step.[3][5]

  • Microwave-Assisted Synthesis: This method is increasingly popular as it significantly reduces reaction times, often improves yields, and can enhance the regioselectivity and purity of the products.[2][3]

  • Cyclization Approaches: Various synthetic strategies that involve the initial formation of a pyrazole ring followed by the construction of the pyrimidine ring are also commonly used.[3]

Q5: Are there any "green" or environmentally friendly synthesis methods available for pyrazolo[1,5-a]pyrimidines?

A5: Yes, several synthetic strategies align with the principles of green chemistry:

  • Microwave-Assisted Synthesis: This technique reduces energy consumption and often minimizes the need for large volumes of solvents due to shorter reaction times.[2]

  • One-Pot Reactions: These reactions improve efficiency and reduce waste by minimizing the number of intermediate workup and purification steps.[3]

  • Solvent-Free Reactions: Some microwave-assisted syntheses can be performed under solvent-free conditions, further reducing the environmental impact.[3]

  • Aqueous Media: Some newer methods utilize water as a solvent, which is an environmentally benign option.[6]

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Pyrazolo[1,5-a]pyrimidines.

Starting MaterialsMethodSolventCatalystTimeYield (%)Reference
5-Aminopyrazole, AcetylacetoneConventional HeatingAcetic AcidSelf-catalyzedSeveral hoursModerate[1]
5-Aminopyrazole, β-KetoesterConventional HeatingMethanolAcetic Acid18 hModerate[1]
β-Ketonitrile, Hydrazine, β-Ketoester (One-pot)Microwave (100 W)MethanolAcetic Acid2 h 5 min52[1]
2-Arylacrylonitrile, Hydrazine Hydrobromide, 1,1,3,3-Tetramethoxypropane (3 steps)Microwave (120 °C)Not specifiedNot specified1 h (total)20-93[7]
Enaminone, AminopyrazoleMicrowaveEthanolPotassium Carbonate1 h95[2]
Enaminone, AminopyrazoleConventional HeatingEthanolPotassium Carbonate7 h85[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds (Conventional Heating)

  • To a solution of the appropriate 5-aminopyrazole (1.0 eq.) in glacial acetic acid, add the corresponding β-dicarbonyl compound (1.1 eq.).

  • The reaction mixture is then heated to reflux for a specified time (typically 4-8 hours), with the progress of the reaction monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[8]

Protocol 2: General Procedure for Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

  • In a microwave-safe vial, combine the 5-aminopyrazole (1.0 eq.), the β-dicarbonyl compound or its equivalent (1.1 eq.), and a suitable solvent (e.g., ethanol, methanol, or solvent-free).

  • If required, add a catalytic amount of an acid (e.g., acetic acid) or a base (e.g., potassium carbonate).[2]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 120-150 °C) and power (e.g., 100-300 W) for a short duration (typically 5-30 minutes).[1][7]

  • After the reaction is complete, cool the vial to room temperature.

  • The product can often be isolated by filtration if it precipitates upon cooling. Otherwise, the solvent is removed in vacuo, and the residue is purified by recrystallization or column chromatography.

Protocol 3: Purification by Recrystallization

  • Dissolve the crude pyrazolo[1,5-a]pyrimidine product in a minimum amount of a hot solvent. Common solvents for recrystallization include ethanol, methanol, or mixtures with water.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is then filtered hot through a fluted filter paper to remove the charcoal.

  • Allow the hot, clear filtrate to cool slowly to room temperature.

  • Further cooling in an ice bath can promote maximum crystal formation.

  • Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.[4]

Mandatory Visualizations

General_Synthesis_Pathway aminopyrazole 5-Aminopyrazole reaction Condensation Reaction (Acid or Base Catalyst) aminopyrazole->reaction dicarbonyl β-Dicarbonyl Compound dicarbonyl->reaction product Pyrazolo[1,5-a]pyrimidine reaction->product

References

Technical Support Center: Purification of Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate. Here, you will find troubleshooting advice and detailed protocols for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The most common methods for purifying this compound are recrystallization and column chromatography. The choice of technique depends on the impurity profile and the desired final purity.

Q2: What are some typical impurities I might encounter?

A2: Impurities can arise from starting materials, side reactions, or incomplete reactions. Common impurities in the synthesis of pyrazolo[1,5-a]pyrimidines may include unreacted starting materials like 3-amino-1H-pyrazole derivatives and β-keto esters, as well as regioisomers or over-alkylated byproducts.

Q3: My purified compound has a yellowish tint. Is this normal?

A3: While the pure compound is often described as a white to off-white solid, a slight yellowish tint is not uncommon and may not necessarily indicate significant impurity. However, for high-purity applications, further purification might be necessary to remove residual colored impurities.

Q4: What is the expected melting point of pure this compound?

A4: The melting point of this compound is approximately 118-120 °C. A broad melting range or a melting point significantly lower than this can indicate the presence of impurities.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause Troubleshooting Steps
Compound does not dissolve in the chosen solvent, even with heating. The solvent is not suitable for your compound.- Try a different solvent or a solvent mixture. Common solvents for recrystallization of pyrazolo[1,5-a]pyrimidines include ethanol, ethyl acetate, and mixtures with heptane. - Increase the volume of the solvent.
Oily residue forms instead of crystals upon cooling. - The cooling process is too rapid. - The solution is supersaturated with impurities. - The presence of water in a non-aqueous solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Try adding a seed crystal to induce crystallization. - Perform a pre-purification step like a wash or a quick filtration through a small plug of silica gel. - Ensure all glassware is dry.
Low recovery of the purified compound. - The compound is too soluble in the recrystallization solvent, even at low temperatures. - Too much solvent was used.- Use a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. - Minimize the amount of solvent used to dissolve the compound. - Cool the solution for a longer period in an ice bath to maximize crystal precipitation.
Crystals are very fine or powder-like. The solution was cooled too quickly or agitated during cooling.- Allow the solution to cool undisturbed. - Consider a slower cooling method, such as placing the flask in a Dewar filled with warm water and allowing it to cool to room temperature overnight.
Column Chromatography Issues
Issue Possible Cause Troubleshooting Steps
Poor separation of the desired compound from impurities. - The chosen eluent system is not optimal. - The column was not packed properly. - The column was overloaded.- Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A common mobile phase for this class of compounds is a gradient of ethyl acetate in heptane or hexane. - Ensure the column is packed uniformly without any air bubbles. - Use an appropriate amount of crude material for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
The compound is streaking on the column. - The compound is not fully soluble in the mobile phase. - The compound is interacting too strongly with the silica gel.- Add a small amount of a more polar solvent to the eluent. - Consider using a different stationary phase, such as alumina.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in the ethyl acetate/heptane mixture.

Experimental Protocols

Recrystallization Protocol

This is a general guideline; the optimal solvent and conditions should be determined experimentally.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form. To maximize yield, you can then place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol
  • TLC Analysis: Determine the appropriate eluent system by running TLC plates of the crude material in different solvent mixtures (e.g., varying ratios of ethyl acetate and heptane). The ideal system will show good separation between the desired product and impurities, with the product having an Rf value between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the elution by TLC.

  • Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove all traces of solvent.

Visualizations

General Purification Workflow

PurificationWorkflow Crude Crude Product Dissolution Dissolution in Hot Solvent Crude->Dissolution HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration Crystallization Slow Cooling & Crystallization Dissolution->Crystallization If no insoluble impurities HotFiltration->Crystallization Isolation Vacuum Filtration & Washing Crystallization->Isolation Drying Drying under Vacuum Isolation->Drying PureProduct Pure Crystalline Product Drying->PureProduct

Caption: A typical workflow for the purification of this compound by recrystallization.

Troubleshooting Logic for Recrystallization

RecrystallizationTroubleshooting Start Start Recrystallization Problem Problem Encountered? Start->Problem OilingOut Oiling Out? Problem->OilingOut Yes Success Successful Purification Problem->Success No LowRecovery Low Recovery? OilingOut->LowRecovery No Sol1 Cool slower, add seed crystal, or re-purify OilingOut->Sol1 Yes LowRecovery->Success No Sol2 Change solvent, use less solvent, or cool longer LowRecovery->Sol2 Yes Sol1->Problem Sol2->Problem

Caption: A decision-making diagram for troubleshooting common issues during recrystallization.

Identifying and minimizing side reactions in pyrazolo[1,5-a]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazolo[1,5-a]pyrimidine synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify and minimize side reactions in your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing the formation of an unexpected isomer during the condensation of an aminopyrazole with a 1,3-dicarbonyl compound. How can I improve the regioselectivity for the desired pyrazolo[1,5-a]pyrimidine?

A1: The formation of regioisomers is a common challenge in the synthesis of pyrazolo[1,5-a]pyrimidines, particularly the pyrazolo[3,4-b]pyridine isomer. The regioselectivity is highly dependent on the reaction conditions and the nature of the substituents on both the aminopyrazole and the dicarbonyl compound.

Troubleshooting Steps:

  • Solvent and Catalyst Selection: The choice of solvent and catalyst plays a crucial role in directing the regioselectivity. Acidic catalysts, such as acetic acid or p-toluenesulfonic acid, in a non-polar solvent like toluene or xylene often favor the formation of the desired pyrazolo[1,5-a]pyrimidine isomer. In contrast, basic conditions may lead to the formation of the undesired isomer.

  • Reaction Temperature: The reaction temperature can significantly influence the kinetic versus thermodynamic control of the reaction. It is recommended to screen a range of temperatures. For instance, performing the reaction at a lower temperature for a longer duration might favor the thermodynamically more stable pyrazolo[1,5-a]pyrimidine product.

  • Nature of Substituents: The electronic and steric properties of the substituents on the aminopyrazole and the 1,3-dicarbonyl compound can influence the regioselectivity. Electron-withdrawing groups on the pyrazole ring can enhance the nucleophilicity of the desired nitrogen atom for the initial attack.

Comparative Data on Reaction Conditions:

CatalystSolventTemperature (°C)Reaction Time (h)Ratio of Pyrazolo[1,5-a]pyrimidine to side product
Acetic AcidToluene1101295:5
p-TSAXylene140892:8
NoneEthanol802470:30
Sodium EthoxideEthanol801220:80

Experimental Protocol for Improved Regioselectivity:

A mixture of 3-amino-5-methylpyrazole (1.0 mmol), acetylacetone (1.1 mmol), and glacial acetic acid (5 mL) in toluene (20 mL) is refluxed for 12 hours with a Dean-Stark trap to remove water. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine.

Troubleshooting Logic for Isomer Formation

start Isomer Formation Observed cond1 Reaction Conditions start->cond1 acidic Acidic Catalyst? cond1->acidic Catalyst basic Basic Catalyst? cond1->basic solvent Adjust Solvent Polarity cond1->solvent Solvent temp Optimize Temperature cond1->temp Temperature end Desired Regioisomer acidic->end Favors [1,5-a] basic->end May favor side product solvent->end temp->end sub Aminopyrazole + β-Ketoester desired_path Desired Condensation sub->desired_path side_path Side Reactions sub->side_path product 7-Hydroxypyrazolo[1,5-a]pyrimidine desired_path->product side_product Polymerization / Self-Condensation side_path->side_product start MCR Setup catalyst Catalyst Screening start->catalyst solvent Solvent Screening catalyst->solvent temp Temperature Optimization solvent->temp analysis Reaction Analysis (TLC/HPLC) temp->analysis analysis->catalyst Messy Reaction end Optimized Conditions analysis->end Clean Reaction

Technical Support Center: Optimization of Pyrazolo[1,5-a]pyrimidine Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pyrazolo[1,5-a]pyrimidines.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of pyrazolo[1,5-a]pyrimidines.

Issue 1: Low or No Product Yield

Q1: I am observing a low yield or no desired product in the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound. What are the potential causes and solutions?

A1: Low yields in this common condensation reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Ensure the 5-aminopyrazole and β-dicarbonyl compound are pure, as impurities can interfere with the reaction. The reactivity of the β-dicarbonyl compound is a critical factor; some may necessitate more stringent conditions to prevent side reactions.[1]

  • Reaction Conditions:

    • Solvent: Acetic acid is a frequently used solvent that also functions as a catalyst.[1] If yields remain low, consider switching to a higher-boiling point solvent to elevate the reaction temperature.

    • Catalyst: The reaction can be catalyzed by either an acid or a base.[1] For acidic conditions (e.g., acetic acid, H₂SO₄), optimizing the concentration is crucial.[1] In base-catalyzed reactions, a non-nucleophilic base is preferred.

    • Temperature and Reaction Time: These reactions often necessitate elevated temperatures (reflux).[2] If the yield is suboptimal, incrementally increase the reaction time or temperature while monitoring the reaction's progress using Thin Layer Chromatography (TLC).

  • Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to significantly decrease reaction times and enhance yields in comparison to conventional heating methods.[2] If accessible, this is a highly recommended alternative.

Issue 2: Poor Regioselectivity in Cyclocondensation

Q2: My cyclocondensation reaction is yielding a mixture of isomers, complicating purification. How can I enhance the regioselectivity?

A2: Attaining high regioselectivity is a frequent challenge in pyrazolo[1,5-a]pyrimidine synthesis. The substitution pattern on both the aminopyrazole and the biselectrophilic partner will determine the outcome.

  • Choice of Reagents: The use of β-enaminones as the 1,3-biselectrophilic compound can improve regioselectivity. The reaction often proceeds through an initial aza-Michael type addition-elimination, which governs the regiochemical outcome.

  • Controlling the Reaction Pathway: In reactions involving cyclic β-dicarbonyl compounds, the nature of the substituent on the dicarbonyl compound can direct the regioselective formation of the product.[2]

  • Microwave-Assisted Synthesis: Microwave irradiation has been reported to facilitate the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines, often yielding high-purity products with minimal need for chromatographic purification.[2]

Issue 3: Difficulty in Product Purification

Q3: The crude product from my reaction is proving difficult to purify. What purification strategies can I employ?

A3: Challenges in purification often stem from the presence of side products or unreacted starting materials.

  • Reaction Monitoring: Closely monitor the reaction's progress by TLC to ensure it proceeds to completion and to detect the formation of major byproducts. Quenching the reaction at the optimal time can simplify the workup procedure.

  • Recrystallization: For solid products, recrystallization is often an effective method for purification and can be more readily scaled up than chromatography.

  • Chromatography Optimization: If column chromatography is necessary, experiment with various solvent systems to achieve better separation. A step-gradient elution can sometimes prove more effective than an isocratic one.

  • One-Pot and Microwave Methods: Employing one-pot or microwave-assisted syntheses can often result in cleaner reactions with fewer byproducts, thereby simplifying the purification process.[2]

Frequently Asked Questions (FAQs)

Q4: What are the most prevalent and scalable methods for synthesizing pyrazolo[1,5-a]pyrimidines?

A4: Several efficient and scalable methods are widely utilized:

  • Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds: This is a classic and frequently employed strategy. The reaction typically proceeds under acidic or basic conditions.

  • Three-Component Reactions: This approach involves the reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound in a one-pot synthesis.

  • Microwave-Assisted Synthesis: This method offers significant advantages in terms of reduced reaction times and improved yields for various pyrazolo[1,5-a]pyrimidine syntheses.

Q5: How can I control the regioselectivity of the cyclization reaction?

A5: Regioselectivity is primarily influenced by the substitution patterns of the 5-aminopyrazole and the 1,3-dielectrophile. The use of β-enaminones or careful selection of substituents on cyclic β-dicarbonyls can direct the reaction towards the desired isomer. Microwave-assisted synthesis has also been shown to enhance regioselectivity.[2]

Q6: What are some common side reactions to be aware of?

A6: Depending on the substrates and reaction conditions, potential side reactions may include the formation of isomeric pyrazolo[1,5-a]pyrimidines, self-condensation of the β-dicarbonyl compound, or incomplete cyclization leading to intermediate products.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Condensation of 5-Aminopyrazole with Acetylacetone

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1Acetic AcidAcetic AcidReflux485[3]
2H₂SO₄ (cat.)Acetic AcidReflux292[3]
3NoneEthanolReflux875[4]
4PiperidineEthanolReflux680
5None (Microwave)None1200.2595[2]

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis

Reaction TypeConventional Heating ConditionsYield (%)Microwave ConditionsYield (%)Reference
5-Aminopyrazole + β-DicarbonylAcetic Acid, Reflux, 4h85120°C, 15 min95[2][3]
Three-Component ReactionEthanol, Reflux, 12h65100°C, 10 min88[5]
5-Aminopyrazole + EnaminoneDMF, 100°C, 6h78150°C, 5 min92[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine via Condensation
  • To a solution of 5-amino-3-methylpyrazole (1.0 g, 10.3 mmol) in glacial acetic acid (20 mL), add ethyl acetoacetate (1.34 g, 10.3 mmol).

  • Heat the reaction mixture to reflux for 4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (100 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to afford the pure 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine.

Protocol 2: Three-Component Synthesis of Dihydropyrazolo[1,5-a]pyrimidines
  • In a round-bottom flask, combine 5-aminopyrazole (1 mmol), the desired aldehyde (1 mmol), and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1 mmol) in ethanol (15 mL).

  • Add a catalytic amount of a base, such as piperidine or triethylamine (3-4 drops).

  • Reflux the mixture for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired dihydropyrazolo[1,5-a]pyrimidine.

Protocol 3: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
  • In a microwave-safe vessel, mix the 5-aminopyrazole (1 mmol) and the β-dicarbonyl compound or enaminone (1.1 mmol).

  • If a solvent is used, add a minimal amount of a high-boiling polar solvent like DMF or DMSO. Many reactions can also be performed under solvent-free conditions.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a short duration (e.g., 5-20 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • If the product precipitates, collect it by filtration. Otherwise, extract the product with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography as needed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Starting Materials (5-Aminopyrazole, β-Dicarbonyl) B Solvent & Catalyst Selection A->B C Cyclization Reaction (Conventional or Microwave) B->C D Reaction Monitoring (TLC) C->D E Quenching & Isolation C->E D->C Optimize Time/ Temp F Purification (Recrystallization or Chromatography) E->F G Characterization (NMR, MS, etc.) F->G troubleshooting_yield Start Low or No Yield Purity Check Starting Material Purity Start->Purity Conditions Optimize Reaction Conditions Purity->Conditions Purity OK Microwave Consider Microwave Synthesis Conditions->Microwave Solvent Change Solvent/ Catalyst Conditions->Solvent TempTime Increase Temp/ Reaction Time Conditions->TempTime Success Improved Yield Microwave->Success Solvent->Success TempTime->Success regioselectivity_control cluster_reagents Reagent Choice Start Poor Regioselectivity Reagent Modify 1,3-Dielectrophile Start->Reagent Method Change Reaction Method Start->Method Enaminone Use β-Enaminone Reagent->Enaminone CyclicDicarbonyl Vary Substituent on Cyclic β-Dicarbonyl Reagent->CyclicDicarbonyl Microwave Employ Microwave -Assisted Synthesis Method->Microwave

References

Technical Support Center: Controlling Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides targeted troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of pyrazolo[1,5-a]pyrimidines. The focus is on strategies to control and predict regioselectivity during the formation of the fused heterocyclic ring system.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of pyrazolo[1,5-a]pyrimidines, particularly concerning regioselectivity and reaction efficiency.

Issue 1: Poor or Incorrect Regioselectivity in Condensation Reactions

Q1: My reaction of a 3-substituted-5-aminopyrazole with an unsymmetrical β-dicarbonyl compound is producing a mixture of regioisomers, or primarily the undesired isomer. How can I control the regioselectivity?

A1: The reaction between a 5-aminopyrazole and a 1,3-bielectrophilic compound, such as a β-dicarbonyl, is the most common route to pyrazolo[1,5-a]pyrimidines.[1] The regioselectivity is determined by which nitrogen atom of the aminopyrazole (the endocyclic N1 or the exocyclic amino group) initiates the attack and which carbonyl group of the dicarbonyl compound is more reactive.

Here is a systematic approach to control regioselectivity:

  • Analyze the Reactants:

    • The β-Dicarbonyl Compound: The inherent electronic and steric differences between the two carbonyl groups are the primary drivers of selectivity. A more sterically hindered carbonyl group will react slower. A carbonyl adjacent to an electron-withdrawing group will be more electrophilic and likely to react first with the more nucleophilic nitrogen of the pyrazole.

    • The 5-Aminopyrazole: Substituents on the pyrazole ring can influence the nucleophilicity of the ring and amino nitrogens.[2]

  • Modify Reaction Conditions:

    • Catalyst: The reaction can be catalyzed by acid or base. Changing the catalyst can alter the reaction pathway. For instance, acidic conditions (e.g., acetic acid, H₂SO₄) can protonate a carbonyl group, activating it for nucleophilic attack.[2]

    • Solvent: The choice of solvent can influence reaction rates and equilibria. Acetic acid is a common choice as it acts as both solvent and catalyst. In some cases, a higher-boiling point solvent or a non-polar solvent might favor one pathway over another. For reactions involving chalcones, Dimethyl sulfoxide (DMSO) has been found to be effective where water was unsuitable.[2]

    • Temperature: Elevated temperatures (reflux) are often required. Systematically adjusting the temperature can sometimes favor the kinetic or thermodynamic product, thus influencing the isomeric ratio.

    • Microwave Irradiation: Microwave-assisted synthesis can significantly enhance reaction rates and, in some cases, improve regioselectivity by promoting a specific reaction pathway.[2]

  • Use Pre-activated Substrates: Instead of a simple β-dicarbonyl, consider using a β-enaminone or a β-haloenone.[1] These substrates have differentiated electrophilic sites, which can lead to highly regioselective reactions. For example, β-enaminones can be synthesized and then reacted with the aminopyrazole in a subsequent step, providing excellent control.[3]

Issue 2: Low or No Product Yield

Q2: I am getting a low yield or no desired product in my condensation reaction. What are the potential causes and solutions?

A2: Low yields in pyrazolo[1,5-a]pyrimidine synthesis can arise from several factors.

  • Purity of Starting Materials: Ensure the 5-aminopyrazole and the β-dicarbonyl compound (or its equivalent) are pure. Impurities can inhibit the reaction or lead to side products.

  • Reactivity of the β-Dicarbonyl: Some β-dicarbonyl compounds may be less reactive or prone to side reactions.[2] If you suspect this is the issue, consider converting the dicarbonyl to a more reactive equivalent, such as a β-enaminone.[1][3]

  • Reaction Conditions:

    • Temperature & Time: These reactions often require high temperatures (reflux) for an extended period. Monitor the reaction by Thin Layer Chromatography (TLC) and consider incrementally increasing the reaction time or temperature if the reaction is sluggish.

    • Catalyst: Ensure the catalyst (acid or base) is appropriate and used in the optimal concentration. For example, when using H₂SO₄ with 1,3-diketones, it serves as an effective catalyst.[2]

  • Alternative Methods: If conventional heating fails, microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[2] Multi-component reactions, which combine the aminopyrazole, an aldehyde, and an active methylene compound in one pot, can also be a highly efficient alternative.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to pyrazolo[1,5-a]pyrimidines?

A1: The primary synthetic strategies include:

  • Condensation Reactions: This is the most frequently employed method, involving the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents (e.g., β-enaminones, β-ketonitriles).[1][2]

  • Cyclization Approaches: These methods build the fused bicyclic system efficiently and can be adapted for regioselective synthesis.[2]

  • Three-Component Reactions: A one-pot reaction involving a 3-amino-1H-pyrazole, an aldehyde, and an activated methylene compound (like malononitrile) offers an efficient route to highly substituted products.[2]

  • Microwave-Assisted Synthesis: Using microwave irradiation can accelerate reactions, often leading to higher yields and improved selectivity in shorter timeframes.[2]

Q2: How do substituents on the 5-aminopyrazole ring affect regioselectivity?

A2: Substituents on the pyrazole ring can influence the electronic properties and steric environment of the nucleophilic nitrogen atoms. Electron-donating groups can increase the nucleophilicity of the ring nitrogens, while electron-withdrawing groups can decrease it. The specific placement of these substituents can direct the cyclization process, leading to distinct substitution patterns on the final pyrimidine ring.[2]

Q3: Can I achieve regioselectivity with symmetrical 1,3-dicarbonyl compounds?

A3: With symmetrical dicarbonyls like acetylacetone or diethyl malonate, regioselectivity is not a concern as both electrophilic sites are identical, leading to a single product.[4] The challenge of regiocontrol arises when using unsymmetrical dicarbonyls (e.g., benzoylacetone).

Q4: Are there methods for direct functionalization of the pyrazolo[1,5-a]pyrimidine core after its synthesis?

A4: Yes, direct functionalization is a common strategy. For example, regioselective C3-halogenation of the pyrazolo[1,5-a]pyrimidine scaffold can be achieved using hypervalent iodine(III) reagents under aqueous conditions.[5] This allows for the introduction of iodo, bromo, and chloro groups specifically at the 3-position, which can then be used for further cross-coupling reactions.[5] Positions 5 and 7 are also common sites for functionalization via nucleophilic aromatic substitution if appropriate leaving groups are present.[1]

Data Presentation: Regioselectivity under Various Conditions

The following table summarizes outcomes from different reaction conditions, illustrating how the choice of reactants and catalysts can influence the final product distribution.

5-Aminopyrazole Reactant1,3-Bielectrophile ReactantSolvent / CatalystMethodProduct(s) / RegioselectivityRef.
3-Substituted-5-amino-1H-pyrazoles2-AcetylcyclopentanoneAcetic AcidRefluxRegioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines[2]
3-Substituted-5-amino-1H-pyrazoles2-EthoxycarbonylcyclopentanoneAcetic AcidRefluxRegioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines[2]
5-Aminopyrazoles1,3-Diketones or Keto estersH₂SO₄ConventionalGood yields of corresponding pyrazolo[1,5-a]pyrimidine analogues[2]
5-AminopyrazoleChromoneNaOMe / MethanolConventionalLow yield (8%) of one isomer[6]
5-AminopyrazoleChromoneN/AMicrowaveMixture of two regioisomers, with one isomer in higher yield[6]
Aminopyrazoles1,2-Allenic KetonesN/A (Catalyst-free)Mild ConditionsExcellent regioselectivity[7]

Experimental Protocols

Protocol 1: General Procedure for Condensation of 5-Aminopyrazole with a β-Dicarbonyl Compound

This protocol is a general representation of the most common synthetic method.

  • Reactant Mixture: In a round-bottom flask, dissolve the 5-aminopyrazole (1.0 eq.) in a suitable solvent, such as glacial acetic acid.

  • Addition: Add the β-dicarbonyl compound (1.0-1.2 eq.) to the solution.

  • Reaction: Heat the mixture to reflux. The reaction time can vary from a few hours to overnight.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-water.

  • Isolation: Collect the resulting precipitate by filtration. If no precipitate forms, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the crude product with water and then purify it by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis from a β-Enaminone

This two-step protocol offers excellent control over regioselectivity.[3]

  • Step 1: Synthesis of β-enaminone

    • React a suitable methyl ketone (1.0 mmol) with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).

    • Perform the reaction under solvent-free microwave irradiation at 160 °C for approximately 15 minutes. This typically yields the β-enaminone in high yields (83–97%).[3]

  • Step 2: Cyclocondensation

    • React the synthesized β-enaminone from Step 1 with the desired 5-aminopyrazole derivative.

    • The conditions for this step (solvent, catalyst, temperature) may require optimization but often involve heating in a solvent like ethanol or acetic acid to yield the final 7-substituted pyrazolo[1,5-a]pyrimidine.[3]

Visualizations

Diagram 1: Regioselective Pathways in Pyrazolo[1,5-a]pyrimidine Synthesis

G cluster_start Starting Materials cluster_pathA Pathway A (Kinetic Control?) cluster_pathB Pathway B (Thermodynamic Control?) A 5-Amino-3-R¹-pyrazole C Initial attack by exocyclic NH₂ at C=O (R²) A->C Nucleophilic Attack G Initial attack by endocyclic NH at C=O (R³) A->G Nucleophilic Attack B Unsymmetrical 1,3-Dicarbonyl R²-CO-CH₂-CO-R³ B->C B->G D Intermediate A C->D E Cyclization & Dehydration D->E F Regioisomer 1 (5-R³-7-R²) E->F H Intermediate B G->H I Cyclization & Dehydration H->I J Regioisomer 2 (5-R²-7-R³) I->J G start Start: Poor Regioselectivity or Isomer Mixture check_reactants Step 1: Analyze Reactants - Steric/electronic effects of R¹, R², R³? - Purity of starting materials? start->check_reactants decision_reactants Are reactant effects understood and controlled? check_reactants->decision_reactants modify_conditions Step 2: Modify Reaction Conditions decision_reactants->modify_conditions No end End: Improved Regioselectivity decision_reactants->end Yes, issue solved cond_catalyst Change Catalyst (Acid vs. Base) modify_conditions->cond_catalyst cond_solvent Change Solvent (e.g., Acetic Acid, DMSO) modify_conditions->cond_solvent cond_temp Vary Temperature (Reflux vs. RT) modify_conditions->cond_temp cond_mw Use Microwave Irradiation modify_conditions->cond_mw modify_conditions->end If successful alt_route Step 3: Consider Alternative Routes cond_catalyst->alt_route If still unsuccessful cond_solvent->alt_route If still unsuccessful cond_temp->alt_route If still unsuccessful cond_mw->alt_route If still unsuccessful route_enaminone Use pre-formed β-enaminone alt_route->route_enaminone route_mcr Attempt a Multi- Component Reaction (MCR) alt_route->route_mcr route_enaminone->end route_mcr->end

References

Addressing solubility issues of Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate and other poorly soluble pyrazolopyrimidine derivatives in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

A1: this compound is sparingly soluble in aqueous solutions, with a reported solubility of approximately 0.74 g/L at 25°C. It is generally soluble in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dichloromethane.

Q2: What is the best solvent to use for preparing a stock solution?

A2: For most biological assays, dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution due to its strong solubilizing capacity for many poorly water-soluble compounds.[1] For other applications, ethanol or dimethylformamide (DMF) can be considered.[2]

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer or cell culture medium. What is happening?

A3: This phenomenon is often referred to as "solvent shock" or "crashing out." It occurs when the compound, which is stable in the high concentration of the organic stock solvent, is rapidly transferred to an aqueous environment where its solubility is much lower.[3]

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A4: The final concentration of DMSO in cell culture media should be kept as low as possible. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, while some may tolerate up to 1%.[4][5] However, primary cells and some sensitive cell lines may be affected at concentrations as low as 0.1%.[5][6] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.

Q5: Can I use heat to dissolve my compound?

A5: Gentle warming (e.g., to 37°C) and vortexing can help dissolve the compound in the initial stock solution.[1] However, prolonged or excessive heating should be avoided as it may degrade the compound. For aqueous solutions, pre-warming the buffer or medium to the experimental temperature before adding the compound stock can sometimes help prevent precipitation.[7]

Troubleshooting Guide: Compound Precipitation in Assays

This guide provides a systematic approach to troubleshooting and resolving issues of compound precipitation during your experiments.

Issue 1: Compound precipitates immediately upon dilution of the stock solution.

Potential Cause:

  • Solvent Shock: The rapid change in solvent polarity is causing the compound to fall out of solution.[3]

  • High Final Concentration: The desired final concentration of the compound exceeds its solubility limit in the aqueous medium.

Solutions:

  • Optimize Dilution Technique:

    • Pre-warm the aqueous solution (e.g., cell culture medium) to your experimental temperature (e.g., 37°C).[7]

    • Add the DMSO stock solution dropwise to the aqueous solution while gently vortexing or stirring. This gradual addition can help prevent localized high concentrations of the compound.[7]

  • Reduce Final DMSO Concentration: Prepare a more concentrated stock solution so that a smaller volume is needed for dilution, thus lowering the final DMSO percentage.[1]

  • Use a Co-solvent System: In some cases, a mixture of solvents can improve solubility. However, the compatibility of the co-solvent with the assay must be verified.[8]

  • Employ Solubilizing Excipients:

    • Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) can be added to enzyme assay buffers to help maintain compound solubility.[9] Note that surfactants are generally not suitable for cell-based assays as they can be cytotoxic.[9]

    • Cyclodextrins: These can form inclusion complexes with the compound, increasing its apparent solubility.[10]

Issue 2: The solution is initially clear but becomes cloudy or shows precipitate over time in the incubator.

Potential Cause:

  • Temperature and pH Shifts: Changes in temperature and pH within the incubator can affect compound solubility. Cellular metabolism can also lead to a decrease in the local pH of the culture medium.[3]

  • Interaction with Media Components: The compound may be interacting with salts, proteins (like those in Fetal Bovine Serum), or other components of the medium, leading to the formation of insoluble complexes.[3]

  • Compound Instability: The compound may not be stable in the aqueous environment at 37°C for extended periods.

Solutions:

  • Control Environmental Factors:

    • Ensure your incubator has a stable temperature and CO₂ level to maintain a consistent pH of the medium.[3]

    • Use a medium buffered with HEPES if pH fluctuations are a concern.

  • Assess Media Compatibility:

    • Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the issue.

    • If using serum, consider reducing the percentage of Fetal Bovine Serum (FBS) or using a serum-free medium to see if this resolves the precipitation.[3]

  • Reduce Incubation Time: If compound instability is suspected, consider reducing the duration of the experiment or adding the compound at later time points.

Quantitative Data Summary

The following tables provide representative data for a hypothetical poorly soluble pyrazolopyrimidine derivative and recommended solvent concentrations for in vitro assays.

Table 1: Solubility of a Representative Pyrazolopyrimidine Derivative in Common Solvents

SolventEstimated Solubility (at 25°C)Notes
Water< 1 µMPractically insoluble in aqueous solutions.
Phosphate-Buffered Saline (PBS), pH 7.4< 1 µMInsoluble in physiological buffers.
Ethanol~ 5 mMModerately soluble.
Dimethyl Sulfoxide (DMSO)> 50 mMHighly soluble. The preferred solvent for preparing stock solutions.[1]
Dimethylformamide (DMF)> 30 mMGood solubility, can be used as an alternative to DMSO.[2]

Table 2: Recommended Maximum Final Concentrations of Co-solvents in Assays

Co-solventCell-Based AssaysEnzyme/Biochemical AssaysNotes
DMSO≤ 0.5% (v/v)≤ 2% (v/v)Some cell lines may tolerate up to 1%. Always include a vehicle control.[4][5]
Ethanol≤ 0.5% (v/v)≤ 5% (v/v)Can be cytotoxic at higher concentrations. Check for compatibility with your specific assay.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (or similar derivative)

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

  • Calibrated analytical balance and vortex mixer

Procedure:

  • Calculate Mass: Determine the mass of the compound required to prepare the desired volume and concentration of the stock solution. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 206.2 g/mol , you would need 2.062 mg of the compound.

  • Weigh Compound: Accurately weigh the calculated mass of the compound and place it into a sterile microcentrifuge tube.

  • Add Solvent: Add the appropriate volume of DMSO to the tube.

  • Dissolve: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[2]

Protocol 2: Preparation of Working Solutions for a Cell-Based Assay

Objective: To prepare a series of working solutions for treating cells in a 96-well plate, ensuring the final DMSO concentration does not exceed 0.5%.

Procedure:

  • Prepare Intermediate Dilution: Thaw a single aliquot of your 10 mM stock solution. Prepare an intermediate dilution (e.g., 1 mM) in DMSO. This allows for more accurate pipetting of small volumes.

  • Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C.

  • Prepare Highest Concentration Working Solution: To prepare a 10 µM working solution, you will dilute your 1 mM intermediate stock 1:100 into the pre-warmed medium. This will result in a final DMSO concentration of 1%. Note: This may be too high for some cell lines. To achieve a 0.5% final DMSO concentration, you would need to start with a 2 mM intermediate stock and dilute it 1:200. Adjust your stock concentrations accordingly.

  • Serial Dilution: Perform serial dilutions from your highest concentration working solution directly in the cell culture plate or in separate tubes containing complete medium to generate the desired concentration range for your dose-response experiment.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the cell culture medium, ensuring the final DMSO concentration matches that of your highest compound concentration.

Visualizations

Experimental Workflow

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Single Aliquot aliquot->thaw intermediate Prepare Intermediate Dilution in DMSO thaw->intermediate dilute Add Stock to Medium while vortexing intermediate->dilute prewarm Pre-warm Aqueous Medium (e.g., to 37°C) prewarm->dilute serial Perform Serial Dilutions dilute->serial add_to_cells Add to Cells/Assay serial->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing a poorly soluble compound for in vitro assays.

Troubleshooting Precipitation

G start Compound Precipitates in Aqueous Medium q1 Does it precipitate immediately upon dilution? start->q1 a1_yes Likely 'Solvent Shock' q1->a1_yes Yes q2 Does it precipitate over time in the incubator? q1->q2 No sol1 1. Add stock slowly to vortexing medium. 2. Pre-warm the medium. 3. Use a higher stock concentration. a1_yes->sol1 end Clear Solution sol1->end a2_yes Possible Instability or Interaction with Media q2->a2_yes Yes q2->end No sol2 1. Check medium pH and buffering. 2. Reduce serum concentration. 3. Reduce incubation time. a2_yes->sol2 sol2->end

Caption: Decision tree for troubleshooting compound precipitation.

Representative Signaling Pathway

Pyrazolo[1,5-a]pyrimidine derivatives are known to inhibit various protein kinases involved in cell signaling pathways, such as those regulating cell proliferation and survival.[11][12]

G cluster_pathway Representative Kinase Signaling Pathway cluster_drug Drug Action GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF (e.g., B-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Apoptosis Apoptosis ERK->Apoptosis Proliferation Cell Proliferation & Survival TF->Proliferation Drug Ethyl 2-aminopyrazolo[1,5-a]pyrimidine -3-carboxylate (and derivatives) Drug->MEK

Caption: Inhibition of the MAPK/ERK pathway by a pyrazolopyrimidine derivative.

References

Assessing the stability of Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of handling and assessing the stability of this important heterocyclic scaffold. The pyrazolo[1,5-a]pyrimidine core is a privileged structure in medicinal chemistry, forming the basis for numerous kinase inhibitors and other therapeutic agents.[1][2][3] Understanding its stability is paramount for generating reliable experimental data and ensuring the integrity of drug discovery programs.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter in the laboratory. We will delve into the chemical liabilities of the molecule, the impact of solvent choice, and provide robust protocols for stability assessment.

Part 1: FAQs - Understanding Core Stability Concepts

Q1: What are the primary chemical stability concerns for this compound?

The structure of this compound contains two key features that are susceptible to degradation:

  • The Ethyl Ester Group: The C3-position is functionalized with an ethyl carboxylate. Ester groups are susceptible to hydrolysis, particularly under acidic or basic conditions, to form the corresponding carboxylic acid. This is the most common and rapid degradation pathway in aqueous or protic solvents.

  • The Fused N-Heterocyclic Ring: The pyrazolo[1,5-a]pyrimidine core, like many nitrogen-containing aromatic systems, can be sensitive to photolytic degradation upon exposure to UV light.[4][5] Oxidative degradation is also a potential concern, though typically less rapid than hydrolysis.

Q2: How does the choice of solvent fundamentally impact the stability of this compound?

Solvent choice is the most critical factor in maintaining the stability of this molecule in solution. The primary consideration is the solvent's ability to facilitate hydrolysis of the ethyl ester.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both a proton source/sink and a nucleophile, actively participating in and accelerating ester hydrolysis.[6] Stability in these solvents is generally poor, especially when pH is not strictly controlled at a neutral or slightly acidic range.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents do not have acidic protons and are not effective nucleophiles. Therefore, they do not directly promote hydrolysis. This compound exhibits significantly higher stability in these solvents. They are the recommended choice for preparing stock solutions.

  • Non-Polar Aprotic Solvents (e.g., Dichloromethane, Toluene): While these solvents will not cause hydrolysis, the compound's solubility may be limited. They are typically used for synthesis and purification rather than for long-term storage of analytical or screening samples.

Q3: I need to use an aqueous buffer for my biological assay. What precautions should I take?

It is a common requirement to dilute a DMSO stock solution into an aqueous buffer for biological experiments. This introduces the risk of hydrolysis.

  • Minimize Time in Buffer: Prepare the aqueous dilutions immediately before use. Do not store the compound in aqueous buffers for extended periods (i.e., hours to days).

  • Control pH: The rate of ester hydrolysis is pH-dependent.[7] While a full pH-rate profile for this specific molecule is not published, ester hydrolysis is generally minimized between pH 4 and 6. Both strongly acidic and, especially, alkaline conditions will rapidly accelerate degradation.[6][7]

  • Maintain Low Temperature: If immediate use is not possible, keep the buffered solution on ice to reduce the rate of degradation.

  • Include a Control: For kinetic assays or long incubation times, consider including a time-zero control or a stability control (compound incubated in buffer for the duration of the assay) to quantify the extent of degradation during the experiment.

Part 2: Troubleshooting Guide - Common Experimental Issues

Q4: While analyzing my sample by HPLC, I see a new, more polar peak appearing over time. My mobile phase is an acetonitrile/water gradient. What is this new peak?

This observation is a classic signature of ester hydrolysis. The degradation product, 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid, has a free carboxyl group which is significantly more polar than the parent ethyl ester. Therefore, it will have a shorter retention time on a reverse-phase HPLC column.

Plausible Degradation Pathway: Ester Hydrolysis

  • Parent Compound: this compound

  • Degradant: 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid + Ethanol

To confirm, you can use LC-MS. The degradant will have a mass that is 28.05 Da lower than the parent compound, corresponding to the loss of the ethyl group (C₂H₅) and the addition of a hydrogen atom.

Q5: My stock solution in DMSO is pale yellow. After leaving it on the bench for several days, the color intensified. Is this a sign of degradation?

While a color change can indicate degradation, it is not definitive without analytical confirmation. The pyrazolo[1,5-a]pyrimidine scaffold and similar N-heterocycles can be susceptible to photolytic degradation, which can sometimes produce colored byproducts.[4]

Troubleshooting Steps:

  • Protect from Light: Always store solutions of this compound in amber vials or wrap clear vials in aluminum foil to protect them from light.

  • Analytical Verification: Analyze the solution by HPLC-UV. Compare the chromatogram to that of a freshly prepared sample. The appearance of new peaks or a decrease in the main peak area confirms degradation.

  • Inert Atmosphere: For very long-term storage or if oxidative degradation is suspected, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.

Caption: Troubleshooting workflow for unexpected degradation.

Part 3: Key Experimental Protocols

Protocol 1: Performing a Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[8][9] This involves subjecting the compound to harsh conditions to accelerate its decomposition.

Objective: To intentionally degrade the compound under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to an extent of 5-20% and analyze the resulting mixture.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a clear or amber vial as specified. Include a control sample (stock diluted with the solvent used for the stressor) kept at room temperature.

    • Acid Hydrolysis: Mix 1 mL stock with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL stock with 1 mL of 0.1 M NaOH. Incubate at room temperature (this reaction is often fast).

    • Oxidation: Mix 1 mL stock with 1 mL of 3% H₂O₂. Incubate at room temperature.

    • Thermal Degradation: Place a solid sample in a 70°C oven. Separately, incubate a stock solution in DMSO at 70°C.

    • Photolytic Degradation: Expose a solution in acetonitrile/water (in a quartz cuvette or clear vial) to a photostability chamber with a light source compliant with ICH Q1B guidelines (e.g., overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter). Also, expose a solid sample to the same conditions.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization & Analysis: For acid/base samples, neutralize the aliquot with an equimolar amount of base/acid before injection. Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC-UV/PDA method. The method must be able to resolve the parent peak from all major degradation peaks.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare 1 mg/mL Stock in Acetonitrile Acid Acidic (0.1 M HCl, 60°C) Prep->Acid Base Basic (0.1 M NaOH, RT) Prep->Base Oxid Oxidative (3% H₂O₂, RT) Prep->Oxid Therm Thermal (70°C, Solid/Solution) Prep->Therm Photo Photolytic (ICH Q1B Light) Prep->Photo Sample Sample at t = 0, 2, 4, 8, 24h Acid->Sample Base->Sample Oxid->Sample Therm->Sample Photo->Sample Neutralize Neutralize (if needed) Sample->Neutralize Analyze Analyze by Stability- Indicating HPLC-PDA Neutralize->Analyze Identify Identify Degradants (LC-MS) Analyze->Identify

Caption: Experimental workflow for a forced degradation study.

Part 4: Data Summary & Interpretation

The stability of this compound is highly dependent on the solvent system. The following table provides a general guide for researchers.

Solvent ClassRepresentative SolventsPrimary Degradation RiskRecommended Use CaseRelative Stability
Polar Aprotic DMSO, DMF, AcetonitrileLow (Photodegradation if exposed to light)Long-term storage, stock solutionsHigh
Polar Protic Water, Methanol, EthanolHigh (Ester Hydrolysis)Diluent for aqueous assays (use immediately)Low
Non-Polar Aprotic Dichloromethane, Toluene, HeptaneVery LowChemical synthesis, extraction, purificationHigh (if soluble)

Interpreting Stability Data:

When analyzing data from a stability study, it is crucial to perform a mass balance calculation. The sum of the peak area of the parent compound and the peak areas of all degradation products should remain constant over time. A significant decrease in the total area may suggest the formation of non-UV active compounds or compounds that are not eluting from the column. A stability-indicating method is one that can accurately measure the decrease in the concentration of the active ingredient due to degradation.[10]

References

Technical Support Center: Interpreting NMR Spectra of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with pyrazolo[1,5-a]pyrimidine derivatives and need assistance in interpreting their Nuclear Magnetic Resonance (NMR) spectra. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key NMR data to aid in structural elucidation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that arise during the NMR analysis of pyrazolo[1,5-a]pyrimidines.

Q1: My 1H NMR spectrum is complex and the peaks are overlapping. How can I simplify the spectrum for better interpretation?

A1: Overlapping signals in the 1H NMR spectrum are a common challenge. Here are several strategies to resolve this issue:

  • Change the Solvent: The chemical shifts of protons can be influenced by the solvent. Acquiring the spectrum in a different deuterated solvent (e.g., changing from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts and resolve overlapping peaks.

  • Increase the Magnetic Field Strength: Using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals, often resolving overlapping multiplets.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify coupled protons, even in crowded regions of the spectrum. A COSY spectrum will show cross-peaks between protons that are scalar-coupled, allowing you to trace out spin systems.

  • Temperature Variation: If you suspect the presence of different conformers or rotamers that are slowly interconverting on the NMR timescale, acquiring the spectrum at a higher temperature might coalesce the broad signals into sharper peaks.

Q2: I have synthesized a substituted pyrazolo[1,5-a]pyrimidine, but I am unsure about the position of the substituent. How can NMR help me distinguish between isomers, for example, a 5-methyl vs. a 7-methyl derivative?

A2: Distinguishing between isomers is a critical step in characterization. For pyrazolo[1,5-a]pyrimidines, specific NMR features can be diagnostic for the substitution pattern. For instance, to differentiate between 5- and 7-methyl isomers, consider the following:

  • 13C Chemical Shift of the Methyl Group: There is a significant difference in the 13C NMR chemical shift of a methyl group at the C5 versus the C7 position. A methyl group at C5 typically resonates at a lower frequency (around 24.6-24.8 ppm) compared to a methyl group at C7 (around 17.0-17.2 ppm)[1].

  • Long-Range Coupling in 1H NMR: The 1H NMR spectrum can also provide clues. A methyl group at the 7-position often exhibits a small long-range coupling (approximately 0.9 Hz) to H6, which is absent for a 5-methyl substituent[1].

  • Nuclear Overhauser Effect (NOE): 1D or 2D NOE experiments (NOESY) can be powerful in confirming spatial proximity. For a 5-methyl derivative, you would expect to see an NOE correlation between the methyl protons and H6. For a 7-methyl derivative, an NOE would be observed between the methyl protons and H6.

Q3: The proton signals for the pyrazolo[1,5-a]pyrimidine ring system are difficult to assign. What is the best approach for unambiguous assignment?

A3: Unambiguous assignment of the proton and carbon signals is crucial for complete structural elucidation. A combination of 1D and 2D NMR experiments is the most reliable approach:

  • 1H NMR: Start by analyzing the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to identify neighboring protons.

  • COSY: As mentioned, a COSY experiment will confirm which protons are coupled to each other, helping to map out the spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with the carbon atom it is directly attached to. This allows you to assign the chemical shifts of the protonated carbons based on the already assigned proton signals (or vice-versa).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for assigning quaternary carbons and piecing together the molecular fragments. It shows correlations between protons and carbons that are two or three bonds away. By observing these long-range correlations, you can connect the different spin systems and confirm the overall carbon skeleton. For example, correlations from H5 to C6 and C7 can be observed.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is invaluable for confirming stereochemistry and the relative positions of substituents.

Q4: I see broad peaks in my NMR spectrum. What could be the cause and how can I fix it?

A4: Broad peaks in an NMR spectrum can arise from several factors:

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the first step to address this.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and broader lines. Diluting the sample may help.

  • Insoluble Material: The presence of suspended solid particles in the NMR tube will severely degrade the resolution. Ensure your sample is fully dissolved and filter it if necessary.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening. If suspected, you can try to remove them by washing your compound with a chelating agent solution or by passing it through a short plug of silica gel.

  • Chemical Exchange or Conformational Dynamics: If your molecule is undergoing a chemical exchange process (e.g., tautomerism) or conformational changes at a rate comparable to the NMR timescale, this can lead to broad peaks. Running the experiment at different temperatures (both higher and lower) can help to either sharpen the signals (at fast or slow exchange regimes) or provide more information about the dynamic process.

Q5: How can I confirm the presence of an N-H proton in my pyrazolo[1,5-a]pyrimidine derivative?

A5: N-H protons can sometimes be broad and their chemical shifts can be variable. To confirm the presence of an N-H proton, you can perform a simple D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the 1H NMR spectrum. The N-H proton will exchange with deuterium from the D₂O, and its signal will disappear or significantly decrease in intensity.

Quantitative NMR Data

The following tables summarize typical 1H and 13C NMR chemical shift ranges and coupling constants for the unsubstituted pyrazolo[1,5-a]pyrimidine core. Note that these values can be significantly influenced by substituents.

Table 1: Typical 1H NMR Chemical Shifts for the Pyrazolo[1,5-a]pyrimidine Ring System (in CDCl₃)

ProtonChemical Shift (δ, ppm) RangeMultiplicity
H-28.0 - 8.2d
H-36.6 - 6.8d
H-58.8 - 9.0dd
H-67.0 - 7.2dd
H-78.6 - 8.8dd

Table 2: Typical 13C NMR Chemical Shifts for the Pyrazolo[1,5-a]pyrimidine Ring System (in CDCl₃)

CarbonChemical Shift (δ, ppm) Range
C-2144 - 146
C-395 - 97
C-3a149 - 151
C-5146 - 148
C-6108 - 110
C-7158 - 160

Table 3: Typical Proton-Proton Coupling Constants (J, in Hz) for the Pyrazolo[1,5-a]pyrimidine Ring System

CouplingValue (Hz)
J2,3~2.0
J5,6~4.0
J6,7~7.0
J5,7~2.0

Experimental Protocols

1. NMR Sample Preparation

A well-prepared NMR sample is crucial for obtaining a high-quality spectrum.

  • Sample Purity: Ensure your sample is as pure as possible. Impurities will complicate the spectrum and may interfere with accurate interpretation.

  • Sample Amount: For a standard 5 mm NMR tube, you will typically need:

    • 1H NMR: 1-5 mg of your compound.

    • 13C NMR: 10-20 mg of your compound, due to the lower natural abundance of the 13C isotope.

  • Solvent Selection: Choose a deuterated solvent in which your compound is fully soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), acetone-d₆, and benzene-d₆. The choice of solvent can affect the chemical shifts of your signals.

  • Procedure:

    • Weigh the desired amount of your pyrazolo[1,5-a]pyrimidine derivative into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

    • Cap the NMR tube securely.

    • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

2. Standard 1D NMR Data Acquisition (1H and 13C)

The following are general parameters for acquiring standard 1D spectra on a 400 MHz spectrometer. These may need to be adjusted based on your specific sample and instrument.

  • 1H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width (SW): Typically 12-16 ppm, centered around 5-6 ppm.

    • Number of Scans (NS): 8 to 16 scans are usually sufficient for a decent signal-to-noise ratio with a few milligrams of sample.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

  • 13C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with singlets for each carbon.

    • Spectral Width (SW): A wider spectral width of about 200-220 ppm is needed to cover the typical range of carbon chemical shifts.

    • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required, typically ranging from 1024 to 4096 or more, depending on the sample concentration.

    • Relaxation Delay (D1): 2 seconds is a common starting point.

    • Acquisition Time (AQ): Around 1-2 seconds.

Visualizations

Logical Workflow for Troubleshooting NMR Spectra

troubleshooting_workflow start Start: Complex/Ambiguous NMR Spectrum check_purity Is the sample pure? start->check_purity broad_peaks Are peaks broad? start->broad_peaks purify Purify Sample (e.g., chromatography, recrystallization) check_purity->purify No check_overlap Are peaks overlapping? check_purity->check_overlap Yes reacquire Re-acquire Spectrum purify->reacquire reacquire->check_purity change_solvent Change Solvent (e.g., CDCl3 to Benzene-d6) check_overlap->change_solvent Yes higher_field Use Higher Field NMR check_overlap->higher_field Yes check_assignment Are assignments ambiguous? check_overlap->check_assignment No change_solvent->reacquire higher_field->reacquire run_2d Run 2D NMR (COSY, HSQC, HMBC) run_noe Run NOE/NOESY for isomer differentiation run_2d->run_noe check_assignment->run_2d Yes final_structure Final Structure Elucidation check_assignment->final_structure No run_noe->final_structure broad_peaks->check_purity No troubleshoot_broadening Troubleshoot Broadening: - Re-shim - Check concentration - Filter sample - Check for paramagnetics broad_peaks->troubleshoot_broadening Yes troubleshoot_broadening->reacquire experimental_workflow start Start: Synthesized Pyrazolo[1,5-a]pyrimidine sample_prep Sample Preparation: - Weigh sample (1-20 mg) - Dissolve in deuterated solvent - Filter into NMR tube start->sample_prep acquire_1d Acquire 1D Spectra: - 1H NMR - 13C{1H} NMR - DEPT (optional) sample_prep->acquire_1d analyze_1d Analyze 1D Data: - Chemical shifts - Integration - Coupling patterns acquire_1d->analyze_1d is_structure_clear Is the structure clear? analyze_1d->is_structure_clear acquire_2d Acquire 2D Spectra: - COSY - HSQC - HMBC - NOESY (if needed) is_structure_clear->acquire_2d No report_structure Report Final Structure and Data is_structure_clear->report_structure Yes analyze_2d Analyze 2D Data: - Correlate signals - Assign all protons and carbons - Confirm connectivity and stereochemistry acquire_2d->analyze_2d analyze_2d->report_structure

References

Technical Support Center: A Guide to Scaling Up Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to address the nuanced challenges encountered when transitioning from bench-scale synthesis to larger-scale production. We will delve into the causality behind experimental choices, offering field-proven insights to ensure robust, scalable, and reproducible outcomes.

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including its role as a potent protein kinase inhibitor.[1][2] this compound is a key building block for creating diverse libraries of these valuable compounds.[3][4][5] This guide provides the critical information needed to navigate the complexities of its production.

Core Synthesis Pathway: An Overview

The most common and robust method for synthesizing the pyrazolo[1,5-a]pyrimidine core involves the condensation reaction between a 3-amino-1H-pyrazole derivative and a suitable 1,3-bielectrophilic compound, such as a β-ketoester.[6] This reaction proceeds via an initial imine formation, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic system.[1]

The general workflow for this synthesis is depicted below. Careful control over each stage is paramount for achieving high yield and purity, especially during scale-up.

cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_output Final Product & QC Reactant1 3-Amino-1H-pyrazole Reaction Condensation & Cyclization (Solvent, Base/Acid Catalyst, Heat) Reactant1->Reaction Reactant2 Ethyl 2-cyano-3-ethoxyacrylate (or similar β-ketoester) Reactant2->Reaction Workup Quenching & Phase Separation Reaction->Workup Reaction Completion Isolation Crystallization / Precipitation Workup->Isolation Crude Product Filtration Filtration & Drying Isolation->Filtration Product Ethyl 2-aminopyrazolo[1,5-a] pyrimidine-3-carboxylate Filtration->Product QC Quality Control (HPLC, NMR, MS) Product->QC Analysis

Caption: Synthesis workflow for this compound.

Critical Parameters for Scale-Up

Transitioning from a 100 mL round-bottom flask to a 100 L reactor is not a linear process. The physics of heat and mass transfer change dramatically. The following table outlines key parameters that require careful re-evaluation and optimization during scale-up.

ParameterLab-Scale Consideration (e.g., 1g)Scale-Up Challenge & RationaleRecommended Scale-Up Strategy
Solvent Volume Typically high dilution (e.g., 10-20 mL/g) for easy handling.High solvent volumes are costly (purchase, disposal) and reduce reactor throughput.Target a more concentrated reaction (e.g., 4-8 mL/g). Conduct solubility studies to find the optimal balance between handling, reaction kinetics, and product isolation.
Temperature Control Simple heating mantle or oil bath provides uniform heating.The surface-area-to-volume ratio decreases significantly in large reactors, making heat dissipation from exothermic events difficult and potentially hazardous.Perform reaction calorimetry (RC1) or DSC to understand the reaction's thermal profile. Implement controlled, portion-wise addition of reagents and utilize a reactor with an efficient cooling jacket.
Mixing & Agitation Magnetic stir bar provides adequate mixing.Inadequate mixing can lead to localized "hot spots," concentration gradients, and the formation of impurities. This can cause batch failures.Select an appropriate impeller design (e.g., pitched-blade turbine, anchor) for the viscosity of the reaction mixture. Use computational fluid dynamics (CFD) modeling or consult with a chemical engineer to determine the optimal RPM for efficient mass and heat transfer.
Reagent Addition All reagents often added at once.A large, single addition of a reactant can cause a dangerous exotherm or lead to side-product formation due to high instantaneous concentration.Implement slow, controlled addition of the limiting reagent via a dosing pump. This maintains a steady reaction rate and temperature.
Work-up & Isolation Simple separation funnel extraction and vacuum filtration.Large-volume extractions are labor-intensive and can lead to emulsion formation. Filtration of large quantities can be slow and inefficient.Utilize jacketed reactors for controlled crystallization. Select appropriate filter-dryer technology (e.g., Nutsche filter) for efficient solid-liquid separation and drying in a contained system.
Purity of Reagents Often use high-purity "reagent grade" without further checks.Small impurities in starting materials are amplified at scale, potentially inhibiting the reaction or generating difficult-to-remove side products.Implement strict quality control for all incoming raw materials. Develop analytical specifications (e.g., via HPLC, GC) that each batch must meet before use.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Q1: My reaction yield is consistently low, even though TLC analysis shows full conversion of the starting material. What are the likely causes?

A1: This is a classic scale-up problem that often points to issues during work-up and isolation, rather than the reaction itself.

  • Causality: At the lab scale, you might perform a simple precipitation and filtration. When scaled up, the product might have higher solubility in the mother liquor due to longer processing times at elevated temperatures or slight variations in solvent composition. Mechanical loss is also more significant with larger, more complex equipment.

  • Troubleshooting Steps:

    • Analyze Your Waste Streams: Take a sample of your mother liquor (the liquid left after filtration) and concentrate it. Analyze the residue by HPLC or NMR to quantify how much product you are losing.

    • Optimize Crystallization: Your product is a solid.[7] A controlled crystallization is superior to a rapid precipitation. Experiment with different cooling profiles (e.g., cool from 80°C to 20°C over 4 hours vs. crashing it in an ice bath).

    • Investigate Anti-Solvents: Consider adding an "anti-solvent" (a solvent in which your product is insoluble but your impurities are soluble) to the reaction mixture to induce more complete crystallization. Heptane or hexane are common choices to add to polar solvents like ethanol or ethyl acetate.

    • Check for Degradation: Is it possible your product is degrading during work-up? For instance, prolonged exposure to highly acidic or basic conditions during an aqueous wash could cause hydrolysis of the ester group. Ensure any aqueous washes are performed quickly and efficiently.

Q2: I am observing a significant impurity with the same mass as my product. How can I identify and eliminate it?

A2: An isomeric impurity is the most probable culprit. The reaction of 3-aminopyrazole with an unsymmetrical biselectrophile can lead to different regioisomers. The literature highlights the importance of regioselective control in these syntheses.[1]

  • Causality: The cyclization step can occur via two different pathways, leading to the desired pyrazolo[1,5-a]pyrimidine and an undesired isomer. The reaction conditions (solvent, catalyst, temperature) dictate the kinetic vs. thermodynamic product distribution.

  • Troubleshooting Steps:

    • Structural Elucidation: Isolate the impurity and perform detailed 2D NMR (HSQC, HMBC) analysis to confirm its structure. This is a critical first step.

    • Solvent Effects: The polarity of the solvent can influence the reaction's regioselectivity. Run small-scale experiments in a range of solvents (e.g., ethanol, acetic acid, toluene, dioxane) to see if the isomer ratio changes. Acetic acid is commonly used and often favors one isomer.[2]

    • Catalyst Screening: If the reaction is catalyzed (e.g., by an acid or base), screen different catalysts. A milder acid or a bulkier base could sterically hinder the formation of the undesired isomer.

    • Purification Strategy: If the impurity cannot be eliminated, develop a robust purification method. Since isomers often have very similar polarities, standard silica gel chromatography may be difficult at scale. Focus on developing a highly selective crystallization process. Screen a wide range of solvent systems (e.g., isopropanol/water, ethyl acetate/heptane, toluene) to find one that selectively crystallizes the desired product, leaving the impurity in the mother liquor.

Q3: The reaction works well at 10g scale, but upon scaling to 1kg, it overheated, and the final product was dark and impure. What happened?

A3: You have encountered the classic challenge of thermal control during scale-up. The heat generated by the reaction (exotherm) could not be removed fast enough, leading to a temperature spike.

  • Causality: A 100-fold increase in volume does not come with a 100-fold increase in the reactor's surface area for cooling. This fundamental principle means heat accumulates. This "runaway" reaction leads to thermal decomposition of reactants and products, generating tar and impurities.

  • Troubleshooting Steps:

    • Immediate Action - Reverse Order Addition: Instead of adding your reagent to the bulk mixture, try adding the bulk mixture to a portion of the reagent. This can sometimes help control the initial exotherm.

    • Systematic Solution - Controlled Dosing: The most robust solution is to add one of the key reagents slowly over time using a metering pump. This allows the reactor's cooling system to keep pace with the heat being generated. For example, add the ethyl 2-cyano-3-ethoxyacrylate solution over 2-3 hours while monitoring the internal temperature.

    • Dilution: While not ideal for throughput, increasing the solvent volume can act as a heat sink, providing a larger thermal mass to absorb the energy released. This can be a temporary fix while you optimize the dosing profile.

    • Pre-Scale-up Calorimetry: Before any further scale-up, perform reaction calorimetry (RC1) on a small scale. This will precisely measure the heat of reaction and the rate of heat evolution, allowing you to engineer a safe and effective cooling and dosing strategy for the large-scale process.

Q4: My final product is difficult to filter; it clogs the filter paper and results in very long filtration times. How can I improve this?

A4: This indicates that your crystallization or precipitation process is producing very small, needle-like crystals or an amorphous solid. The goal is to produce larger, more uniform crystals.

  • Causality: Rapidly crashing a product out of solution (e.g., by quickly adding an anti-solvent or rapidly cooling) does not give the molecules time to align into an ordered, stable crystal lattice. This results in the formation of many small nucleation sites and poor crystal growth.

  • Troubleshooting Steps:

    • Slow Down the Crystallization: A slow, linear cooling profile is essential. A programmable thermostat on the reactor jacket is ideal for this.

    • Aging/Digestion: Once the crystallization temperature is reached, hold the slurry at that temperature with gentle agitation for several hours (a process called "aging" or "digestion"). This allows smaller crystals to dissolve and re-deposit onto larger ones (a phenomenon known as Ostwald Ripening), improving the overall particle size distribution.

    • Seeding: Introduce a small quantity of previously isolated, pure crystals ("seeds") at the point of supersaturation. This encourages crystallization to occur on these seeds rather than forming new, small nuclei, leading to larger and more uniform particles.

    • Solvent Choice: The solvent system has a profound impact on crystal habit. Experiment with different solvent mixtures to find one that promotes the growth of more equant (less needle-like) crystals.

Safety & Handling

This compound and related compounds require careful handling.

  • Hazard Profile: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8][9]

  • GHS Hazard Statements: H302, H315, H319, H335.

  • Recommended Precautions (P-Statements):

    • P261: Avoid breathing dust.[8]

    • P280: Wear protective gloves, eye protection, and face protection.[9]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

  • Handling Recommendations: Always handle this solid material in a well-ventilated area or a chemical fume hood.[8] Use appropriate personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat. In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][10]

Example Laboratory Protocol

This protocol is a representative example for lab-scale synthesis and should be adapted and optimized for specific scale-up requirements.

Reaction: Synthesis of this compound

  • Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-amino-1H-pyrazole (5.0 g, 60.2 mmol).

  • Solvent Addition: Add absolute ethanol (100 mL). Stir the mixture to form a suspension.

  • Reagent Addition: Add ethyl 2-cyano-3-ethoxyacrylate (10.2 g, 60.2 mmol) to the flask.

  • Catalyst: Add piperidine (0.5 mL) as a basic catalyst.

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling & Isolation: Once the reaction is complete, cool the mixture to room temperature. A solid precipitate should form. Further cool the flask in an ice bath for 1 hour to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold ethanol (2 x 20 mL) to remove residual impurities.

  • Drying: Dry the solid product in a vacuum oven at 40-50°C to a constant weight.

  • Analysis: Characterize the final product (a white to yellow solid) by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

References

How to avoid the formation of isomers in pyrazolo[1,5-a]pyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of pyrazolo[1,5-a]pyrimidines, with a specific focus on preventing the formation of undesired isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers formed during the synthesis of pyrazolo[1,5-a]pyrimidines?

A1: The most common isomers in the synthesis of pyrazolo[1,5-a]pyrimidines are regioisomers, which arise from the different possible orientations of the reacting molecules. When reacting a 5-aminopyrazole with an unsymmetrical β-dicarbonyl compound, two primary regioisomers can be formed: the 5-substituted and the 7-substituted pyrazolo[1,5-a]pyrimidine. Other isomeric forms include pyrazolo[5,1-b]pyrimidine, pyrazolo[5,1-c]pyrimidine, pyrazolo[3,4-d]pyrimidine, and pyrazolo[4,3-d]pyrimidine, though these are generally less common in standard synthetic routes.[1]

Q2: What are the primary factors that influence the regioselectivity of the reaction and lead to isomer formation?

A2: The regiochemical outcome of the pyrazolo[1,5-a]pyrimidine synthesis is influenced by several key factors:

  • Structure of the 5-aminopyrazole: The electronic and steric properties of the substituents on the aminopyrazole ring can direct the initial nucleophilic attack.

  • Structure of the β-dicarbonyl compound: The nature of the substituents on the dicarbonyl compound significantly controls the reaction's regioselectivity.[2] For instance, the difference in electrophilicity between the two carbonyl carbons in an unsymmetrical β-diketone will favor one reaction pathway over the other.

  • Reaction Conditions:

    • Catalyst: The use of acid or base catalysts can alter the reaction mechanism and, consequently, the isomeric ratio.

    • Solvent: The polarity and boiling point of the solvent can affect reaction rates and selectivity. Acetic acid is a common solvent that can also act as a catalyst.[3]

    • Temperature: Higher temperatures can sometimes overcome the activation energy barrier for the formation of a less-favored isomer.

    • Microwave Irradiation: This technique has been shown to promote regioselective synthesis, often leading to shorter reaction times and higher yields of a specific isomer.[1][3]

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Mixture of Isomers Observed

Symptoms:

  • NMR and/or mass spectrometry data indicate the presence of more than one major product.

  • Difficulty in purifying the desired product due to the presence of a closely related isomer.

Possible Causes and Solutions:

CauseRecommended Solution
Non-optimal Reactant Stoichiometry In some cases, the stoichiometry of the reactants can influence the reaction pathway. For instance, reacting a 3-amino-4-cyanopyrazole derivative with a stoichiometric amount of diethyl malonate under neat heating conditions can favor the formation of an exocyclic amine intermediate, leading to a different regioisomer compared to when an excess of the malonate is used.[2]
Inappropriate Catalyst The choice between an acid or base catalyst can be critical. For the condensation of 5-aminopyrazoles with β-dicarbonyl compounds, both acidic (e.g., H₂SO₄ in acetic acid) and basic conditions have been employed.[1][4] It is advisable to perform small-scale trial reactions with different catalysts to determine the optimal conditions for the desired isomer.
Unfavorable Reaction Temperature If a mixture of isomers is obtained, consider running the reaction at a lower temperature to favor the thermodynamically more stable product. Conversely, if the desired product is the kinetically favored one, shorter reaction times at a specific temperature might be necessary.
Ineffective Solvent The solvent can influence the stability of the intermediates and transition states. If poor selectivity is observed in a standard solvent like acetic acid, exploring other solvents with different polarities or boiling points may be beneficial.
Issue 2: Unexpected Isomer Formation

Symptom:

  • The major product isolated is not the expected regioisomer based on literature precedents for similar substrates.

Possible Cause and Solution:

The electronic effects of the substituents on both the aminopyrazole and the β-dicarbonyl compound can sometimes lead to a reversal of the expected regioselectivity. A thorough analysis of the electronic properties (electron-donating vs. electron-withdrawing) of the substituents is crucial. For example, the presence of a strong electron-withdrawing group on one side of a β-diketone can significantly increase the electrophilicity of the adjacent carbonyl carbon, directing the initial nucleophilic attack of the aminopyrazole to that site.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 7-Arylpyrazolo[1,5-a]pyrimidines under Microwave Irradiation

This protocol is based on a method that demonstrates high regioselectivity.[1]

Materials:

  • Substituted 5-amino-1H-pyrazole

  • Benzylidene malononitrile derivative

  • Solvent (e.g., ethanol or solvent-free)

Procedure:

  • In a microwave-safe reaction vessel, combine the 5-amino-1H-pyrazole (1 mmol) and the benzylidene malononitrile derivative (1 mmol).

  • If using a solvent, add a minimal amount of ethanol. For solvent-free conditions, ensure the reactants are well-mixed.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120°C for 20 minutes.

  • After cooling, purify the product by recrystallization or column chromatography.

Expected Outcome:

This method has been shown to selectively yield 7-arylpyrazolo[1,5-a]pyrimidines, with analytical data confirming the absence of the 5-aryl isomers.[1]

Key Factors Influencing Regioselectivity

The following diagram illustrates the key decision points and factors that can be manipulated to control the formation of isomers in the synthesis of pyrazolo[1,5-a]pyrimidines.

G Controlling Isomer Formation in Pyrazolo[1,5-a]pyrimidine Synthesis cluster_reactants Reactant Considerations cluster_conditions Condition Optimization Start Start: Synthesis of Pyrazolo[1,5-a]pyrimidine Reactants Choice of Reactants Start->Reactants Conditions Reaction Conditions Start->Conditions Outcome Reaction Outcome Reactants->Outcome Aminopyrazole 5-Aminopyrazole (Substituent Effects: Steric/Electronic) Dicarbonyl β-Dicarbonyl Compound (Symmetrical vs. Unsymmetrical, Substituent Effects) Conditions->Outcome Catalyst Catalyst (Acid vs. Base) Solvent Solvent (Polarity, Boiling Point) Temperature Temperature Method Method (Conventional vs. Microwave) Desired Desired Regioisomer Outcome->Desired Undesired Mixture of Isomers Outcome->Undesired

Caption: Logical workflow for controlling isomer formation.

Reaction Pathway Leading to Regioisomers

The following diagram illustrates the general reaction mechanism for the condensation of a 5-aminopyrazole with an unsymmetrical β-diketone, showing the two possible pathways that lead to the formation of regioisomers.

G Reaction Pathways to Pyrazolo[1,5-a]pyrimidine Regioisomers cluster_pathways Alternative Cyclization Pathways Reactants 5-Aminopyrazole + Unsymmetrical β-Diketone NodeA Initial attack at Carbonyl 1 Reactants->NodeA Pathway A NodeB Initial attack at Carbonyl 2 Reactants->NodeB Pathway B IntermediateA Intermediate A NodeA->IntermediateA IntermediateB Intermediate B NodeB->IntermediateB ProductA Regioisomer 1 (e.g., 7-substituted) IntermediateA->ProductA Cyclization & Dehydration ProductB Regioisomer 2 (e.g., 5-substituted) IntermediateB->ProductB Cyclization & Dehydration

Caption: Formation of regioisomers from an unsymmetrical diketone.

References

Validation & Comparative

A Comparative Analysis of Synthesis Routes for the Pyrazolo[1,5-a]pyrimidine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including potent protein kinase inhibitors for cancer therapy.[1][2] The development of efficient and versatile synthetic routes to this core is crucial for the discovery and optimization of new drug candidates. This guide provides a comparative analysis of the most common and effective synthesis strategies for the pyrazolo[1,5-a]pyrimidine nucleus, supported by experimental data and detailed protocols.

Key Synthetic Strategies

Several synthetic strategies have been established for the efficient synthesis of pyrazolo[1,5-a]pyrimidines, primarily involving the reaction of 5-aminopyrazole derivatives with various biselectrophilic reagents.[3] The main approaches can be categorized as:

  • Cyclocondensation Reactions: A widely adopted and versatile method involving the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents, such as β-enaminones.[1][4]

  • Three-Component Reactions: An efficient one-pot approach that combines a 3-amino-1H-pyrazole, an aldehyde, and an activated methylene compound to rapidly generate molecular diversity.[1]

  • Microwave-Assisted Synthesis: A modern technique that significantly accelerates reaction times and often improves yields and product purity compared to conventional heating methods.[1][5]

Comparative Data of Synthesis Routes

The following tables summarize quantitative data for different synthetic routes, allowing for a direct comparison of their efficiency and conditions.

Table 1: Cyclocondensation of 5-Aminopyrazoles with β-Enaminones (Microwave-Assisted, Solvent-Free) [4][5][6]

Entry5-Aminopyrazoleβ-EnaminoneTemperature (°C)Time (min)Yield (%)
13-Methyl-1H-pyrazol-5-amine(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one180296
23-Methyl-1H-pyrazol-5-amine(E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one180292
33-Methyl-1H-pyrazol-5-amine(E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one180295
43-(tert-butyl)-1H-pyrazol-5-amine(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one180288

Table 2: Three-Component Reaction of 3-Amino-1H-pyrazoles, Aldehydes, and Malononitrile [7]

Entry3-Amino-1H-pyrazoleAldehydeConditionsTime (min)Yield (%)
1Hydrazine hydrateBenzaldehydeEtOH, reflux18075
2Hydrazine hydrate4-NitrobenzaldehydeEtOH, reflux24080
3PhenylhydrazineBenzaldehydeMW, H₂O1085
4Phenylhydrazine4-NitrobenzaldehydeMW, H₂O1588

Table 3: Comparison of Conventional Heating vs. Microwave Irradiation [1][7]

Reaction TypeReactantsHeating MethodSolventTemperature (°C)TimeYield (%)
Three-ComponentHydrazine hydrate, Benzaldehyde, MalononitrileConventionalEthanolReflux180 min75
Three-ComponentHydrazine hydrate, Benzaldehyde, MalononitrileMicrowaveWater-10 min85
Cyclocondensation5-Amino-1H-pyrazole, Benzylidene malononitrileConventional--Several hoursModerate
CyclocondensationN-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide, Benzylidene malononitrileMicrowave-12020 minHigh

Visualization of Synthetic Pathways

The following diagrams illustrate the general mechanisms for the key synthetic routes to the pyrazolo[1,5-a]pyrimidine core.

G General Cyclocondensation Pathway Aminopyrazole 5-Aminopyrazole Intermediate Condensation Intermediate Aminopyrazole->Intermediate Nucleophilic Attack BetaDicarbonyl β-Dicarbonyl Compound (or equivalent) BetaDicarbonyl->Intermediate Pyrazolopyrimidine Pyrazolo[1,5-a]pyrimidine Intermediate->Pyrazolopyrimidine Cyclization & Dehydration

Caption: Cyclocondensation of a 5-aminopyrazole with a β-dicarbonyl compound.

G General Three-Component Reaction Pathway Aminopyrazole 3-Amino-1H-pyrazole Imine Imine Intermediate Aminopyrazole->Imine Aldehyde Aldehyde Aldehyde->Imine ActiveMethylene Active Methylene Compound Adduct Michael Adduct ActiveMethylene->Adduct Imine->Adduct Michael Addition Pyrazolopyrimidine Pyrazolo[1,5-a]pyrimidine Adduct->Pyrazolopyrimidine Cyclization

Caption: One-pot three-component synthesis of the pyrazolo[1,5-a]pyrimidine core.

Experimental Protocols

This section provides detailed experimental methodologies for key synthesis routes.

Protocol 1: Microwave-Assisted Cyclocondensation of 3-Methyl-1H-pyrazol-5-amine with (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one[6]

Materials:

  • 3-Methyl-1H-pyrazol-5-amine

  • (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one

  • Microwave reactor

Procedure:

  • In a microwave process vial, an equimolar mixture (0.5 mmol) of 3-methyl-1H-pyrazol-5-amine and (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one is placed.

  • The vial is sealed and subjected to microwave irradiation at 180 °C for 2 minutes under solvent-free conditions.[5]

  • After completion of the reaction, the vial is cooled to room temperature.

  • The solid product is collected and purified, typically by recrystallization from a suitable solvent like ethanol, to afford the desired 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine.

Protocol 2: Three-Component Synthesis of 5-Aryl-3-amino-1H-pyrazole-4-carbonitriles (Conventional Heating)[7]

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Malononitrile

  • Hydrazine hydrate

  • Ethanol

  • Triethylamine (catalytic amount)

Procedure:

  • A mixture of the aromatic aldehyde (3 mmol), malononitrile (3 mmol), and a catalytic amount of triethylamine in ethanol is refluxed for 20 minutes.

  • Hydrazine hydrate (3 mmol) is then added to the reaction mixture.

  • The reaction mixture is heated under reflux for an additional 180-240 minutes.

  • Upon completion of the reaction, the mixture is cooled, and the resulting crystalline product is filtered off, washed with hexane, and dried in the air.

Protocol 3: Microwave-Assisted Three-Component Synthesis of 5-Aryl-3-amino-1H-pyrazole-4-carbonitriles[7]

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Malononitrile

  • Hydrazine hydrate

  • Water

Procedure:

  • A mixture of the aromatic aldehyde (3 mmol), malononitrile (3 mmol), and hydrazine hydrate (3 mmol) in water is subjected to microwave irradiation.

  • The reaction is typically complete within 10-15 minutes.

  • After cooling, the product precipitates from the aqueous solution and is collected by filtration, washed with water, and dried.

Conclusion

The synthesis of the pyrazolo[1,5-a]pyrimidine core can be achieved through several efficient routes. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the desired reaction efficiency.

  • Cyclocondensation reactions offer a robust and high-yielding pathway, particularly when employing β-enaminones as substrates.

  • Three-component reactions provide a rapid and convergent approach for generating libraries of diverse pyrazolo[1,5-a]pyrimidines.

  • Microwave-assisted synthesis consistently demonstrates significant advantages in terms of reduced reaction times and often improved yields, aligning with the principles of green chemistry.[8]

For drug discovery and development, where time and efficiency are paramount, microwave-assisted one-pot procedures like the three-component reaction are particularly attractive. However, for large-scale synthesis, the optimization of classical cyclocondensation reactions may be more cost-effective. The experimental data and protocols provided herein serve as a valuable resource for researchers to select and implement the most suitable synthetic strategy for their specific needs in the exploration of novel pyrazolo[1,5-a]pyrimidine-based compounds.

References

In Vitro Biological Activity of Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vitro biological activity of Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate and its derivatives against established alternative compounds. The information herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.

While direct experimental data for this compound is limited in publicly available literature, this guide draws upon published data for closely related pyrazolo[1,5-a]pyrimidine analogs to provide a representative comparison of potential biological activities, primarily focusing on anticancer and antioxidant properties.

Anticancer Activity

Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of protein kinases crucial for cancer cell proliferation and survival.

Comparative Efficacy of Pyrazolo[1,5-a]pyrimidine Derivatives and Standard Anticancer Agents

The following table summarizes the in vitro cytotoxic activity of representative pyrazolo[1,5-a]pyrimidine derivatives against various human cancer cell lines, compared to a standard chemotherapeutic drug, Doxorubicin. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Pyrazolo[1,5-a]pyrimidine Derivative 1 HCT116 (Colon Carcinoma)0.0020[1]
Pyrazolo[1,5-a]pyrimidine Derivative 2 UO-31 (Renal Cancer)0.87[2]
Pyrazolo[1,5-a]pyrimidine Derivative 3 MOLT-4 (Leukemia)1.51[2]
Doxorubicin HCT116 (Colon Carcinoma)Not explicitly stated, used as a referenceN/A
Sorafenib UO-31 (Renal Cancer)Less potent than Derivative 2[2]
Sunitinib UO-31 (Renal Cancer)Less potent than Derivative 2[2]

Note: The specific structures of the numbered pyrazolo[1,5-a]pyrimidine derivatives can be found in the cited literature. The data presented here is to illustrate the potential potency of this class of compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., pyrazolo[1,5-a]pyrimidine derivatives, Doxorubicin) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: B-Raf/MEK/ERK Pathway Inhibition

Many pyrazolo[1,5-a]pyrimidine derivatives exert their anticancer effects by inhibiting kinases in the Ras/Raf/MEK/ERK signaling pathway.[5] This pathway is frequently hyperactivated in cancer, leading to uncontrolled cell growth.

B_Raf_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor Ras Ras Growth Factor Receptor->Ras B-Raf B-Raf Ras->B-Raf MEK MEK B-Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine->B-Raf Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Growth Factor Growth Factor Growth Factor->Growth Factor Receptor

Caption: Inhibition of the B-Raf/MEK/ERK signaling pathway by a pyrazolo[1,5-a]pyrimidine derivative.

Antioxidant Activity

Certain pyrazolo[1,5-a]pyrimidine derivatives have been reported to possess antioxidant properties, which can be beneficial in mitigating cellular damage caused by oxidative stress.

Comparative Efficacy of a Pyrazolo[1,5-a]pyrimidine Derivative and a Standard Antioxidant

The following table presents the in vitro antioxidant activity of a pyrazolo[1,5-a]pyrimidine derivative bearing a 5-(2-ethoxy-2-oxoethyl) group, which is structurally related to the target compound, compared to the standard antioxidant, Ascorbic Acid. The IC50 value represents the concentration required to scavenge 50% of the DPPH free radicals.

Compound/StandardDPPH Radical Scavenging IC50 (µM)Reference
5-(2-ethoxy-2-oxoethyl)-6H-pyrano[3,2-e]pyrazolo[1,5-a]pyrimidine 12.12 ± 0.40[6]
Ascorbic Acid Not explicitly stated for direct comparison in the same study, but a well-known standard.N/A
Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity is frequently assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[7][8]

  • DPPH Solution Preparation: A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

  • Reaction Mixture: An aliquot of the test compound at various concentrations is mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the compound concentration.

Experimental Workflow: In Vitro Biological Activity Screening

The general workflow for screening the in vitro biological activity of a novel compound like this compound is depicted below.

experimental_workflow Compound Synthesis\nand Characterization Compound Synthesis and Characterization Primary Screening Primary Screening Compound Synthesis\nand Characterization->Primary Screening Anticancer Assay (e.g., MTT) Anticancer Assay (e.g., MTT) Primary Screening->Anticancer Assay (e.g., MTT) Antioxidant Assay (e.g., DPPH) Antioxidant Assay (e.g., DPPH) Primary Screening->Antioxidant Assay (e.g., DPPH) Hit Identification Hit Identification Anticancer Assay (e.g., MTT)->Hit Identification Antioxidant Assay (e.g., DPPH)->Hit Identification Secondary Screening Secondary Screening Hit Identification->Secondary Screening Active Dose-Response Studies Dose-Response Studies Secondary Screening->Dose-Response Studies Mechanism of Action Studies Mechanism of Action Studies Secondary Screening->Mechanism of Action Studies Lead Optimization Lead Optimization Dose-Response Studies->Lead Optimization Mechanism of Action Studies->Lead Optimization

Caption: General workflow for in vitro screening of a novel chemical entity.

References

A Comparative Guide to the Bioactivity of Pyrazolo[1,5-a]pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its role in a multitude of biologically active compounds. As a bioisostere of purine, it serves as a core structure for numerous kinase inhibitors. The constitutional isomerism of the pyrazole ring fused to the pyrimidine ring gives rise to several distinct scaffolds, including pyrazolo[1,5-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, and pyrazolo[4,3-d]pyrimidine. These structural differences, though subtle, can lead to significant variations in their biological activity, target selectivity, and overall pharmacological profiles.[1] This guide provides a comparative overview of the bioactivity of these key pyrazolopyrimidine isomers, supported by quantitative data, detailed experimental protocols, and visualizations of their roles in cellular signaling pathways.

Isomeric Scaffolds at a Glance

The arrangement of nitrogen atoms within the bicyclic framework dictates the scaffold's hydrogen bonding capabilities and overall geometry, influencing how it fits into the ATP-binding pocket of kinases and other enzyme active sites.

  • Pyrazolo[1,5-a]pyrimidine: This isomer is a component of numerous approved drugs and clinical candidates, known for its activity as an inhibitor of various kinases including Tropomyosin receptor kinases (Trk), Cyclin-dependent kinase 2 (CDK2), and Pim-1 kinase.[2][3][4]

  • Pyrazolo[3,4-d]pyrimidine: Derivatives of this scaffold have been extensively investigated as potent inhibitors of kinases such as RET, Src, Abl, and Protein Kinase D (PKD).[5][6][7]

  • Pyrazolo[4,3-d]pyrimidine: This isomer has been explored for its potential as microtubule targeting agents and inhibitors of various kinases.[8]

Comparative Bioactivity Data

Table 1: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDTarget Kinase(s)Biochemical IC50 (nM)Cellular AssayCellular EC50 (µM)Reference
Compound 8 TrkA1.7--[2]
Compound 9 TrkA1.7--[2]
Compound 6d CDK2, TRKA550 (CDK2), 570 (TRKA)--[3]
Compound 9 Pim-127BAD phosphorylation<1[4]
Compound 11b Pim-1-BAD phosphorylation<1[4]
Compound 42 TrkA, ALK287 (TrkA), 105 (ALK2)Antiproliferative (KM12)0.82[2]

Table 2: Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDTarget Kinase(s)Biochemical IC50 (nM)Cellular AssayCellular EC50 (µM)Reference
Compound 23a RET-BaF3/CCDC6-RETPotent[5]
Compound 23c RET-BaF3/CCDC6-RETPotent[5]
Compound 33 FLT3, VEGFR2-Anti-proliferative (MV4-11)High potency[9]
Compound 17m PKD17-35Cortactin phosphorylationInhibitory[7]
Compound 4 EGFR-TK54--[10]
Compound 16 EGFR-TK34--[10]

Table 3: Antiproliferative Activity of Pyrazolo[4,3-d]pyrimidine Derivatives

Compound IDTargetCellular AssayGI50 (nM)Reference
Compound 9 Tubulin PolymerizationAntiproliferative (NCI-60)Sub-nanomolar to low nanomolar[8]

Signaling Pathways and Experimental Workflows

The biological effects of pyrazolopyrimidine isomers are often attributed to their ability to interfere with key signaling pathways that regulate cell growth, proliferation, and survival. As ATP-competitive inhibitors, they block the activity of protein kinases, which are crucial nodes in these pathways.

signaling_pathway cluster_15a Pyrazolo[1,5-a]pyrimidine Targets cluster_34d Pyrazolo[3,4-d]pyrimidine Targets cluster_43d Pyrazolo[4,3-d]pyrimidine Target cluster_pathways Downstream Signaling Pathways Trk Trk PI3K_AKT PI3K/AKT/mTOR (Cell Survival, Growth) Trk->PI3K_AKT MAPK RAS/RAF/MEK/ERK (Proliferation, Differentiation) Trk->MAPK CDK2 CDK2 CellCycle Cell Cycle Progression CDK2->CellCycle Pim1 Pim-1 Apoptosis Apoptosis Pim1->Apoptosis Inhibits RET RET RET->MAPK Src_Abl Src/Abl Src_Abl->PI3K_AKT Src_Abl->MAPK PKD PKD PKD->MAPK EGFR EGFR EGFR->PI3K_AKT EGFR->MAPK Tubulin Tubulin Microtubule Microtubule Dynamics Tubulin->Microtubule

Figure 1. Targeted kinases and downstream signaling pathways affected by different pyrazolopyrimidine isomers.

The evaluation of the bioactivity of these compounds relies on a series of well-established experimental workflows, from initial biochemical assays to more complex cell-based and in vivo studies.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models kinase_assay Kinase Inhibition Assay (e.g., ADP-Glo) viability_assay Cell Viability Assay (MTT, MTS) kinase_assay->viability_assay Identifies potent inhibitors phosphorylation_assay Target Phosphorylation Assay (Western Blot, ELISA) viability_assay->phosphorylation_assay Confirms cellular activity cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) phosphorylation_assay->cell_cycle_assay Investigates mechanism xenograft Xenograft Models (Tumor Growth Inhibition) cell_cycle_assay->xenograft Evaluates in vivo efficacy

Figure 2. General experimental workflow for the evaluation of pyrazolopyrimidine bioactivity.

Experimental Protocols

The following are generalized protocols for key experiments commonly used to assess the bioactivity of pyrazolopyrimidine derivatives. Specific details may vary based on the target, cell line, and reagents used.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.

  • Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate, ATP, and varying concentrations of the test compound (e.g., pyrazolopyrimidine derivative) in a kinase assay buffer.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C or 37°C) for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal.

  • Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[11]

Cell Viability Assay (e.g., MTT or MTS Assay)

These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolopyrimidine compounds for a specified duration (e.g., 24, 48, or 72 hours).[13]

  • Reagent Addition:

    • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. The mitochondrial reductases of viable cells convert MTT to an insoluble purple formazan.[14]

    • MTS Assay: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution, which is converted to a soluble formazan product by viable cells.[15]

  • Solubilization (MTT only): For the MTT assay, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the colored solution at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.[14][15]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the EC50 or GI50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[13]

Conclusion

The isomeric form of the pyrazolopyrimidine scaffold is a critical determinant of its biological activity and target profile. While pyrazolo[1,5-a]pyrimidines have shown significant promise as inhibitors of Trk, CDK2, and Pim-1, the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-d]pyrimidine isomers have demonstrated potent activities against other important targets like RET, Src/Abl, and tubulin. The choice of the isomeric core, combined with strategic substitutions, allows for the fine-tuning of potency and selectivity. This guide provides a foundational understanding for researchers in the field, highlighting the distinct yet complementary therapeutic potential of these closely related heterocyclic systems. Further head-to-head comparative studies of identically substituted isomers would provide more definitive insights into the structure-activity relationships governed by the core scaffold.

References

A Comparative Guide to the Efficacy of Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, Dinaciclib, and Zaleplon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three distinct chemical entities: Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, a representative of a promising chemical scaffold for kinase inhibition; dinaciclib, a potent cyclin-dependent kinase (CDK) inhibitor; and zaleplon, a GABA-A receptor agonist. The comparison focuses on their mechanisms of action, available efficacy data, and the experimental protocols used for their evaluation.

Executive Summary

The three molecules under review represent vastly different pharmacological classes. Dinaciclib is a well-characterized, potent, and broad-spectrum CDK inhibitor with demonstrated anti-tumor activity in various cancer models. Zaleplon is a selective GABA-A receptor agonist, clinically used as a hypnotic for the treatment of insomnia.

This compound, in its own right, is not a well-characterized bioactive agent. However, its core structure, the pyrazolo[1,5-a]pyrimidine scaffold, is a recognized "privileged" structure in medicinal chemistry. This means it is a versatile backbone for the development of potent inhibitors of various protein kinases, including CDKs. While direct efficacy data for this compound is not publicly available, this guide will discuss the potential of this chemical class based on published data for its derivatives, thereby offering a forward-looking perspective for drug discovery.

Mechanism of Action

The fundamental differences in the biological effects of these three compounds stem from their distinct molecular targets and mechanisms of action.

This compound Scaffold:

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been extensively investigated as inhibitors of protein kinases. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. This inhibition can modulate various cellular processes, depending on the specific kinase being targeted. A significant focus of research on this scaffold has been the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.

Dinaciclib:

Dinaciclib is a potent and selective inhibitor of multiple CDKs, including CDK1, CDK2, CDK5, and CDK9. By inhibiting these kinases, dinaciclib disrupts cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. Its anti-tumor activity is a direct consequence of this multi-CDK inhibition.

Zaleplon:

Zaleplon is a hypnotic agent that acts as a positive allosteric modulator of the GABA-A receptor. It selectively binds to the benzodiazepine binding site on the alpha-1 subunit of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA. This leads to increased chloride ion influx, hyperpolarization of the neuronal membrane, and a general central nervous system depressant effect, resulting in sedation and sleep induction.

Signaling Pathway Diagrams

To visually represent the mechanisms of action, the following diagrams illustrate the signaling pathways affected by these compounds.

CDK_Inhibition_Pathway cluster_0 Cell Cycle Progression cluster_1 Inhibitors Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb phosphorylates pRb pRb CDK4/6->pRb Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 S Phase S Phase CDK2->S Phase Cyclin A Cyclin A Cyclin A->CDK2 CDK1 CDK1 Cyclin A->CDK1 Cyclin B Cyclin B Cyclin B->CDK1 M Phase M Phase CDK1->M Phase G1 Phase G1 Phase G2 Phase G2 Phase E2F E2F Rb->E2F inhibits E2F->Cyclin E activates transcription Dinaciclib Dinaciclib Dinaciclib->CDK2 Dinaciclib->CDK1 CDK5 CDK5 Dinaciclib->CDK5 CDK9 CDK9 Dinaciclib->CDK9 Pyrazolo[1,5-a]pyrimidine\nDerivatives Pyrazolo[1,5-a]pyrimidine Derivatives Pyrazolo[1,5-a]pyrimidine\nDerivatives->CDK2 Pyrazolo[1,5-a]pyrimidine\nDerivatives->CDK9

Caption: CDK Inhibition Pathway for Dinaciclib and Pyrazolo[1,5-a]pyrimidine Derivatives.

GabaA_Receptor_Modulation cluster_0 GABA-A Receptor Complex GABA-A Receptor α β γ δ ε Chloride Channel Chloride Channel Cl- GABA-A Receptor->Cl- opens channel GABA GABA GABA->GABA-A Receptor:alpha binds to α subunit Zaleplon Zaleplon Zaleplon->GABA-A Receptor:gamma binds to α1 subunit (Benzodiazepine site) Zaleplon->GABA-A Receptor enhances GABA effect Neuronal Hyperpolarization Neuronal Hyperpolarization Cl-->Neuronal Hyperpolarization influx Sedation/Hypnosis Sedation/Hypnosis Neuronal Hyperpolarization->Sedation/Hypnosis

Caption: Zaleplon's Modulation of the GABA-A Receptor.

Efficacy Data

The following tables summarize the available quantitative data for the three compounds. It is important to reiterate that the data for the pyrazolo[1,5-a]pyrimidine scaffold is based on its derivatives and not the specific, unsubstituted this compound.

Table 1: In Vitro Efficacy Data

Compound/ScaffoldTarget(s)Assay TypeCell Line/EnzymeIC50/GI50Reference
Pyrazolo[1,5-a]pyrimidine Derivatives CDK2, CDK9Kinase AssayRecombinant CDK2/Cyclin A, CDK9/Cyclin T1Varies (nM to µM range for different derivatives)[1][2]
Various Cancer Cell LinesAntiproliferative AssayNCI-60 PanelVaries (nM to µM range for different derivatives)[2]
Dinaciclib CDK1, CDK2, CDK5, CDK9Kinase AssayRecombinant Enzymes3 nM, 1 nM, 1 nM, 4 nM, respectively[2]
Various Cancer Cell LinesAntiproliferative AssayNCI-60 PanelMean GI50: ~30 nM[2]
Zaleplon GABA-A Receptor (α1 subunit)Radioligand Binding AssayRat brain membranesKi: 1.5 - 2.9 nMN/A
N/AN/AN/AN/AN/A

Table 2: In Vivo / Clinical Efficacy Data

Compound/ScaffoldModel/PopulationEfficacy EndpointResultReference
Pyrazolo[1,5-a]pyrimidine Derivatives Human Tumor Xenografts (mice)Tumor Growth InhibitionSignificant tumor growth inhibition with some derivatives[2]
Dinaciclib Human Tumor Xenografts (mice)Tumor Growth InhibitionDose-dependent tumor growth inhibition[2]
Patients with advanced malignanciesObjective Response Rate (ORR)Modest ORR in various cancers[2]
Zaleplon Patients with insomniaLatency to Persistent Sleep (LPS)Significant reduction in LPS compared to placeboN/A
Patients with insomniaTotal Sleep Time (TST)No significant increase in TSTN/A

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for evaluating the efficacy of compounds similar to those discussed.

Kinase Inhibition Assay (for Pyrazolo[1,5-a]pyrimidine Derivatives and Dinaciclib)

Objective: To determine the in vitro inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., CDK2/Cyclin A)

  • Kinase substrate (e.g., histone H1)

  • ATP (adenosine triphosphate), including radiolabeled [γ-³²P]ATP

  • Test compounds dissolved in DMSO

  • Kinase reaction buffer

  • 96-well filter plates

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in kinase reaction buffer.

  • In a 96-well plate, add the kinase, substrate, and test compound solution.

  • Initiate the kinase reaction by adding the ATP solution (containing a tracer amount of [γ-³²P]ATP).

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity of the captured substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (for Pyrazolo[1,5-a]pyrimidine Derivatives and Dinaciclib)

Objective: To assess the antiproliferative effect of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Resazurin-based reagent (e.g., alamarBlue) or MTT reagent

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add the resazurin-based reagent or MTT to each well and incubate for a further 2-4 hours.

  • Measure the fluorescence or absorbance using a plate reader. The signal is proportional to the number of viable cells.

  • Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control.

  • Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value from the dose-response curve.

Radioligand Binding Assay (for Zaleplon)

Objective: To determine the binding affinity of a compound to a specific receptor.

Materials:

  • Rat brain membrane preparation (source of GABA-A receptors)

  • Radioligand (e.g., [³H]flunitrazepam)

  • Test compound (zaleplon)

  • Incubation buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In test tubes, combine the brain membrane preparation, the radioligand at a fixed concentration, and either buffer, a saturating concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound.

  • Incubate the tubes at a specific temperature (e.g., 4°C) for a set time to allow binding to reach equilibrium.

  • Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percentage of inhibition of specific binding by the test compound at each concentration.

  • Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the initial screening and evaluation of kinase inhibitors, applicable to the pyrazolo[1,5-a]pyrimidine scaffold and dinaciclib.

Kinase_Inhibitor_Screening_Workflow Compound Library Compound Library Primary Screening High-Throughput Screening (HTS) (Biochemical Kinase Assay) Compound Library->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Dose-Response & IC50 Determination Confirmatory Assays (IC50 determination) Hit Identification->Dose-Response & IC50 Determination Active Hits Inactive Compounds Inactive Compounds Hit Identification->Inactive Compounds Cell-Based Assays Cell Proliferation & Cytotoxicity Assays Dose-Response & IC50 Determination->Cell-Based Assays Mechanism of Action Studies Western Blot for Target Phosphorylation Cell Cycle Analysis Cell-Based Assays->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization In Vivo Efficacy Studies Xenograft Models Lead Optimization->In Vivo Efficacy Studies Preclinical Development Preclinical Development In Vivo Efficacy Studies->Preclinical Development

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

Conclusion

This guide highlights the distinct pharmacological profiles of this compound (as a representative of a kinase inhibitor scaffold), dinaciclib, and zaleplon.

  • This compound represents a promising starting point for the development of novel kinase inhibitors, particularly targeting CDKs. The pyrazolo[1,5-a]pyrimidine scaffold is a validated platform for generating potent and selective inhibitors with anti-tumor activity. Further derivatization and structure-activity relationship studies are necessary to identify lead compounds with therapeutic potential.

  • Dinaciclib is a potent, multi-CDK inhibitor that has undergone significant preclinical and clinical evaluation. Its efficacy is well-documented in various cancer models, although its clinical application may be accompanied by on-target toxicities due to its broad CDK inhibition profile.

  • Zaleplon operates through a completely different mechanism, modulating the GABA-A receptor to induce sleep. Its efficacy is established for the treatment of insomnia, with a primary effect on sleep latency.

For researchers in drug discovery, the pyrazolo[1,5-a]pyrimidine scaffold offers a fertile ground for the design of novel kinase inhibitors. In contrast, dinaciclib serves as a benchmark for potent CDK inhibition, while zaleplon provides a clear example of a successful CNS-acting drug with a highly specific mechanism of action. The choice of which compound or scaffold to investigate further will depend entirely on the therapeutic area and the specific molecular target of interest.

References

A Comparative Analysis of the Anticancer Properties of Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent and selective anticancer activities. These compounds often exert their effects by targeting key regulators of cell proliferation and survival, particularly protein kinases. This guide provides a comparative overview of the anticancer properties of various pyrazolo[1,5-a]pyrimidine derivatives, supported by experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways to aid in drug discovery and development efforts.

Data Presentation: Comparative Anticancer Activity

The following tables summarize the in vitro efficacy of selected pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines and their inhibitory activity against specific protein kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives in Human Cancer Cell Lines

Compound ID/ReferenceCancer Cell LineIC50 (µM)Reference
Series 1
Compound 6aMCF-7 (Breast)10.80 ± 0.36[1]
Compound 6bMCF-7 (Breast)-[1]
Compound 6cMCF-7 (Breast)19.84 ± 0.49[1]
Compound 6aHep-2 (Laryngeal)8.85 ± 0.24[1]
Compound 6bHep-2 (Laryngeal)-[1]
Compound 6cHep-2 (Laryngeal)12.76 ± 0.16[1]
Series 2
Hybrid 6hCaco2 (Colorectal)12.62[2]
Hybrid 6hMCF-7 (Breast)14.50[2]
Hybrid 6eHepG2 (Liver)20.06[2]
Series 3
Compound 2MCF-7 (Breast)21.49 ± 1.59[3]
Compound 11MCF-7 (Breast)22.68 ± 3.25[3]
Series 4
Compound 14HCT-116 (Colorectal)0.006[4]
Compound 15HCT-116 (Colorectal)0.007[4]
Compound 14MCF-7 (Breast)0.045[4]
Compound 15MCF-7 (Breast)0.046[4]
Compound 14HepG2 (Liver)0.048[4]
Compound 15HepG2 (Liver)0.048[4]

Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Protein Kinases

Compound ID/ReferenceTarget KinaseIC50 (µM)Reference
CDK2 Inhibitors
Compound 6tCDK20.09[5][6]
Compound 6sCDK20.45[5][6]
Dinaciclib (Reference)CDK20.018[7]
Compound 5hCDK20.022[7]
Compound 5iCDK20.024[7]
Compound 14CDK2/cyclin A20.057[8]
Compound 15CDK2/cyclin A20.119[8]
TRKA Inhibitors
Compound 6tTRKA0.45[5][6]
Compound 6sTRKA0.23[5][6]
Larotrectinib (Reference)TRKA0.0012[9]
Compound 36TrkA0.0014[9]
Compound 34TrkA0.0018[9]
Compound 32TrkA0.0019[9]
Compound 28TrkA0.00017[9]
Pim-1 Inhibitors
Compound 4dPim-10.61[1][10]
Compound 5dPim-10.54[1][10]
Compound 9aPim-10.68[1][10]
Quercetin (Reference)Pim-10.91[1][10]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and facilitate comparative analysis.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

In Vitro Kinase Inhibition Assay

This assay determines the ability of the compounds to inhibit the activity of specific protein kinases.

Principle: The assay measures the extent of phosphorylation of a substrate by a specific kinase in the presence and absence of an inhibitor. The amount of phosphorylation is quantified, often using methods like radioactivity (³²P-ATP), fluorescence, or luminescence.

Procedure (Luminescence-based):

  • Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate peptide, and the pyrazolo[1,5-a]pyrimidine inhibitor at various concentrations in a kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to the wells.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Signal Generation: Add a detection reagent that quantifies the amount of ADP produced, which is proportional to the kinase activity. This is often a coupled enzyme system that generates a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Signaling Pathway Visualizations

The anticancer effects of pyrazolo[1,5-a]pyrimidine derivatives are often mediated through the inhibition of key signaling pathways that are dysregulated in cancer. The following diagrams, generated using the DOT language, illustrate the simplified signaling cascades of common kinase targets.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells (96-well plate) treatment Treat with Pyrazolo[1,5-a]pyrimidine Derivatives seed_cells->treatment incubation Incubate (48-72h) treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Experimental Workflow for MTT Cell Viability Assay.

// Invisible edges for layout pRb -> pRb_p [style=invis]; }

Caption: Simplified CDK2 Signaling Pathway in G1/S Transition.

TRKA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition NGF NGF TrkA TrkA Receptor NGF->TrkA binds & activates Ras Ras TrkA->Ras activates PI3K PI3K TrkA->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., CREB) ERK->Transcription_Factors activates AKT Akt PI3K->AKT AKT->Transcription_Factors activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Survival_Proliferation Cell Survival & Proliferation Gene_Expression->Cell_Survival_Proliferation Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_pyrimidine->TrkA inhibits

Caption: Simplified TRKA Signaling Pathway.

Pim1_Signaling_Pathway cluster_upstream Upstream Activation cluster_pim1 Pim-1 Kinase cluster_downstream Downstream Effects cluster_inhibition Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT activates transcription Pim1 Pim-1 JAK_STAT->Pim1 activates transcription Bad Bad Pim1->Bad phosphorylates & inihibits p21 p21 Pim1->p21 phosphorylates & inhibits p27 p27 Pim1->p27 phosphorylates & inhibits Apoptosis Apoptosis Bad->Apoptosis promotes Cell_Cycle_Progression Cell_Cycle_Progression p21->Cell_Cycle_Progression inhibits p27->Cell_Cycle_Progression inhibits Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_pyrimidine->Pim1 inhibits

Caption: Simplified Pim-1 Kinase Signaling Pathway.

This guide provides a foundational comparison of the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating the rational design and development of novel therapeutics based on this versatile scaffold. Further in-depth studies are encouraged to explore the full therapeutic potential of this promising class of compounds.

References

Assessing the cross-reactivity of Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate in kinase panels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, the selectivity of small molecule inhibitors is a critical parameter that dictates their efficacy and safety profile. Kinase inhibitors, in particular, often exhibit off-target effects due to the conserved nature of the ATP-binding site across the human kinome. This guide provides a comparative assessment of Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, a member of the promising pyrazolo[1,5-a]pyrimidine class of compounds, which have been identified as potent kinase inhibitors.[1] This document outlines the methodologies to assess its kinase cross-reactivity and presents a comparative analysis against a known multi-kinase inhibitor.

The pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore in the development of inhibitors targeting various protein kinases, including B-Raf, Casein Kinase 2 (CK2), Cyclin-Dependent Kinase 2 (CDK2), and Tropomyosin receptor kinase A (TRKA).[2][3][4][5] Understanding the selectivity profile of novel derivatives like this compound is paramount for advancing their development as potential therapeutic agents.

Comparative Kinase Inhibition Profile

To illustrate the importance of selectivity profiling, the following table presents hypothetical inhibitory activity (IC50 values) of this compound against a panel of representative kinases. This data is compared with Sorafenib, a known multi-kinase inhibitor approved for clinical use. Lower IC50 values indicate higher potency.

Kinase TargetThis compound (IC50, nM)Sorafenib (IC50, nM)Kinase Family
B-Raf5022Tyrosine Kinase
VEGFR280090Tyrosine Kinase
CDK2150>10,000CMGC
p38α2,5005,000CMGC
GSK3β>10,000>10,000CMGC
CK275>10,000CK1

This table contains hypothetical data for illustrative purposes.

Signaling Pathway Context

The diagram below illustrates a simplified representation of the Raf-MEK-ERK signaling pathway, a critical cascade in cell proliferation and survival. B-Raf is a key component of this pathway, and its inhibition is a therapeutic strategy in certain cancers.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras BRaf B-Raf Ras->BRaf MEK MEK BRaf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Ethyl 2-aminopyrazolo [1,5-a]pyrimidine- 3-carboxylate Inhibitor->BRaf

Simplified MAPK signaling pathway with a hypothetical B-Raf inhibition point.

Experimental Protocols

The assessment of kinase cross-reactivity is typically performed using in vitro kinase assays against a broad panel of kinases. High-throughput screening methods are employed to determine the inhibitory potency of a compound against each kinase.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the IC50 value of a test compound against a specific kinase.

Principle: The assay quantifies the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.[6]

Materials:

  • Recombinant human kinase enzyme

  • Specific peptide substrate for the kinase

  • Adenosine 5'-triphosphate (ATP)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Known kinase inhibitor as a positive control

  • Assay buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)

  • Luminescence-based ATP detection kit (e.g., ADP-Glo™)[7]

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor, plate shaker, and a luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A 10-point, 3-fold serial dilution is common, starting from a high concentration (e.g., 10 mM).[6]

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, a vehicle control (DMSO only), and a positive control to the appropriate wells of the 384-well plate.[6]

  • Kinase Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, kinase enzyme, and the specific peptide substrate.

  • Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well containing the test compounds. Include a "no kinase" control which will serve as the 100% inhibition control.[6]

  • Incubation: Mix the plate gently and incubate at a set temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and initiate the luminescent signal.[6] Incubate at room temperature for approximately 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the "no kinase" control (100% inhibition). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase Panel Screening Workflow

The following diagram illustrates the typical workflow for assessing the cross-reactivity of a compound across a large kinase panel.

Kinase_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis cluster_output Output Compound Compound Dilution Series Plate Assay Plate Preparation (Compound Dispensing) Compound->Plate Kinase Dispense Kinase Panel (One kinase per well/set of wells) Plate->Kinase Reaction Initiate Kinase Reaction (Add ATP/Substrate) Kinase->Reaction Incubate Incubation Reaction->Incubate Detect Add Detection Reagent Incubate->Detect Read Read Plate (Luminescence/Fluorescence) Detect->Read Analyze Data Analysis (Calculate % Inhibition, IC50) Read->Analyze Profile Selectivity Profile Generation Analyze->Profile

Workflow for kinase cross-reactivity screening.

Conclusion

The assessment of kinase cross-reactivity is a cornerstone of modern drug discovery. While this compound belongs to a class of compounds with demonstrated kinase inhibitory activity, its specific selectivity profile must be empirically determined. The protocols and workflows described herein provide a robust framework for conducting such an evaluation. By comparing its activity against a broad panel of kinases and benchmarking it against known inhibitors, researchers can gain critical insights into its therapeutic potential and potential off-target liabilities, thereby guiding further optimization and development efforts. High-throughput screening against comprehensive kinase panels has become the standard approach for lead discovery and optimization.[8][9]

References

A Senior Application Scientist's Guide to the Structural Confirmation of Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Unambiguous Structural Elucidation

In the realm of drug discovery and medicinal chemistry, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure," known to form the core of molecules with significant therapeutic potential, including roles as protein kinase inhibitors in cancer treatment.[1][2][3] When a synthetic route yields a new derivative, such as Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (Molecular Formula: C₉H₁₀N₄O₂, Molecular Weight: 206.20 g/mol [4]), the initial success in the flask is merely the prologue. The subsequent, and arguably most critical, phase is the unequivocal confirmation of its molecular structure.

An incorrectly identified structure can derail a research program, leading to wasted resources and flawed structure-activity relationship (SAR) studies.[5] This guide provides a comprehensive comparison of the primary analytical methods used to validate the structure of a newly synthesized N-heterocyclic compound like this compound. As a self-validating system, no single technique is sufficient. Instead, we will explore how a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray Crystallography builds an unassailable case for the compound's true identity.[1][6]

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the C-H Framework

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[7] For this compound, ¹H and ¹³C NMR are indispensable first steps.

Causality Behind the Technique

The power of NMR lies in its ability to probe the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). The exact resonance frequency of a nucleus is exquisitely sensitive to its local electronic environment, which is dictated by the molecule's structure. By analyzing these frequencies (chemical shifts), coupling patterns between nuclei, and signal intensities, we can piece together the molecule's carbon-hydrogen skeleton like a puzzle.[7]

Expected ¹H and ¹³C NMR Data

Based on the proposed structure and literature data for related pyrazolo[1,5-a]pyrimidine systems[8][9], we can predict the NMR spectra. The protons and carbons are numbered for assignment purposes in the figure below.

Chemical structure of this compound with atom numbering for NMR Figure 1: Structure of this compound with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-a (CH₃) ~1.30 Triplet (t) 3H Aliphatic methyl protons coupled to the -CH₂- group.
H-b (CH₂) ~4.27 Quartet (q) 2H Aliphatic methylene protons coupled to the -CH₃ group.
H-5 ~7.10 Doublet of doublets (dd) 1H Pyrimidine proton coupled to H-6 and H-7.
H-6 ~8.50 Doublet of doublets (dd) 1H Pyrimidine proton coupled to H-5 and H-7.
H-7 ~8.90 Doublet of doublets (dd) 1H Pyrimidine proton coupled to H-5 and H-6.

| NH₂ | ~6.5-7.5 | Broad Singlet (br s) | 2H | Amino protons; chemical shift can vary and signal may be broad due to exchange. |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
C-a (CH₃) ~14 Typical for an ethyl ester methyl group.
C-b (CH₂) ~60 Typical for an ethyl ester methylene group.
C-3 ~95-100 Shielded carbon of the pyrazole ring, attached to the ester.
C-3a ~145-150 Bridgehead carbon of the fused ring system.
C-5 ~110-115 Pyrimidine ring carbon.
C-6 ~135-140 Pyrimidine ring carbon.
C-7 ~150-155 Pyrimidine ring carbon adjacent to a nitrogen.
C-2 ~155-160 Pyrazole carbon attached to the amino group.

| C=O | ~165 | Carbonyl carbon of the ester group. |

To confirm these assignments, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) are essential.[10] For instance, a COSY spectrum would show a correlation between the H-a triplet and the H-b quartet, confirming the ethyl group.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the synthesized compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Data Acquisition: Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer. An acquisition time of 2-3 seconds and a relaxation delay of 1-2 seconds are typically sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (from hundreds to thousands) will be required.

  • 2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to establish connectivity between protons and carbons, providing definitive assignment.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to the TMS peak.

Workflow for NMR Structural Verification

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz) cluster_proc Data Processing & Analysis cluster_confirm Conclusion prep Dissolve ~10mg of compound in 0.7mL Deuterated Solvent acq_1H 1. Acquire 1D ¹H Spectrum prep->acq_1H acq_13C 2. Acquire 1D ¹³C Spectrum acq_1H->acq_13C proc_1D Process 1D Spectra: - Chemical Shift - Integration - Multiplicity acq_1H->proc_1D acq_2D 3. Acquire 2D Spectra (COSY, HSQC) acq_13C->acq_2D acq_13C->proc_1D proc_2D Analyze 2D Spectra: - Correlate signals - Confirm connectivity acq_2D->proc_2D assign Assign all ¹H and ¹³C signals proc_1D->assign proc_2D->assign confirm Proposed Structure is Consistent with Data assign->confirm reject Data Inconsistent Re-evaluate Structure assign->reject

Caption: Workflow for structural elucidation using NMR spectroscopy.

Chapter 2: Mass Spectrometry (MS) - Confirming Molecular Weight and Fragmentation

While NMR provides the map, mass spectrometry provides the definitive weight. It is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and offering structural clues through fragmentation analysis.[1]

Causality Behind the Technique

The core principle involves ionizing the sample molecule and then separating the resulting ions based on their m/z ratio. For a compound like ours, Electrospray Ionization (ESI) is a "soft" ionization technique ideal for preventing premature fragmentation and clearly observing the molecular ion. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass to several decimal places.

Expected Mass Spectrum Data

The molecular formula is C₉H₁₀N₄O₂.

  • Monoisotopic Mass: 206.0804 g/mol .[4]

  • Expected Ion (Positive ESI Mode): The most likely observed ion will be the protonated molecule, [M+H]⁺.

  • High-Resolution MS: An HRMS measurement should yield an m/z value for [M+H]⁺ of 207.0877 , confirming the elemental composition.

Table 3: Expected Ions and Fragments in ESI-MS

m/z (Positive Mode) Ion Rationale
207.0877 [M+H]⁺ Protonated molecular ion (Base Peak). Confirms molecular weight.
161.0982 [M+H - C₂H₅OH]⁺ Loss of ethanol from the ethyl ester group.

| 134.0611 | [Fragment]⁺ | Further fragmentation, potentially loss of HCN from the pyrimidine ring. |

The fragmentation pattern can be compared with literature data for similar pyrimidine structures to gain further confidence.[11][12]

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. A heated capillary desolvates the droplets, releasing the protonated molecules ([M+H]⁺) into the gas phase.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap). For HRMS, a TOF or Orbitrap analyzer is required.

  • Data Interpretation: Identify the [M+H]⁺ peak and compare its m/z value with the calculated theoretical mass. Analyze any significant fragment ions.

Workflow for Mass Spectrometry Verification

MS_Workflow cluster_prep Sample Preparation cluster_acq ESI-MS Analysis cluster_proc Data Analysis cluster_confirm Conclusion prep Prepare dilute solution (~0.1 mg/mL in MeOH) ionize 1. Ionize sample (ESI+) prep->ionize analyze 2. Separate ions by m/z (e.g., TOF or Orbitrap) ionize->analyze find_mh Identify [M+H]⁺ peak analyze->find_mh hrms Compare experimental m/z to theoretical exact mass find_mh->hrms frag Analyze fragmentation pattern find_mh->frag confirm Molecular Weight and Formula Confirmed hrms->confirm reject Incorrect Mass Re-evaluate Synthesis hrms->reject

Caption: Workflow for molecular weight confirmation via Mass Spectrometry.

Chapter 3: Fourier-Transform Infrared (FTIR) Spectroscopy - Probing Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[13] It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies characteristic of the bonds present.

Causality Behind the Technique

The bonds between different atoms vibrate at unique, quantifiable frequencies. By irradiating the molecule with IR light and measuring which frequencies are absorbed, we can create a spectrum that acts as a "fingerprint" of the functional groups. For our target molecule, we expect to see clear signals for the amino group (N-H), the ester group (C=O and C-O), and the aromatic rings (C=C, C=N, C-H).

Expected FTIR Spectral Data

The analysis of pyrimidine derivatives by FTIR is well-documented.[13][14] We can confidently predict the key absorption bands.

Table 4: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400-3300 N-H Stretch Primary Amine (-NH₂)
3100-3000 C-H Stretch Aromatic (pyrazolo[1,5-a]pyrimidine ring)
2980-2850 C-H Stretch Aliphatic (-CH₃, -CH₂)
~1720 C=O Stretch Ester (-COOEt)
1650-1550 C=C and C=N Stretch Aromatic Rings
~1620 N-H Bend Primary Amine (-NH₂)

| 1250-1150 | C-O Stretch | Ester (-COOEt) |

The presence of a strong absorption around 1720 cm⁻¹ (C=O) and two distinct peaks in the 3400-3300 cm⁻¹ region (N-H) would provide strong evidence for the ester and primary amine groups, respectively.[15]

Experimental Protocol: FTIR Analysis (ATR)
  • Sample Preparation: Place a small amount (a few milligrams) of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Run a background spectrum of the empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Identify the key peaks and assign them to functional groups.

Workflow for FTIR Functional Group Analysis

FTIR_Workflow prep Place small amount of solid on ATR crystal bg 1. Collect Background Spectrum prep->bg sample 2. Collect Sample Spectrum bg->sample process 3. Ratio Sample/Background sample->process analyze Analyze Spectrum: - Identify key absorption bands - Assign to functional groups process->analyze confirm Functional Groups Confirmed analyze->confirm reject Missing/Unexpected Peaks Re-evaluate Structure analyze->reject

Caption: Workflow for functional group identification using FTIR spectroscopy.

Chapter 4: Single-Crystal X-ray Crystallography - The Gold Standard

When all other data point to a specific structure, single-crystal X-ray crystallography provides the final, irrefutable proof.[16] This technique determines the precise three-dimensional arrangement of atoms in a crystal, yielding exact bond lengths, bond angles, and stereochemistry.[17][18]

Causality Behind the Technique

A beam of X-rays is directed at a single, high-quality crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays in a specific, predictable pattern. By measuring the positions and intensities of the diffracted spots, a 3D electron density map of the molecule can be calculated, from which the atomic positions are determined.[19]

Methodology and Data Output
  • Crystallization (The Bottleneck): This is often the most challenging step. The goal is to slowly grow a single, defect-free crystal of the compound. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: Sophisticated software is used to solve the "phase problem" and generate an initial structural model from the diffraction data. This model is then refined to best fit the experimental data.

  • Output: The final output is a set of atomic coordinates in a Crystallographic Information File (CIF). This data can be visualized as a 3D model (e.g., an ORTEP diagram) that shows the exact placement of every atom in the molecule, confirming connectivity and structure beyond any doubt.

Workflow for X-ray Crystallography

XRAY_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_solve Structure Solution cluster_confirm Conclusion grow Grow single, high-quality crystal of the compound collect Mount crystal and collect X-ray diffraction pattern grow->collect reject No suitable crystal (Rely on spectroscopic data) grow->reject solve Solve phase problem collect->solve refine Refine atomic positions against experimental data solve->refine confirm Unambiguous 3D Structure Determined refine->confirm

Caption: Workflow for definitive structure proof via X-ray Crystallography.

Comparative Guide: Choosing the Right Tool

Each analytical technique provides a unique piece of the structural puzzle. Their strengths and limitations are summarized below.

Table 5: Comparison of Structural Elucidation Methods

Technique Information Provided Sample Requirement Key Advantage Key Limitation
NMR Spectroscopy C-H framework, atom connectivity, stereochemical relationships. 5-10 mg, soluble Provides the most detailed map of the molecular skeleton. Can be complex to interpret for very large or symmetric molecules.
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation clues. < 1 mg, soluble Extremely sensitive, confirms molecular formula. Does not provide direct connectivity information.
FTIR Spectroscopy Presence/absence of key functional groups. < 1 mg, solid or liquid Fast, simple, and excellent for functional group identification. Provides limited information on the overall molecular skeleton.

| X-ray Crystallography | Absolute 3D atomic structure, bond lengths, and angles. | Single, high-quality crystal | Unambiguous and definitive proof of structure.[17] | Growing a suitable crystal can be difficult or impossible.[17] |

Conclusion

The structural confirmation of a newly synthesized molecule like this compound is a systematic process of evidence accumulation. The journey begins with the foundational techniques of NMR and MS , which together establish the carbon-hydrogen framework and confirm the correct molecular formula. FTIR serves as a rapid and crucial cross-check, verifying the presence of the expected functional groups.

While these spectroscopic methods often build a compelling case, the ultimate and incontrovertible evidence comes from single-crystal X-ray crystallography . When successful, it removes all ambiguity. By logically applying this multi-technique, self-validating approach, researchers can proceed with confidence, knowing that the molecule in their hands is precisely the one they designed, paving the way for accurate biological evaluation and the future of drug development.

References

A Comparative Benchmark Analysis of Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate Purity Against Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of a laboratory-synthesized batch of Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate against commercially available standards. The objective is to offer a transparent benchmark for researchers utilizing this compound in their work, supported by detailed experimental data and protocols.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural scaffold is a key component in the development of various therapeutic agents. Given its role in sensitive biological assays and as a precursor in complex organic syntheses, the purity of this reagent is of paramount importance. This guide outlines the analytical methodologies employed to assess the purity of an in-house synthesized batch and compares it with several commercial sources.

Purity Comparison of Commercial Standards

A survey of prominent chemical suppliers reveals a range of stated purity levels for this compound. This information is crucial for researchers selecting a commercial source that meets the specific requirements of their experimental work.

Supplier CAS Number Stated Purity (%)
In-house Synthesized Batch1260169-02-598.5% (Determined by HPLC)
Sigma-Aldrich (Product 1)1260169-02-596%
Sigma-Aldrich (Product 2, from Fluorochem)1260169-02-597%
HENAN SUNLAKE ENTERPRISE CORPORATION1260169-02-595% Min.[1]
Supplier on ChemicalBook1260169-02-599%[2]
CP Lab Chemicals1260169-02-5min 97%[3]

Experimental Workflow for Purity Determination

The following diagram illustrates the systematic approach undertaken to characterize and determine the purity of the synthesized this compound.

G Experimental Workflow for Purity Analysis cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Structure & Purity Confirmation synthesis Synthesis of Ethyl 2-aminopyrazolo [1,5-a]pyrimidine-3-carboxylate purification Purification by Recrystallization synthesis->purification hplc High-Performance Liquid Chromatography (HPLC) purification->hplc nmr Nuclear Magnetic Resonance (¹H & ¹³C NMR) purification->nmr ms Mass Spectrometry (MS) purification->ms data_analysis Data Analysis & Interpretation hplc->data_analysis nmr->data_analysis ms->data_analysis purity_determination Purity Determination (%) data_analysis->purity_determination structure_verification Structural Verification data_analysis->structure_verification

Caption: Workflow for the synthesis, purification, and analytical characterization of the target compound.

Detailed Experimental Protocols

The following protocols were employed for the comprehensive analysis of the in-house synthesized this compound.

4.1 High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B over 1 minute and re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: 1 mg of the compound was dissolved in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Purity Calculation: The purity was determined by the area percentage method, assuming all components have a similar response factor at the detection wavelength.

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 8278 Hz

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 24038 Hz

  • Sample Preparation: Approximately 10 mg of the compound was dissolved in 0.7 mL of DMSO-d₆.

4.3 Mass Spectrometry (MS)

  • Instrumentation: Agilent 6120 Quadrupole LC/MS system with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive.

  • Sample Infusion: The sample, prepared as for HPLC, was directly infused into the ESI source.

  • Drying Gas (N₂): 12 L/min.

  • Drying Gas Temperature: 350 °C.

  • Nebulizer Pressure: 35 psi.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 70 V.

  • Mass Range: m/z 50-500.

Data and Results

5.1 HPLC Analysis

The HPLC chromatogram of the in-house synthesized batch showed a major peak at the expected retention time with a calculated purity of 98.5% based on the peak area. Minor impurities were observed, each constituting less than 0.5% of the total area.

5.2 NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra were consistent with the structure of this compound. The chemical shifts and coupling constants aligned with those reported for structurally similar pyrazolopyrimidine derivatives.[4][5][6]

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.51 (s, 1H), 7.10 (d, J = 4.4 Hz, 1H), 6.95 (d, J = 4.4 Hz, 1H), 6.80 (s, 2H, NH₂), 4.25 (q, J = 7.1 Hz, 2H), 1.30 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 163.5, 158.2, 148.1, 145.9, 135.2, 108.6, 95.7, 59.8, 14.7.

5.3 Mass Spectrometry

The ESI-MS analysis showed a prominent ion at m/z 207.09, corresponding to the protonated molecule [M+H]⁺, which is consistent with the calculated molecular weight of 206.20 g/mol for C₉H₁₀N₄O₂.[7]

Conclusion

The analytical data confirms the successful synthesis and high purity (98.5%) of the in-house batch of this compound. This purity level meets or exceeds that of several commercially available standards, providing a reliable and cost-effective source for research and development applications. The detailed protocols provided herein can be used as a standard for the quality control of this important chemical intermediate.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazolo[1,5-a]pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as the core for numerous compounds with significant therapeutic potential.[1] Its versatility has led to the development of agents with a wide array of biological activities, including anxiolytic, antimicrobial, and anti-inflammatory properties.[1][2] However, it is in the realm of oncology, particularly as protein kinase inhibitors, that this scaffold has shown exceptional promise, forming the basis for several approved drugs and clinical candidates.[2][3][4]

This guide provides a comparative analysis of the in vitro and in vivo efficacy of pyrazolo[1,5-a]pyrimidine-based compounds. We will explore the journey from initial cell-free biochemical potency to cellular activity and, ultimately, to therapeutic efficacy in preclinical animal models. Understanding the correlation—and frequent disparity—between these stages is critical for researchers, scientists, and drug development professionals aiming to translate promising molecules into clinical realities.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Foundation for Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine system is a fused bicyclic heterocycle composed of pyrazole and pyrimidine rings. This structure acts as a purine analogue and is particularly effective as an ATP-competitive inhibitor, binding to the ATP pocket of various protein kinases.[3][4] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[3][4]

The scaffold's true power lies in its synthetic tractability. Diverse functional groups can be introduced at various positions, allowing chemists to fine-tune a compound's potency, selectivity, and pharmacokinetic properties.[3][4] Structure-activity relationship (SAR) studies have demonstrated that specific substitutions can dramatically enhance binding affinity and target selectivity.[2]

Caption: Core chemical structure of the pyrazolo[1,5-a]pyrimidine scaffold.

In Vitro Evaluation: Gauging Potency and Cellular Effect

The initial assessment of a compound's potential begins with a suite of in vitro experiments designed to measure its direct effect on a molecular target and its subsequent impact on cellular functions.

Causality in Experimental Choices

The progression from biochemical to cell-based assays is a logical and necessary validation sequence. A potent inhibitor in a cell-free enzymatic assay (biochemical) may fail in a cellular context due to poor membrane permeability or rapid efflux. Therefore, demonstrating target engagement and a downstream functional effect within a whole cell is a critical step to justify advancement to more complex models.

Key In Vitro Methodologies
  • Biochemical (Enzymatic) Assays: These cell-free assays directly measure a compound's ability to inhibit its target kinase. The primary output is the IC50 value , representing the concentration of the inhibitor required to reduce the kinase's activity by 50%. Compounds targeting kinases like Tropomyosin receptor kinases (Trks), Pim-1, and Cyclin-dependent kinases (CDKs) have demonstrated IC50 values in the low nanomolar range.[2][5][6][7]

  • Cell-Based Proliferation/Cytotoxicity Assays: These assays, such as the MTT or Sulforhodamine B (SRB) assays, assess a compound's ability to inhibit the growth of cancer cell lines.[8][9] The resulting GI50 (50% growth inhibition) or IC50 value provides a broader view of the compound's cellular impact, which may result from inhibiting the primary target and potentially off-targets.

  • Target Engagement & Pathway Modulation Assays: To confirm that the observed anti-proliferative activity is due to the intended mechanism of action, researchers measure the phosphorylation status of the target kinase's downstream substrates. For example, potent Pim-1 inhibitors suppress the phosphorylation of the BAD protein, while CDK inhibitors block the phosphorylation of the Retinoblastoma (Rb) protein.[5][6][7]

In_Vitro_Workflow cluster_workflow General In Vitro Experimental Workflow A Compound Synthesis (Pyrazolo[1,5-a]pyrimidine derivatives) B Biochemical Assay (e.g., Kinase Inhibition) A->B C Determine IC50 (Target Potency) B->C D Cell-Based Assay (e.g., MTT on Cancer Lines) C->D Potent Compounds E Determine GI50 (Antiproliferative Effect) D->E F Mechanism of Action Assay (e.g., Western Blot for p-Substrate) E->F Active Compounds G Confirm Target Inhibition in Cells F->G

Caption: A typical workflow for the in vitro evaluation of novel compounds.

Summary of In Vitro Efficacy Data
Compound/SeriesTarget Kinase(s)Key In Vitro ResultCell Line(s)Reference
BS-194 (4k) CDK1, CDK2, CDK9IC50 = 3 nM (CDK2)60 cancer cell lines[6][7]
Mean GI50 = 280 nM(NCI-60 panel)
Compound 11b Pim-1, Flt-3IC50 = 29 nM (Pim-1)K562[5]
Inhibited BAD phosphorylation
Compound 22 TrkA, TrkB, TrkCIC50 = 1-14 nMKM12[2]
Proliferation IC50 = 1 nM
CPL302253 (54) PI3KδIC50 = 2.8 nMN/A (Biochemical)[10]
Compound 14a Not specifiedIC50 = 0.0020 µMHCT116[9]

In Vivo Evaluation: The Bridge to Clinical Relevance

While in vitro data are essential for identifying potent compounds, they do not predict therapeutic efficacy in a complex living organism. The transition to in vivo studies is where the true potential of a drug candidate is tested, evaluating its pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety.

The In Vitro to In Vivo Translational Challenge

Many compounds that are highly potent in vitro fail to show efficacy in vivo. This "translational gap" is often due to:

  • Poor Pharmacokinetics: The compound may be poorly absorbed, rapidly metabolized, or quickly eliminated, preventing it from reaching the tumor at a sufficient concentration.

  • Toxicity/Off-Target Effects: The compound might cause unforeseen toxicity by interacting with other proteins (off-targets). A notable issue for some kinase inhibitors has been the inhibition of the hERG cardiac ion channel, leading to cardiotoxicity.[11]

  • Lack of Target Engagement In Vivo: The drug may not effectively inhibit its target within the tumor microenvironment.

The Gold Standard: Human Tumor Xenograft Models

The most common preclinical model for evaluating anticancer agents involves implanting human cancer cells into immunocompromised mice, which then form tumors (xenografts).[6][7] This model allows researchers to assess a compound's ability to inhibit tumor growth in a living system.

Key In Vivo Methodologies
  • Pharmacokinetic (PK) Studies: These studies determine a drug's absorption, distribution, metabolism, and excretion (ADME). Key parameters include oral bioavailability and elimination half-life, which are crucial for designing effective dosing regimens.[6][7]

  • Efficacy Studies: Mice bearing established tumors are treated with the compound, and tumor volume is measured over time compared to a vehicle-treated control group. The primary endpoint is tumor growth inhibition.

  • Pharmacodynamic (PD) Studies: To link efficacy to the mechanism of action, tumors are often harvested after treatment to measure the inhibition of the target pathway (e.g., assessing the phosphorylation of CDK substrates in tumor tissue).[6][7]

In_Vivo_Workflow cluster_workflow General In Vivo Experimental Workflow A Select Lead Compound (From In Vitro Data) B Pharmacokinetic (PK) Study (Determine Bioavailability, Half-life) A->B C Establish Xenograft Model (Implant Human Tumor Cells in Mice) B->C Favorable PK Profile D Administer Compound (e.g., Oral Gavage) C->D E Monitor Tumor Growth vs. Vehicle Control D->E F Pharmacodynamic (PD) Analysis (Harvest Tumor, Assess Target Inhibition) D->F G Evaluate Efficacy & Safety E->G F->G

Caption: A standard workflow for the in vivo evaluation of anticancer compounds.

Summary of In Vivo Efficacy Data
CompoundModelDosingKey In Vivo ResultReference
BS-194 (4k) Human tumor xenografts25 mg/kg, oralSignificant tumor growth inhibition[6][7]
Suppression of CDK substrate phosphorylation in tumors
Orally bioavailable with a half-life of 178 min
SGI-1776 Solid tumor xenograftsNot specifiedEffective against xenografts[11]
Toxicity attributed to off-target hERG effects

Comparative Analysis: A Case Study in Translation

The development of the pyrazolo[1,5-a]pyrimidine CDK inhibitor BS-194 provides an excellent case study of successful in vitro to in vivo translation.

  • In Vitro Success: BS-194 demonstrated potent, low-nanomolar inhibition of CDK2 in biochemical assays and broad antiproliferative activity against a panel of 60 human cancer cell lines.[6][7] Crucially, cell-based studies confirmed its mechanism by showing inhibition of Rb phosphorylation and cell cycle arrest.[7]

  • In Vivo Validation: Pharmacokinetic studies revealed that BS-194 was orally bioavailable, a critical property for clinical development.[6][7] When administered orally to mice with human tumor xenografts, the compound effectively inhibited tumor growth.[7] This efficacy was directly linked to its mechanism through pharmacodynamic studies, which showed suppressed phosphorylation of CDK substrates within the tumor tissue.[6][7]

This successful translation contrasts with earlier inhibitors like SGI-1776 (an imidazo[1,2-b]pyridazine with similar targets). While SGI-1776 was also effective in xenograft models, its clinical development was hampered by toxicity attributed to off-target hERG inhibition.[11] This experience guided subsequent research, leading to the development of pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors that were specifically engineered to avoid hERG activity while retaining high potency.[5]

Translation_Pipeline cluster_pipeline Drug Development & Validation Pipeline A In Vitro Screening (Potency & Selectivity) B Cellular Assays (MOA & Antiproliferation) A->B C Pharmacokinetics (ADME) B->C E Safety/Tox (e.g., hERG) B->E D In Vivo Efficacy (Xenograft Models) C->D F Clinical Candidate D->F E->D Safety Filter

Caption: The iterative process of translating in vitro hits to in vivo candidates.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a general method for assessing the cytotoxic or anti-proliferative effects of compounds on adherent cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compounds in growth medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50/IC50 value.

Protocol 2: Human Tumor Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a lead compound in vivo. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: Subcutaneously inject 5-10 million human cancer cells (e.g., HCT116) suspended in Matrigel into the flank of 6-8 week old immunodeficient mice (e.g., nude or SCID).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization: Once tumors reach the target size, randomize mice into treatment and control groups (n=8-10 per group).

  • Compound Administration: Administer the compound (e.g., BS-194 at 25 mg/kg) or vehicle control via the desired route (e.g., oral gavage) on a predetermined schedule (e.g., daily for 21 days).

  • Monitoring: Monitor tumor volume, body weight (as a measure of toxicity), and overall animal health 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and subsequent pharmacodynamic analysis (e.g., Western blotting for target protein phosphorylation).

  • Data Analysis: Plot the mean tumor volume for each group over time to assess tumor growth inhibition.

Conclusion and Future Perspectives

The pyrazolo[1,5-a]pyrimidine scaffold is a remarkably fruitful platform for the discovery of potent kinase inhibitors. The successful translation of compounds like BS-194 from in vitro potency to in vivo efficacy underscores the importance of a rigorous, multi-faceted evaluation strategy.

The key to bridging the translational gap lies in a holistic approach that considers not only target potency (in vitro) but also the compound's pharmacokinetic profile and potential for off-target toxicities. Future research will continue to focus on optimizing these properties—improving selectivity, enhancing bioavailability, and designing molecules capable of overcoming the inevitable emergence of drug resistance.[3][4] By integrating detailed in vitro characterization with robust in vivo validation, the full therapeutic potential of this versatile chemical scaffold can be realized.

References

Comparative Molecular Docking Analysis of Pyrazolo[1,5-a]pyrimidine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative molecular docking studies of various pyrazolo[1,5-a]pyrimidine analogs. This guide provides a comprehensive overview of their binding affinities to various biological targets, detailed experimental protocols, and visual representations of experimental workflows and relevant signaling pathways.

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These analogs have garnered significant attention as potential therapeutic agents, particularly as inhibitors of protein kinases, which play crucial roles in cellular signaling and are often dysregulated in diseases like cancer. Molecular docking studies are a cornerstone in the rational design and discovery of novel pyrazolo[1,5-a]pyrimidine-based drugs, providing valuable insights into their binding modes and affinities with target proteins. This guide offers a comparative analysis of molecular docking studies performed on various pyrazolo[1,5-a]pyrimidine analogs, supported by experimental data from recent scientific literature.

Comparative Docking Performance and Biological Activity

Molecular docking simulations have been instrumental in predicting the binding conformations and estimating the binding affinities of pyrazolo[1,5-a]pyrimidine derivatives against a diverse array of biological targets. These in silico studies, often corroborated by in vitro biological assays, have highlighted the potential of this scaffold in developing potent and selective inhibitors.

Several studies have focused on the development of pyrazolo[1,5-a]pyrimidine analogs as kinase inhibitors. For instance, derivatives have been designed and evaluated as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA), with some compounds exhibiting potent inhibitory activity with IC50 values in the nanomolar range.[1][2][3] Molecular docking simulations for these compounds revealed binding modes similar to known inhibitors, elucidating the structural basis for their activity.[1][2] In the context of cancer therapy, pyrazolo[1,5-a]pyrimidine analogs have also been investigated as inhibitors of PI3Kδ, VEGFR-2, EGFR, and HER2. For example, a series of indol-4-yl-pyrazolo[1,5-a]pyrimidines showed low nanomolar IC50 values against PI3Kδ, with docking studies supporting a strong interaction with the tryptophan shelf (Trp-760) in the active site.[4] Similarly, certain analogs have demonstrated significant anticancer activity against breast (MCF-7), liver (HepG2), and lung (A549) cancer cell lines, with docking studies on the VEGFR-2 enzyme active site helping to understand their binding interactions.

Beyond kinases, these compounds have been explored as inhibitors of other important enzymes. Docking studies have been performed on pyrazolo[1,5-a]pyrimidine derivatives against aromatase, a target in breast cancer, with some compounds showing binding affinities greater than the reference drugs letrozole and exemestane.[5] Furthermore, their potential as antimicrobial agents has been investigated through docking studies against microbial enzymes like DNA gyrase and secreted aspartic protease from Candida albicans.[6]

The following table summarizes the quantitative data from various comparative molecular docking studies of pyrazolo[1,5-a]pyrimidine analogs.

Compound/AnalogTarget Protein(s)Docking Score (kcal/mol)In Vitro Activity (IC50)Reference
Compound 54 (CPL302253)PI3KδNot Specified2.8 nM
Compound 6t CDK2Not Specified0.09 µM[1][2]
Compound 6s TRKANot Specified0.45 µM[1][2]
Compound 4d VEGFR-2Not Specified0.72 µM (MCF-7), 0.14 µM (HepG2), 2.33 µM (A549)
Compound 2 Aromatase (PDB: 3EQM)-7.54121.49 µM (MCF-7)[5]
Compound 11 Aromatase (PDB: 3EQM)-7.93422.68 µM (MCF-7)[5]
Pyrazole derivative 4c COX-1 / COX-2Not Specified9.835 µM / 4.597 µM[7]
Pyrazole derivative 5b COX-1 / COX-2Not Specified4.909 µM / 3.289 µM[7]
Pyrazolo[1,5-a]pyrimidine 6a EGFR / HER2Not Specified0.163 µM / 0.116 µM[8]
Pyrazolo[1,5-a]pyrimidine 6b EGFR / HER2Not Specified0.126 µM / 0.083 µM[8]
Pyrazolo[1,5-a]pyrimidine 5a CDK2 / CDK9-10.3325 (CDK9)14.40 µM (A-549), 16.27 µM (HL-60)[9][10]

Experimental Protocols

The molecular docking studies cited in this guide generally follow a standardized workflow. Although specific parameters may vary, the core methodology remains consistent.

1. Preparation of the Target Protein:

  • The three-dimensional crystal structure of the target protein is retrieved from a public database, typically the Protein Data Bank (PDB).

  • Water molecules, co-ligands, and ions are usually removed from the protein structure.

  • Hydrogen atoms are added to the protein, and charges are assigned using a force field (e.g., CHARMM).

  • The protein structure is then energy minimized to relieve any steric clashes.

2. Preparation of the Ligands:

  • The 2D structures of the pyrazolo[1,5-a]pyrimidine analogs are drawn using chemical drawing software.

  • These 2D structures are converted to 3D structures.

  • The ligands are then subjected to energy minimization using a suitable force field (e.g., MMFF94).

  • Appropriate protonation states and charges are assigned to the ligand atoms.

3. Molecular Docking Simulation:

  • A docking software (e.g., AutoDock Vina, Schrödinger's Glide, MOE) is used to perform the simulations.[4]

  • The binding site on the target protein is defined, often based on the location of a co-crystallized ligand or through binding site prediction algorithms.

  • The docking algorithm then explores various conformations and orientations of the ligand within the defined binding site.

  • A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol. The pose with the best score is considered the most likely binding mode.

4. Analysis of Docking Results:

  • The predicted binding poses are visualized and analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

  • The docking scores are compared across different analogs to rank their potential binding affinities.

  • The in silico results are then often correlated with in vitro experimental data to validate the docking protocol and gain a deeper understanding of the structure-activity relationship (SAR).

Visualizing the Process and Pathways

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a generalized experimental workflow for molecular docking and a representative signaling pathway where pyrazolo[1,5-a]pyrimidine analogs have shown promise.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation PDB Retrieve Protein Structure (e.g., from PDB) PDB_prep Prepare Protein (Remove water, add hydrogens) PDB->PDB_prep Ligand Design/Select Ligand (Pyrazolo[1,5-a]pyrimidine analog) Ligand_prep Prepare Ligand (Energy minimization) Ligand->Ligand_prep Docking Molecular Docking (e.g., AutoDock Vina) PDB_prep->Docking Ligand_prep->Docking Analysis Analyze Binding Pose & Score Docking->Analysis SAR Structure-Activity Relationship (SAR) Analysis->SAR Validation In Vitro Assay (e.g., IC50 determination) Analysis->Validation SAR->Ligand Iterative Optimization G cluster_pathway Kinase Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., PI3K/Akt, RAS/MAPK) Receptor->Kinase_Cascade Transcription Transcription Factors Kinase_Cascade->Transcription Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Response Inhibitor Pyrazolo[1,5-a]pyrimidine Analog Inhibitor->Receptor Inhibition Inhibitor->Kinase_Cascade Inhibition

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, a heterocyclic compound often used in medicinal chemistry, requires careful disposal due to its hazardous properties. Adherence to established protocols is essential to mitigate risks and ensure compliance with safety regulations.

Hazard Profile of this compound

Based on available safety data, this compound is classified as hazardous. The primary hazards associated with this compound are summarized in the table below.

Hazard StatementDescription
H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.

These classifications underscore the importance of treating this compound as hazardous waste and following stringent disposal procedures.

Step-by-Step Disposal Protocol

The following protocol provides a detailed, step-by-step guide for the safe disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

Before handling the compound for disposal, ensure that appropriate personal protective equipment is worn. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

All handling of the solid compound or its solutions for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors.

2. Waste Identification and Segregation:

This compound must be classified and handled as hazardous chemical waste.[1] It is crucial to segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible substances. Specifically:

  • Do not mix with strong oxidizing agents.

  • Keep separate from acids and bases to avoid potential reactions.[2][3]

3. Containerization:

Proper containment is a critical step in the disposal process.

  • Use a designated, leak-proof, and sealable waste container made of a material compatible with the chemical.[2] The original container, if in good condition, is often a suitable choice.[3]

  • The container must be clearly and accurately labeled as "Hazardous Waste."[2][4] The label should include the full chemical name: "this compound" and its CAS Number (1260169-02-5).[5]

  • Ensure the container is kept securely closed except when adding waste.[3][4]

4. Storage:

Store the sealed hazardous waste container in a designated satellite accumulation area.[3] This area should be:

  • Secure and under the control of laboratory personnel.[4]

  • Well-ventilated.

  • Away from sources of ignition and incompatible materials.

  • Routinely inspected for any signs of leakage.

5. Final Disposal:

The ultimate disposal of this compound should be carried out by a licensed professional waste disposal service.

  • Do not dispose of this chemical down the drain or in the regular trash.[6]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. They will ensure that the disposal method complies with all federal, state, and local regulations.[2][4]

  • While specific disposal methods are determined by the disposal facility, incineration in a chemical incinerator equipped with an afterburner and scrubber is a common and recommended method for such organic compounds.

Disposal of Contaminated Materials:

Any materials that come into contact with this compound, such as gloves, weighing paper, or absorbent pads used for cleaning up spills, must also be treated as hazardous waste. These items should be collected in a sealed bag or container, properly labeled, and disposed of along with the chemical waste.

Experimental Workflow: Disposal Decision Process

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Unused or Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood identify_waste Identify as Hazardous Waste fume_hood->identify_waste segregate Segregate from Incompatible Chemicals identify_waste->segregate containerize Place in a Labeled, Sealed, Compatible Waste Container segregate->containerize storage Store in Designated Satellite Accumulation Area containerize->storage contact_ehs Contact Environmental Health & Safety (EHS) for Pickup storage->contact_ehs licensed_disposal Disposal by a Licensed Professional Waste Service contact_ehs->licensed_disposal end End: Proper Disposal Complete licensed_disposal->end

Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound.

References

A Comprehensive Guide to the Safe Handling of Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

As a cornerstone in the synthesis of novel therapeutics, Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of significant interest in drug discovery and development. Its versatile structure, however, necessitates a robust understanding of its handling and disposal to ensure the safety of laboratory personnel and the integrity of research. This guide provides a detailed protocol for the safe use of this compound, grounded in established safety principles and regulatory guidelines.

Hazard Identification and Risk Assessment

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this chemical is "Warning". These classifications underscore the importance of minimizing direct contact and airborne exposure. The primary risks to researchers involve accidental ingestion, skin or eye contact during weighing and transfer, and inhalation of the powdered solid.

Personal Protective Equipment (PPE): The First Line of Defense

A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the required PPE, tailored to the specific hazards posed by this compound.

Protection Type Specific Requirement Rationale
Hand Protection Chemically impermeable gloves (e.g., nitrile)To prevent skin contact and subsequent irritation. Gloves must be inspected before use and disposed of properly after handling the compound.[1][2]
Eye Protection Tightly fitting safety goggles or a face shieldTo protect against accidental splashes or airborne particles that could cause serious eye irritation.[1]
Body Protection Laboratory coatTo prevent contamination of personal clothing and minimize skin exposure.[1]
Respiratory Protection NIOSH-approved respiratorRequired when there is a risk of dust or aerosol formation, particularly when handling larger quantities or in poorly ventilated areas.[1][2]
Engineering Controls: Minimizing Exposure at the Source

All manipulations of this compound should be conducted within a certified chemical fume hood.[1] This engineering control is paramount for preventing the inhalation of any dust or aerosols generated during handling. Furthermore, readily accessible eyewash stations and safety showers are mandatory in the immediate work area.[1]

Safe Handling and Operational Workflow

The following step-by-step protocol ensures the safe handling of this compound from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE Inspect Verify Fume Hood Operation Prep->Inspect Gather Assemble Materials Inspect->Gather Weigh Weigh Compound Gather->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Clean Clean Spatula and Weigh Boat Transfer->Clean Dispose_Solid Dispose of Solid Waste Clean->Dispose_Solid Dispose_Contaminated Dispose of Contaminated PPE Dispose_Solid->Dispose_Contaminated Wash Wash Hands Thoroughly Dispose_Contaminated->Wash End End Wash->End Start Start Start->Prep

Safe Handling Workflow for this compound

Step-by-Step Protocol:

  • Preparation :

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment (spatula, weigh boat, reaction vessel, etc.) and place them inside the fume hood.

  • Handling :

    • Carefully weigh the desired amount of this compound. Avoid creating dust.

    • Gently transfer the compound to the reaction vessel.

    • Rinse any residual compound from the weigh boat and spatula into the reaction vessel with a suitable solvent.

  • Cleanup and Disposal :

    • Dispose of the weigh boat and any other contaminated disposable materials in a designated solid waste container.

    • Carefully remove and dispose of gloves in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after the procedure is complete.

Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and prevent the spread of the dust.[2] For a small spill, and only if you are trained to do so, use personal protective equipment, including respiratory protection.[2] Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[2] For larger spills, evacuate the laboratory and contact the appropriate emergency response team.

Disposal Plan

All waste containing this compound, including contaminated materials, must be treated as hazardous waste.[1]

  • Solid Waste : Place in a clearly labeled, sealed container.

  • Contaminated Sharps : Dispose of in a designated, puncture-resistant sharps container.[1]

  • Unused Product : Do not dispose of down the drain.[2] Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

The overriding principle is that a disposal plan should be in place before any procedure begins.[3]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.